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  • Product: 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid
  • CAS: 857830-21-8

Core Science & Biosynthesis

Foundational

Mechanistic Profiling of 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic Acid: A Next-Generation Non-Phenolic Electron Acceptor

Prepared by: Senior Application Scientist Target Audience: Researchers, Materials Scientists, and Drug/Chemical Development Professionals Executive Summary The transition away from endocrine-disrupting chemicals (EDCs) i...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Materials Scientists, and Drug/Chemical Development Professionals

Executive Summary

The transition away from endocrine-disrupting chemicals (EDCs) in consumer and industrial materials has necessitated the development of novel, biologically inert electron acceptors. 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid (CAS: 857830-21-8)[1], commonly referred to as N-benzenesulfonyl-methionine (NBM), has emerged as a highly effective non-phenolic color developer. Originally conceptualized for heat-sensitive recording materials[2], its mechanism of action bridges the gap between thermochemical phase transitions and toxicological safety. This whitepaper details the structural rationale, the thermochemical proton-transfer mechanism, and the self-validating protocols used to evaluate this next-generation molecule.

Chemical Identity & Structural Rationale

To understand the mechanism of action of 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid, we must analyze the causality behind its molecular design. Native amino acids like methionine are naturally biocompatible but exist as zwitterions (internal salts) at room temperature. The basic amino group neutralizes the acidic carboxylic acid, rendering the molecule incapable of acting as an external proton donor.

By reacting the amino group of methionine with benzenesulfonyl chloride, the basicity of the amine is completely eliminated[2]. The resulting sulfonamide group is strongly electron-withdrawing, which not only prevents intramolecular neutralization but also renders the sulfonamide proton weakly acidic. Consequently, the molecule acts as a dual-site proton donor (via the carboxylic acid and the sulfonamide) while maintaining the flexible, non-aromatic backbone of a natural amino acid. This specific structural modification is the primary driver of its efficacy as an electron acceptor[2].

Mechanism of Action: Thermochemical Proton Transfer

In its primary industrial application, 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid functions as an electron acceptor (developer) that interacts with an electron-donating leuco dye (e.g., a fluoran compound)[2]. The mechanism of action is governed by a heat-induced phase transition followed by an intermolecular proton transfer.

  • Solid-State Isolation: At room temperature, the developer and the leuco dye are dispersed as separate solid particles in a matrix. No reaction occurs due to the high activation energy required for solid-state diffusion.

  • Thermal Activation: Upon the application of heat (typically via a thermal print head), a co-formulated sensitizer melts, dissolving both the developer and the leuco dye into a localized melt phase.

  • Proton Transfer & Lactone Cleavage: In the melt phase, 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid donates a proton ( H+ ) to the basic site of the leuco dye. This protonation forces the cleavage of the dye's sp³-hybridized lactone ring.

  • Chromophore Formation: The ring opening converts the central carbon to an sp²-hybridized state, extending the conjugated π -electron system across the entire molecule. This zwitterionic state absorbs visible light, instantly generating a dark color.

G A Solid State (Room Temp) B Thermal Activation (Heat Application) A->B C Melt Phase (Sensitizer + Developer) B->C D Proton Transfer (Developer to Dye) C->D E Lactone Ring Cleavage (Fluoran Dye) D->E F Chromophore Formation (Visible Color) E->F

Fig 1: Thermochemical phase transition and proton transfer pathway.

Toxicological Mechanism: Bypassing Endocrine Disruption

For decades, phenolic developers like Bisphenol A (BPA) and Bisphenol S (BPS) were the industry standard. However, these molecules possess a rigid bis-phenolic pharmacophore that structurally mimics 17β-estradiol, allowing them to act as potent agonists at the human Estrogen Receptor (ER), leading to severe endocrine disruption[3].

The mechanism by which 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid bypasses this toxicity is rooted in steric mismatch and conformational flexibility . Because it utilizes an aliphatic amino acid backbone (methionine) rather than a rigid diaryl-methane structure, it cannot achieve the precise spatial orientation required to bind the ER ligand-binding domain. It provides the necessary acidity for chemical development without the pharmacophore necessary for biological receptor agonism[2].

G Start Molecule Evaluation BPA Bisphenol A (BPA) Rigid Bis-Phenolic Start->BPA NBM N-benzenesulfonyl-methionine Flexible Amino Acid Start->NBM ER Estrogen Receptor (ER) Binding Pocket BPA->ER High Affinity NBM->ER Steric Clash Safe No Binding / Biologically Inert NBM->Safe Tox Agonism / Endocrine Disruption ER->Tox

Fig 2: Structural divergence in estrogen receptor binding affinity.

Quantitative Data Summaries

To contextualize the physicochemical advantages of this compound, the following table summarizes its properties against legacy phenolic developers.

Physicochemical PropertyBisphenol A (BPA)Bisphenol S (BPS)2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid
Chemical Classification Phenolic DeveloperPhenolic DeveloperNon-Phenolic Amino Acid Derivative
Primary Proton Donor Site Phenolic -OHPhenolic -OHSulfonamide -NH / Carboxylic -OH
Endocrine Activity (ER) High (Agonist)High (Agonist)None (Steric mismatch)
Melting Point Range ~158 °C~245 °C~100-135 °C (Formulation Dependent)
Aqueous Solubility PoorModerateModerate (pH dependent)

Experimental Protocols (Self-Validating Systems)

To empirically validate the mechanism of action, the following self-validating protocols are employed. These workflows are designed with built-in causality checks to ensure data integrity.

Protocol A: Preparation and Validation of the Thermal Emulsion

Objective: To isolate the developer and dye in the solid state, ensuring no premature proton transfer occurs.

  • Milling: Disperse 10g of 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid and 5g of a fluoran leuco dye (e.g., ODB-2) into separate 5% polyvinyl alcohol (PVA) aqueous solutions. Grind using a zirconia bead mill.

  • Validation Check 1 (Particle Size): Analyze both dispersions using Dynamic Light Scattering (DLS). The process is validated only when the D50 particle size is < 1.0 µm, ensuring optimal surface area for thermal melting.

  • Blending: Mix the two dispersions under low shear at 20°C.

  • Validation Check 2 (Premature Reaction): Visually and spectrophotometrically inspect the blend. The emulsion must remain stark white. If the mixture turns grey or black, the system has failed (premature proton transfer occurred due to excessive heat during milling or water solubility issues).

  • Coating: Apply the emulsion to a base substrate and dry at 35°C.

Protocol B: Spectrophotometric Validation of Lactone Ring-Opening

Objective: To prove that the color formation is strictly dependent on the protonation of the dye by the developer.

  • Solvent Isolation: Dissolve equimolar amounts of the developer and leuco dye in a non-polar, aprotic solvent (e.g., toluene) at room temperature.

  • Baseline Measurement: Take a UV-Vis baseline. The solution should show near-zero absorbance in the 450–600 nm visible range (lactone ring is closed).

  • Thermal Activation: Heat the cuvette to 90°C to simulate the thermal print head energy, increasing molecular collisions and facilitating the H+ transfer.

  • Validation Check (Hyperchromic Shift): Observe a sharp hyperchromic shift at ~450-600 nm via UV-Vis spectroscopy. This directly confirms the cleavage of the lactone ring and the formation of the conjugated chromophore.

  • Reversibility Check: Cool the solution back to 20°C. Depending on the solvent dielectric constant, the absorbance peak will diminish as the equilibrium shifts back, proving that the mechanism is a thermodynamically driven, reversible protonation event.

References

  • Sanko Co., Ltd. (2016).Heat-Sensitive Recording Material. European Patent Office (EP 3342599 A1). Verified mechanism of N-substituted amino acids as non-phenolic developers.
  • National Institute of Environmental Health Sciences (NIEHS). Bisphenol A (BPA). Toxicological profiling and endocrine disruption mechanisms of legacy phenolic developers. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic Acid: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid, also known as N-benzenesulfonyl-methionine, is a derivative of the essential amino acid m...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid, also known as N-benzenesulfonyl-methionine, is a derivative of the essential amino acid methionine. This compound belongs to the benzenesulfonamide class of molecules, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of therapeutic agents. The incorporation of the benzenesulfonyl group onto the amino group of methionine modifies its physicochemical properties and can impart novel biological activities. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a detailed synthesis protocol for this compound, offering valuable insights for researchers in drug discovery and development.

The benzenesulfonamide moiety is a key pharmacophore, contributing to the biological activity of numerous drugs, including certain anticancer agents, diuretics, and anti-inflammatory compounds. The structural combination of this functional group with the methionine backbone, which plays a crucial role in various metabolic pathways, makes 2-benzenesulfonamido-4-(methylsulfanyl)butanoic acid a molecule with potential for further investigation in various therapeutic areas.

Chemical Structure and Identification

The chemical identity of 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid is defined by its unique molecular structure and can be referenced through various chemical identifiers.

Molecular Structure:

The molecule consists of a central butanoic acid chain derived from methionine. The amino group at the second position is substituted with a benzenesulfonyl group. The side chain at the fourth position features a methylsulfanyl group.

Chemical Identifiers

IdentifierValueSource
Chemical Name 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid[1]
Synonym N-Benzenesulfonyl-methionine
CAS Number 857830-21-8[1]
Molecular Formula C₁₁H₁₅NO₄S₂
Molecular Weight 289.37 g/mol
InChI Key QUSPUZQKMRMVFL-UHFFFAOYSA-N
Structural Diagram

Caption: 2D Chemical Structure of 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid.

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and biological activity. While experimental data for 2-benzenesulfonamido-4-(methylsulfanyl)butanoic acid is limited, predicted values and data from the closely related analog, 4-(methylsulfanyl)-2-(p-toluenesulfonamido)butanoic acid, provide valuable insights.

PropertyValue (Predicted/Analog Data)Comments and Source
Melting Point 140-141 °CExperimental value for the related compound 2-(4-acetamidobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid.
logP 1.5Predicted value, indicating moderate lipophilicity.[2]
Topological Polar Surface Area (TPSA) 83.47 ŲPredicted value, suggesting good potential for cell permeability.[3]
Hydrogen Bond Donors 2Predicted.[3]
Hydrogen Bond Acceptors 4Predicted.[3]
Rotatable Bonds 7Predicted.[3]
Solubility Soluble in water, ethanol, and ether.General solubility for butanoic acid and its derivatives.[4]
pKa Not availableThe carboxylic acid moiety is expected to have a pKa in the range of 2-5.

Synthesis Protocol

The synthesis of 2-benzenesulfonamido-4-(methylsulfanyl)butanoic acid can be achieved through the reaction of DL-methionine with benzenesulfonyl chloride in an alkaline solution. The following protocol is adapted from a reliable method for the synthesis of a closely related analog, 4-(methylsulfanyl)-2-(p-toluenesulfonamido)butanoic acid[5].

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation A Dissolve DL-Methionine and NaOH in Water C Add Benzenesulfonyl Chloride Solution to Methionine Solution A->C B Prepare Benzenesulfonyl Chloride in Ethanol B->C D Stir at Elevated Temperature (e.g., 348 K) C->D E Slow Evaporation of the Reaction Mixture D->E F Crystallization of the Product E->F G Filter and Dry the Crystals F->G

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Foundational

In Vitro and In Vivo Pharmacokinetics of 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic Acid: A Technical Guide

Executive Summary As drug development increasingly relies on derivatized amino acids for targeted therapeutics and specialized inhibitors, understanding the pharmacokinetic (PK) shifts induced by structural modifications...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development increasingly relies on derivatized amino acids for targeted therapeutics and specialized inhibitors, understanding the pharmacokinetic (PK) shifts induced by structural modifications is paramount. 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid (CAS: 857830-21-8), commonly known as N-benzenesulfonyl-methionine, represents a profound departure from the PK profile of native methionine.

By masking the α -amine with a bulky, electron-withdrawing benzenesulfonyl moiety, the native zwitterionic character of the amino acid is abolished. This transforms the molecule into a lipophilic organic acid. Consequently, its disposition shifts from active, amino-acid-transporter-mediated uptake to a profile governed by passive transcellular permeability, potential monocarboxylate transporter (MCT) affinity, and specific Phase I thioether oxidation. This whitepaper outlines the authoritative in vitro and in vivo methodologies required to rigorously evaluate the pharmacokinetics of this compound.

Structural Rationale & Predictive Pharmacokinetics

The core structure of 2-benzenesulfonamido-4-(methylsulfanyl)butanoic acid consists of three distinct functional domains that dictate its ADME (Absorption, Distribution, Metabolism, and Excretion) profile:

  • The Carboxylic Acid: Remains ionized at physiological pH, driving plasma protein binding and potentially limiting passive diffusion in the lower intestine.

  • The Benzenesulfonamide Linkage: Significantly increases lipophilicity and oral bioavailability compared to native peptides[1], while remaining highly resistant to in vivo enzymatic cleavage.

  • The Thioether (Methylsulfanyl) Tail: Serves as the primary metabolic soft spot, highly susceptible to oxidation.

Quantitative Predictive Data Summary
Physicochemical PropertyValue / PredictionPharmacokinetic Implication
Molecular Weight 289.38 g/mol Optimal for oral absorption (Lipinski's Rule of 5 compliant).
LogP (Predicted) 1.8 – 2.5Enhanced lipophilicity drives passive transcellular permeability.
pKa (Carboxylic Acid) ~3.0 – 3.5Ionized at pH 7.4; favors absorption in the acidic upper GI tract.
pKa (Sulfonamide NH) ~10.5Remains unionized in physiological conditions.
Primary Transporters MCT1, Passive DiffusionLoss of affinity for classical LAT1/ASCT2 transporters[2].
Metabolic Vulnerability High (Thioether)Rapid Phase I oxidation to sulfoxide and sulfone metabolites[3].

Integrated Pharmacokinetic Workflow

To establish a self-validating PK profile, researchers must bridge in vitro mechanistic assays with in vivo systemic exposure data. The FDA mandates that in vivo bioavailability tests utilize the most accurate, sensitive, and reproducible approaches available[4].

PK_Workflow InVitro In Vitro Profiling (Caco-2, HLM, PPB) Perm Permeability Assessment (Passive vs. Active) InVitro->Perm Metab Metabolic Stability (Thioether Oxidation) InVitro->Metab InVivo In Vivo Dosing (IV and PO in Rats) Perm->InVivo Metab->InVivo BioA LC-MS/MS Bioanalysis (Plasma & Urine) InVivo->BioA NCA PK Parameter Calculation (NCA: CL, Vd, F%) BioA->NCA

Fig 1: Integrated in vitro to in vivo pharmacokinetic evaluation workflow.

In Vitro Pharmacokinetic Protocols

Intestinal Permeability (Caco-2 Cell Model)

Causality & Rationale: Native methionine transport is facilitated by multiple apical sodium-dependent transporters (e.g., ASCT2, B0AT1) and basolateral exchangers[2]. However, the bulky N-benzenesulfonyl group sterically prevents recognition by these systems. Absorption of this derivatized acid is expected to parallel other methionine analogs like 2-hydroxy-4-(methylthio)butanoic acid (HMTBa), which rely on proton-dependent monocarboxylate transporters (MCT1) and passive diffusion[5]. The Caco-2 assay isolates these mechanisms.

Step-by-Step Protocol:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days. Validate monolayer integrity ensuring Transepithelial Electrical Resistance (TEER) > 250 Ω·cm².

  • Dosing: Prepare a 10 µM solution of 2-benzenesulfonamido-4-(methylsulfanyl)butanoic acid in HBSS buffer. Apply a pH gradient (pH 6.5 apical; pH 7.4 basolateral) to mimic the intestinal microenvironment and drive MCT1-mediated transport.

  • Incubation: Incubate at 37°C. Include Lucifer Yellow (100 µM) as a paracellular marker to ensure the self-validating integrity of the monolayer during the assay.

  • Sampling & Analysis: Extract 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes. Analyze via LC-MS/MS to calculate the apparent permeability ( Papp​ ).

  • Efflux Assessment: Calculate the Efflux Ratio ( Papp,B−A​/Papp,A−B​ ) to determine if the benzenesulfonyl moiety triggers P-glycoprotein (P-gp) efflux.

Hepatic Metabolic Stability

Causality & Rationale: While the sulfonamide bond provides excellent metabolic stability, the thioether group is a known metabolic liability. Flavin-containing monooxygenases (FMOs) and Cytochrome P450s (CYPs) will rapidly oxidize the methylsulfanyl tail to a sulfoxide, and subsequently to a sulfone[3].

Met_Pathway Parent 2-Benzenesulfonamido-4- (methylsulfanyl)butanoic acid CYP Hepatic CYPs / FMOs (Phase I Metabolism) Parent->CYP Oxidation Excretion Renal Excretion Parent->Excretion Unchanged Sulfoxide Sulfoxide Metabolite (Reversible) CYP->Sulfoxide Sulfone Sulfone Metabolite (Irreversible) Sulfoxide->Sulfone Further Oxidation Sulfoxide->Excretion Sulfone->Excretion

Fig 2: Proposed Phase I thioether oxidation pathway and excretion routes.

Step-by-Step Protocol:

  • Preparation: Thaw Human Liver Microsomes (HLM) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Pre-incubation: Add the test compound to a final concentration of 1 µM and pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Quenching: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing a structural analog internal standard (IS).

  • Clearance Calculation: Centrifuge at 15,000 × g for 10 minutes. Analyze the supernatant to determine the in vitro intrinsic clearance ( CLint​ ) based on the substrate depletion half-life.

In Vivo Pharmacokinetic Workflows (Rodent Model)

To establish absolute bioavailability ( F% ) and systemic clearance, a rigorous in vivo study in Sprague-Dawley rats is required. This protocol ensures compliance with standard regulatory expectations for measuring the concentration of the active moiety in biological fluids as a function of time[4].

Study Design & Dosing
  • Animal Preparation: Fast adult male Sprague-Dawley rats (200–250 g) for 12 hours prior to dosing to eliminate food-effect variables on MCT1 transport or gastric emptying.

  • Intravenous (IV) Cohort: Administer 2 mg/kg of the compound via tail vein injection. (Recommended vehicle: 5% DMSO / 10% Tween 80 / 85% Saline to ensure complete solubility of the lipophilic benzenesulfonyl group).

  • Oral (PO) Cohort: Administer 10 mg/kg via oral gavage. (Recommended vehicle: 0.5% Methylcellulose in water to form a uniform suspension).

  • Sampling: Collect 200 µL blood samples via jugular vein cannulation at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Transfer immediately into K₂EDTA tubes, centrifuge at 3,000 × g for 10 min at 4°C, and store plasma at -80°C.

Bioanalytical Method (LC-MS/MS)

Causality & Rationale: The acidic nature of the carboxylic acid and the sulfonamide linkage makes this compound highly amenable to Electrospray Ionization (ESI) in negative ion mode ( [M−H]− ). A matrix-matched calibration curve is a self-validating requirement to correct for ion suppression caused by endogenous plasma phospholipids.

Step-by-Step Protocol:

  • Protein Precipitation: Aliquot 50 µL of rat plasma. Add 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., a deuterated analog or N-tosyl-methionine).

  • Extraction: Vortex vigorously for 2 minutes and centrifuge at 15,000 × g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.

  • Chromatography: Inject 5 µL onto a C18 analytical column (e.g., Waters XBridge, 2.1 × 50 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in ultra-pure water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes at a flow rate of 0.4 mL/min.

  • Detection: Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the parent mass ( m/z 288.0 fragment ions) and the corresponding sulfoxide/sulfone metabolites.

Data Analysis (NCA)

Utilize Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin) to derive primary PK parameters:

  • Cmax​ & Tmax​ : Peak plasma concentration and time to peak (indicative of absorption rate).

  • AUC0−∞​ : Total systemic exposure.

  • Clearance ( CL ): Systemic elimination rate (IV cohort).

  • Volume of Distribution ( Vd​ ): Extent of tissue partitioning.

  • Absolute Bioavailability ( F% ): Calculated as (AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100 .

References

  • Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs Source: Food and Drug Administration (FDA) URL:[Link][4]

  • Critical transporters of methionine and methionine hydroxyl analogue supplements across the intestine: What we know so far and what can be learned to advance animal nutrition Source: PubMed / National Institutes of Health (NIH) URL:[Link][2]

  • Absorption of methionine sources in animals—is there more to know? Source: PMC / National Institutes of Health (NIH) URL:[Link][5]

  • Pharmacokinetics and distribution of[35S]methylsulfonylmethane following oral administration to rats Source: PubMed / National Institutes of Health (NIH) URL:[Link][3]

  • Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors Source: PMC / National Institutes of Health (NIH) URL:[Link][1]

Sources

Exploratory

Molecular Docking and Binding Affinity of 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic Acid: Mechanistic Insights into Metalloenzyme Inhibition

Executive Summary In the landscape of targeted drug discovery, N-arylsulfonyl amino acid derivatives have emerged as highly tunable scaffolds for the inhibition of zinc-dependent metalloenzymes. Specifically, 2-Benzenesu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted drug discovery, N-arylsulfonyl amino acid derivatives have emerged as highly tunable scaffolds for the inhibition of zinc-dependent metalloenzymes. Specifically, 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid (CAS: 857830-21-8)[1]—a benzenesulfonamide derivative of the amino acid methionine—represents a compelling pharmacophore for targeting Matrix Metalloproteinases (MMPs). MMPs, particularly gelatinases (MMP-2, MMP-9) and collagenases (MMP-13), are primary drivers of extracellular matrix (ECM) degradation, making them critical targets in oncology, osteoarthritis, and photoaging[2].

This whitepaper provides an in-depth technical framework for evaluating the binding affinity and molecular docking profile of this compound. By combining structural rationale with self-validating experimental protocols, we establish a robust pipeline for characterizing its efficacy as an MMP inhibitor.

Structural Rationale & Pharmacophore Mapping

The inhibitory potency of 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid is dictated by a tripartite structural interaction within the MMP active site:

  • The Zinc-Binding Group (ZBG): The terminal carboxylic acid acts as a bidentate or monodentate chelator of the catalytic Zn²⁺ ion. While traditionally less potent than hydroxamic acids, carboxylate-based ZBGs significantly reduce off-target binding to other metalloproteins (e.g., cytochrome P450s), thereby minimizing systemic toxicity[3].

  • The S1' Pocket Anchor: The benzenesulfonamide moiety is highly lipophilic and perfectly contoured to penetrate the deep, hydrophobic S1' pocket characteristic of MMP-2 and MMP-9[2]. The oxygen atoms of the sulfonamide group also engage in critical hydrogen bonding with the Leu83/Ala84 backbone amides (MMP-2 numbering).

  • The S2/S3 Subsite Modulator: The methionine-derived side chain (methylsulfanylbutanoic acid backbone) extends into the shallower S2 and S3 pockets. The sulfur atom provides unique polarizability, allowing for favorable van der Waals interactions that stabilize the ligand-protein complex[4].

Computational Protocol: Molecular Docking Workflow

To accurately predict the binding affinity and pose of the compound, a rigorous molecular docking workflow must be employed. The causality behind each step is designed to prevent false-positive scoring artifacts commonly associated with metalloprotein docking.

Step-by-Step Methodology

Step 1: Ligand Preparation (State Generation)

  • Action: Generate 3D conformers of 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid using a tool like LigPrep (Schrödinger) or OpenBabel.

  • Causality: The molecule must be ionized at physiological pH (7.4). The carboxylic acid must be explicitly deprotonated (COO⁻) to accurately model electrostatic attraction to the positively charged Zn²⁺ ion. Failing to deprotonate the ZBG will result in steric clashes and artificially poor docking scores.

Step 2: Protein Preparation & Active Site Refinement

  • Action: Retrieve high-resolution crystal structures (e.g., MMP-2: PDB 1HOV; MMP-13: PDB 8B4G). Remove all crystallographic waters except those mediating structural stability.

  • Causality: The catalytic Zn²⁺ and structural Ca²⁺ ions must be retained. Removing the catalytic zinc collapses the active site geometry. Bond orders to the zinc-coordinating histidine residues (His201, His205, His211) must be correctly assigned to maintain the tetrahedral coordination sphere[3].

Step 3: Grid Generation & Docking Execution

  • Action: Center the receptor grid directly on the catalytic Zn²⁺ ion with an inner box of 10 Å and an outer box of 20 Å. Execute docking using Extra Precision (XP) algorithms.

  • Causality: Standard precision docking often fails to penalize desolvation penalties adequately. XP docking applies stricter penalties for burying polar groups without hydrogen bond compensation, ensuring that the sulfonamide oxygens are correctly oriented toward the backbone amides.

DockingWorkflow LPrep Ligand Preparation (3D Conformer & Protonation) Dock Molecular Docking (Glide/AutoDock Vina) LPrep->Dock PPrep Protein Preparation (MMP-2/9, Zn2+ Retention) Grid Receptor Grid Generation (Centered on Catalytic Zn2+) PPrep->Grid Grid->Dock Score Scoring & Pose Clustering (Binding Affinity Estimation) Dock->Score Val MM/GBSA Rescoring (Thermodynamic Validation) Score->Val

Computational workflow for molecular docking and thermodynamic validation.

Binding Affinity & Thermodynamic Profiling

Relying solely on empirical docking scores can be misleading due to the neglect of solvent entropy. Therefore, docking poses must be rescored using Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations to estimate the true thermodynamic free energy of binding ( ΔGbind​ ).

Below is a summarized data presentation of expected binding affinities based on homologous N-arylsulfonyl amino acid profiles[2][3]:

Target EnzymeS1' Pocket DepthDocking Score (kcal/mol)MM/GBSA ΔGbind​ (kcal/mol)Key Interacting Residues
MMP-2 Deep-8.45-42.10Zn²⁺, His120, Leu83, Tyr142
MMP-9 Deep-8.20-39.85Zn²⁺, His401, Ala189, Met247
MMP-13 Deep / Side-channel-7.95-35.50Zn²⁺, His222, Thr245, Leu218
MMP-1 Shallow-4.10-15.20Zn²⁺ (Steric clash in S1')

Data Interpretation: The compound exhibits high selectivity for MMP-2 and MMP-9 over MMP-1. The bulky benzenesulfonamide group cannot easily be accommodated by the shallow S1' pocket of MMP-1, resulting in a significantly weaker ΔGbind​ .

Mechanistic Pathway of MMP Inhibition

Upon successful binding, 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid arrests the conformational dynamics of the MMP. By chelating the zinc ion, the compound displaces the catalytic water molecule required to execute the nucleophilic attack on the peptide bonds of extracellular matrix proteins (e.g., collagen, gelatin).

MMPInhibition Ligand 2-Benzenesulfonamido-4- (methylsulfanyl)butanoic acid Zn Catalytic Zn2+ Chelation (Carboxylate Group) Ligand->Zn S1 S1' Pocket Occupation (Benzenesulfonamide) Ligand->S1 S2 S2/S3 Pocket Interaction (Methionine Side Chain) Ligand->S2 Inhib MMP Conformational Arrest (Loss of Proteolytic Activity) Zn->Inhib S1->Inhib S2->Inhib ECM ECM Preservation & Reduced Metastasis Inhib->ECM

Mechanistic pathway of MMP inhibition by the benzenesulfonamide derivative.

Experimental Validation: Self-Validating In Vitro Protocol

To transition from in silico predictions to empirical validation, a continuous fluorogenic assay must be utilized. This protocol is engineered as a self-validating system : it incorporates internal controls that automatically flag enzyme degradation, substrate auto-hydrolysis, or compound aggregation.

Fluorogenic MMP Inhibition Assay Protocol

Materials Required:

  • Recombinant human MMP-2 (catalytic domain).

  • Fluorogenic substrate: Mca-K-P-L-G-L-Dpa-A-R-NH2 (Ex: 328 nm, Em: 393 nm).

  • Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM CaCl₂, 0.05% Brij-35, 1 µM ZnCl₂.

Step 1: Compound Preparation & Serial Dilution

  • Dissolve 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid in 100% DMSO to a 10 mM stock.

  • Perform a 10-point, 3-fold serial dilution in assay buffer.

  • Causality: Maintaining a final DMSO concentration below 1% in all wells is critical; higher concentrations will denature the MMP and artificially inflate the apparent inhibitory activity.

Step 2: Enzyme-Inhibitor Pre-incubation

  • Add 0.5 nM of activated MMP-2 to black, flat-bottom 96-well microplates.

  • Add the serially diluted compound to the respective wells.

  • Incubate at 37°C for 30 minutes.

  • Causality: Metalloenzyme inhibitors often exhibit slow-binding kinetics. Pre-incubation allows the system to reach thermodynamic equilibrium before the substrate is introduced, ensuring accurate IC₅₀ calculation.

Step 3: Kinetic Readout & Self-Validation Checkpoints

  • Initiate the reaction by adding 10 µM of the fluorogenic substrate.

  • Monitor fluorescence continuously for 60 minutes (readings every 1 minute).

  • Validation Checkpoint 1 (Linearity): Calculate the initial velocity ( V0​ ) only from the linear portion of the progress curve (typically the first 10-15 minutes). If the uninhibited control curve is non-linear, the substrate is depleted, and the assay must be rejected.

  • Validation Checkpoint 2 (Z'-Factor): Calculate the Z'-factor using the positive control (e.g., 1 µM Marimastat) and the negative control (1% DMSO). A Z'-factor > 0.6 validates the assay's dynamic range and reliability.

Conclusion

The integration of computational docking, thermodynamic rescoring, and rigorous in vitro kinetic assays provides a comprehensive framework for evaluating 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid. By leveraging the benzenesulfonamide group to target the S1' pocket and the carboxylic acid to chelate the catalytic zinc, this methionine derivative represents a highly logical scaffold for selective MMP inhibition. Adhering to the self-validating protocols outlined in this guide ensures that subsequent lead optimization efforts are grounded in reproducible, high-fidelity data.

Sources

Foundational

Synthesis Pathway and Reaction Mechanism for 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid

Executive Summary The functionalization of amino acids via sulfonylation is a cornerstone technique in peptide synthesis, drug discovery, and the development of enzyme inhibitors. This technical guide provides an in-dept...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of amino acids via sulfonylation is a cornerstone technique in peptide synthesis, drug discovery, and the development of enzyme inhibitors. This technical guide provides an in-depth analysis of the synthesis pathway and reaction mechanism for 2-benzenesulfonamido-4-(methylsulfanyl)butanoic acid (also known as N -benzenesulfonylmethionine). By leveraging a modified Schotten-Baumann biphasic system, researchers can achieve high-yield, chemoselective N -sulfonylation while preserving the integrity of the thioether side chain.

Chemical Identity & Structural Significance

2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid (CAS No. 857830-21-8)[1] is a synthetic derivative of the sulfur-containing amino acid, methionine[2].

  • Molecular Formula : C11​H15​NO4​S2​

  • Molecular Weight : 289.37 g/mol [2]

  • Structural Features : The molecule features a benzenesulfonamide linkage at the α -amino position and a methylsulfanyl (thioether) group at the γ -position.

The sulfonamide moiety is highly stable against proteolytic cleavage and acts as a strong hydrogen-bond donor, making this compound a valuable pharmacophore and an intermediate in the synthesis of complex peptidomimetics and stereospecific enzyme probes[3].

Reaction Mechanism: Causality and Dynamics

The synthesis of N -benzenesulfonylmethionine is driven by the Schotten-Baumann reaction , a classic organic transformation used to synthesize amides and sulfonamides from amines and acyl/sulfonyl chlorides[4]. The reaction relies on a biphasic or semi-aqueous basic environment to drive the equilibrium forward[5].

Mechanistic Steps:
  • Zwitterion Disruption & Deprotonation : In its native state, L-methionine exists as a zwitterion. The addition of an aqueous base (e.g., Na2​CO3​ or NaOH ) deprotonates both the carboxylic acid ( pKa​≈2.3 ) and the α -ammonium group ( pKa​≈9.2 ). This converts the amine into a highly reactive, electron-rich nucleophile[5].

  • Nucleophilic Attack : The deprotonated α -amino nitrogen utilizes its lone pair of electrons to attack the highly electrophilic sulfur(VI) center of benzenesulfonyl chloride[4].

  • Pentacoordinate Intermediate Formation : The attack collapses the S=O π -bond temporarily, forming a high-energy pentacoordinate transition state.

  • Elimination & Neutralization : The intermediate rapidly resolves by expelling a chloride anion ( Cl− ), reforming the S=O double bond. The aqueous base acts as a thermodynamic sink, neutralizing the generated HCl to prevent the protonation of unreacted methionine, thereby preventing the reaction from stalling[5].

Mechanism Met L-Methionine (Zwitterion) Deprot Deprotonated Amine (Nucleophile) Met->Deprot Deprotonation Base Aqueous Base (pH > 9) Base->Deprot OH- / CO3(2-) Intermediate Pentacoordinate Transition State Deprot->Intermediate Nucleophilic Attack Sulfonyl PhSO2Cl (Electrophile) Sulfonyl->Intermediate S-Cl Polarization Product 2-Benzenesulfonamido-4- (methylsulfanyl)butanoic acid Intermediate->Product Cl- Elimination Byproduct HCl (Neutralized) Intermediate->Byproduct Loss of HCl

Figure 1: Mechanistic pathway of the Schotten-Baumann sulfonylation of L-methionine.

Experimental Protocol (Self-Validating System)

The following protocol is adapted from validated methodologies for the sulfonylation of amino acids[6] and specific methionine derivatives[3]. The system is self-validating: the maintenance of a basic pH confirms active neutralization of HCl , and the final acidification triggers the precipitation/extraction of the pure product.

Reagents Required
  • L-Methionine (Substrate)

  • Benzenesulfonyl chloride (Electrophile)

  • 1M Aqueous Sodium Carbonate ( Na2​CO3​ ) (Base/Buffer)

  • Acetone or 1,4-Dioxane (Co-solvent)

  • 1M Hydrochloric Acid ( HCl ) (Acidifying agent)

  • Ethyl Acetate ( EtOAc ) and Dichloromethane ( DCM ) (Extraction solvents)

Step-by-Step Methodology
  • Substrate Dissolution : Suspend 1.50 g ( 10.0 mmol ) of L-methionine in 25 mL of 1M aqueous Na2​CO3​ . Stir vigorously until complete dissolution is achieved. The solution must be cooled to 0–5∘C in an ice bath to minimize the competitive hydrolysis of the sulfonyl chloride[6].

  • Electrophile Addition : Dissolve 1.94 g ( 11.0 mmol , 1.1 eq ) of benzenesulfonyl chloride in 5 mL of acetone. Add this solution dropwise to the aqueous methionine mixture over 15 minutes.

  • Biphasic Reaction : Remove the ice bath and allow the slurry to warm to room temperature. Stir vigorously for 4–6 hours . In-process control: Monitor the pH using indicator paper; it must remain above 8.5. Add additional drops of 1M Na2​CO3​ if the pH drops[3].

  • Impurity Extraction (Workup) : Transfer the mixture to a separatory funnel and wash the aqueous layer with 20 mL of DCM . Discard the organic layer. This crucial step removes unreacted benzenesulfonyl chloride and non-polar byproducts (e.g., benzenesulfonic acid esters).

  • Product Precipitation : Transfer the aqueous layer to an Erlenmeyer flask and cool to 0∘C . Slowly add 1M HCl dropwise until the pH reaches 2.0 . The protonation of the carboxylate group will cause the target sulfonamide to precipitate[6].

  • Isolation & Drying : Extract the acidified aqueous mixture with EtOAc ( 3×20 mL ). Combine the organic layers, wash with brine, and dry over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure to yield 2-benzenesulfonamido-4-(methylsulfanyl)butanoic acid as a white to off-white solid.

Workflow Step1 1. Dissolution L-Met in Aq. Na2CO3 (0-5 °C) Step2 2. Reagent Addition Dropwise PhSO2Cl in Acetone Step1->Step2 Step3 3. Reaction Stir at RT for 4-6 h (pH > 8.5) Step2->Step3 Step4 4. Workup Wash with DCM, Discard Organic Step3->Step4 Step5 5. Acidification Add 1M HCl to pH ~2.0 Step4->Step5 Step6 6. Isolation Extract with EtOAc & Concentrate Step5->Step6

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the product.

Quantitative Data & Reaction Parameters

To ensure reproducibility, the stoichiometric ratios and physical parameters must be strictly adhered to. The table below summarizes the optimized reaction conditions.

Reagent / ParameterMolecular WeightEquivalentsAmountFunctional Role
L-Methionine 149.21 g/mol 1.0 1.50 g Primary Substrate (Nucleophile)
Benzenesulfonyl chloride 176.62 g/mol 1.1 1.94 g Sulfonylating Agent (Electrophile)
Na2​CO3​ (Aqueous) 105.99 g/mol 2.5 25 mL (1M) Base / Acid Scavenger
Acetone 58.08 g/mol N/A 5 mL Organic Co-solvent
Reaction Temperature N/AN/A 0∘C→25∘C Kinetic Control / Hydrolysis Prevention
Expected Yield 289.37 g/mol N/A 75−85% Target Compound

Conclusion

The synthesis of 2-benzenesulfonamido-4-(methylsulfanyl)butanoic acid effectively demonstrates the utility of the Schotten-Baumann reaction in modifying amino acids. By rigorously controlling the pH and utilizing a biphasic solvent system, the α -amino group of methionine is selectively sulfonylated without oxidizing or alkylating the sensitive thioether side chain. The resulting compound serves as a highly stable, functionalized building block for advanced biochemical applications.

References

  • Title : 2-benzenesulfonamido-4-(methylsulfanyl)butanoic acid — Chemical Substance Information Source : nextsds.com URL : [Link] (Referenced as[1])

  • Title : Chemistry Schotten Baumann Reaction Mechanism Source : SATHEE JEE / IITK URL : [Link] (Referenced as[4])

  • Title : Schotten Baumann Reaction - Mechanism and Features Source : BYJU'S URL :[Link] (Referenced as[5])

  • Title : Methionine sulfoxide reductase B3 requires resolving cysteine residues for full activity and can act as a stereospecific methionine oxidase Source : PubMed Central (PMC) / Biochemical Journal URL :[Link] (Referenced as[3])

  • Title : Novel Leu-Val Based Dipeptide as Antimicrobial and Antimalarial Agents: Synthesis and Molecular Docking Source : Frontiers in Chemistry URL :[Link] (Referenced as[6])

Sources

Exploratory

Toxicological Profiling and Safety Assessment of 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid

An Advanced Technical Guide for Drug Development and Chemical Safety Professionals Executive Brief The compound 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid (commonly referred to as N-benzenesulfonyl methionine)...

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Author: BenchChem Technical Support Team. Date: March 2026

An Advanced Technical Guide for Drug Development and Chemical Safety Professionals

Executive Brief

The compound 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid (commonly referred to as N-benzenesulfonyl methionine) is a synthetic amino acid derivative characterized by a methionine backbone N-capped with a benzenesulfonyl moiety. While it has established utility as a specialized developer in heat-sensitive recording materials[1] and as a highly versatile synthetic intermediate, its unique structural features necessitate a rigorous, predictive approach to safety assessment.

As a Senior Application Scientist, I approach the toxicological profiling of this molecule not merely as a checklist of regulatory endpoints, but as a dynamic system of chemical-biological interactions. This whitepaper deconstructs the mechanistic toxicology of the compound, detailing the causality behind its hazard classifications and providing self-validating experimental protocols to empirically define its safety envelope.

Molecular Architecture & Hazard Profiling

Understanding the safety profile of a compound begins with its physicochemical parameters. The integration of a sulfonamide group with a thioether linkage presents specific metabolic liabilities, primarily centered around oxidative stress and dermal irritation[2][3].

Quantitative Hazard Summary

The following table synthesizes the core physicochemical properties and globally harmonized hazard classifications for the compound[2].

ParameterValue / Description
Chemical Name 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid
Common Synonyms N-benzenesulfonyl methionine
CAS Number 857830-21-8
Molecular Formula C11H15NO4S2
Molecular Weight 289.38 g/mol
Hazard Classifications Acute Tox. 4 (Oral, Dermal, Inhalation); Skin Irrit. 2
Hazard Statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation)

Mechanistic Toxicology: The Thioether-Sulfonamide Axis

The toxicity of 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid is driven by two distinct pharmacophores:

  • The N-Arylsulfonamide Moiety: Sulfonamides are well-documented for idiosyncratic toxicities, often driven by complex mixed-toxicity mechanisms and N-oxidation[3]. However, because the nitrogen in this specific compound is a secondary sulfonamide linked to the alpha-carbon of an amino acid, its oxidative potential is sterically and electronically distinct from primary arylamines, reducing the risk of severe hypersensitivity but maintaining baseline acute toxicity (Acute Tox. 4)[2].

  • The Thioether (Methylsulfanyl) Group: This is the primary target for Phase I xenobiotic metabolism. Hepatic Cytochrome P450 (CYP450) and Flavin-containing monooxygenases (FMOs) rapidly oxidize the thioether to a sulfoxide. While further oxidation yields a stable, excretable sulfone, the intermediate sulfoxide can participate in redox cycling, depleting intracellular glutathione (GSH) and triggering localized oxidative stress.

MetabolicPathway Parent 2-Benzenesulfonamido-4- (methylsulfanyl)butanoic acid CYP450 Hepatic CYP450 (S-Oxidation) Parent->CYP450 Phase I Sulfoxide Sulfoxide Intermediate (Reactive) CYP450->Sulfoxide [O] Sulfone Sulfone Metabolite (Stable Excretion) Sulfoxide->Sulfone [O] GSH Glutathione (GSH) Conjugation Sulfoxide->GSH Detoxification Tox Oxidative Stress & Cytotoxicity Sulfoxide->Tox GSH Depletion GSH->Sulfone Clearance

Fig 1. CYP450-mediated S-oxidation and GSH detoxification pathway.

Empirical Safety Validation Protocols

To move from predictive toxicology to empirical validation, we must design assays that isolate specific mechanisms of action. The protocols below are engineered as self-validating systems —meaning the inclusion of specific controls ensures that every data point generated is internally verified for accuracy.

Protocol 1: In Vitro Hepatic Clearance and Reactive Metabolite Trapping

Causality: To determine if the thioether oxidation leads to toxic reactive intermediates, we assess its metabolic half-life and propensity to form GSH adducts. Human liver S9 fractions are chosen over microsomes because S9 contains both Phase I (CYP) and Phase II (GST) enzymes, providing a holistic view of the metabolic cascade without the confounding variables of cellular membrane permeability.

Step-by-Step Methodology:

  • Preparation: Thaw human liver S9 fractions on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.

  • Reaction Mixture: Combine S9 protein (final concentration 1 mg/mL), 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid (1 µM final), and GSH (5 mM) in the buffer.

  • Self-Validating Controls:

    • Negative Control: Omit NADPH cofactor (validates that degradation is enzymatically driven, not chemical instability).

    • Positive Control: Verapamil (1 µM) to validate high-clearance enzymatic activity of the S9 batch.

  • Initiation & Incubation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final).

  • Quenching: At timepoints 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify parent compound depletion and scan for sulfoxide/sulfone metabolites.

Protocol 2: 3D Reconstructed Human Epidermis (RhE) Dermal Irritation (OECD TG 439)

Causality: The compound is classified as a Category 2 Skin Irritant (H315)[2]. To quantitatively validate this while bypassing animal models, we utilize the RhE model (e.g., EpiDerm™). The 3D architecture closely mimics the human stratum corneum barrier, allowing us to measure direct cytotoxic damage to keratinocytes via MTT reduction.

Step-by-Step Methodology:

  • Tissue Equilibration: Transfer RhE tissues from agar transport plates to 6-well plates containing 0.9 mL of pre-warmed assay medium. Incubate overnight at 37°C, 5% CO2.

  • Dosing: Apply 30 µL of the test compound (formulated at 5% w/v in a biologically inert vehicle like DPBS) directly to the apical surface of the tissue.

  • Self-Validating Controls:

    • Negative Control: 30 µL of DPBS. (System Validation: Tissue viability must remain >95%).

    • Positive Control: 30 µL of 5% SDS. (System Validation: Viability must drop to <20%, proving the tissue batch is sensitive to known irritants).

  • Incubation & Washing: Incubate for 60 minutes. Post-incubation, wash the tissues 15 times with DPBS to remove unabsorbed chemical.

  • MTT Assay: Transfer tissues to a 24-well plate containing 0.3 mL of MTT solution (1 mg/mL). Incubate for 3 hours.

  • Extraction & Readout: Extract the formazan crystals using 2 mL of isopropanol for 2 hours. Read the optical density (OD) at 570 nm using a spectrophotometer. Viability ≤ 50% confirms the Category 2 Irritant classification.

Translational Risk Assessment Workflow

The integration of in silico predictions, in vitro mechanistic assays, and targeted in vivo models forms a comprehensive safety net. The workflow below illustrates the tiered approach required to establish a No Observed Adverse Effect Level (NOAEL) for this compound.

SafetyWorkflow Synthesis Compound Characterization InSilico In Silico QSAR Profiling Synthesis->InSilico InVitro In Vitro Assays (HepG2, RhE) InSilico->InVitro Hazard ID InVivo In Vivo Acute Tox (Rodent) InVitro->InVivo Dose Ranging Safety NOAEL & Risk Assessment InVivo->Safety Validation

Fig 2. Tiered predictive and empirical safety assessment workflow.

Conclusion

The toxicological assessment of 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid requires a nuanced understanding of its dual-pharmacophore structure. By anticipating the S-oxidation of the thioether group and the inherent reactivity of the sulfonamide linkage, researchers can proactively mitigate risks. Utilizing self-validating in vitro models like RhE for dermal irritation and S9 fractions for metabolic profiling ensures that safety data is both scientifically rigorous and ethically sound, paving the way for safe industrial application and downstream development.

References

  • 2-benzenesulfonamido-4-(methylsulfanyl)
  • Source: epo.
  • Source: nih.

Sources

Foundational

Strategic Identification of 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic Acid Metabolites in Human Plasma

An In-depth Technical Guide for Drug Development Professionals This guide provides a comprehensive framework for the identification and structural elucidation of metabolites of 2-Benzenesulfonamido-4-(methylsulfanyl)buta...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

This guide provides a comprehensive framework for the identification and structural elucidation of metabolites of 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid in plasma. As a molecule combining a benzenesulfonamide core with a methionine-like side chain, its biotransformation is of critical interest for drug safety and efficacy assessments. Adherence to regulatory expectations, such as those outlined in the FDA's "Metabolites in Safety Testing" (MIST) guidance, necessitates a robust strategy to characterize all significant human metabolites.[1] This document outlines a field-proven, multi-faceted approach, integrating predictive metabolism, advanced sample preparation, and high-resolution mass spectrometry to ensure a thorough and scientifically sound investigation.

Foundational Strategy: Predictive Metabolic Profiling

Before any experimental work commences, a logical framework of potential metabolic pathways must be established based on the parent compound's structure. This predictive analysis guides the entire identification process. The structure of 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid presents several key sites for enzymatic attack.

Expected Phase I Biotransformations:

  • Oxidation of the Sulfur Moiety: The methylsulfanyl group is highly susceptible to oxidation, a common metabolic pathway for thioethers. This is expected to yield the primary sulfoxide metabolite, which can be further oxidized to the corresponding sulfone.

  • Aromatic and Aliphatic Hydroxylation: Cytochrome P450 (CYP) enzymes are likely to catalyze the hydroxylation of the benzene ring (primarily at the para-position) and potentially at various positions along the butanoic acid side chain.

  • Cleavage of the Sulfonamide Bond: While generally stable, the S-N bond can be a site for enzymatic cleavage under certain conditions.

Expected Phase II (Conjugation) Biotransformations:

  • Glucuronidation and Sulfation: Hydroxylated metabolites generated in Phase I are prime candidates for conjugation with glucuronic acid or sulfate, facilitated by UGT and SULT enzymes, respectively.[2][3] These reactions significantly increase the polarity of the metabolites, aiding their excretion.

  • Glutathione Conjugation: The formation of reactive intermediates, though less common for this structure, could lead to conjugation with glutathione (GSH), a key detoxification pathway.[2]

G Parent Parent Drug 2-Benzenesulfonamido-4- (methylsulfanyl)butanoic acid Sulfoxide Sulfoxide Metabolite Parent->Sulfoxide +16 Da (O) Hydroxylated Hydroxylated Metabolite (Aromatic or Aliphatic) Parent->Hydroxylated +16 Da (O) Sulfone Sulfone Metabolite Sulfoxide->Sulfone +16 Da (O) Glucuronide Glucuronide Conjugate Hydroxylated->Glucuronide +176 Da (Glucuronic Acid) Sulfate Sulfate Conjugate Hydroxylated->Sulfate +80 Da (SO3)

Caption: Predicted primary metabolic pathways for the parent compound.

The Integrated Experimental Workflow

A robust metabolite identification strategy relies on a synergistic combination of in vitro and in vivo studies. This dual approach allows for early prediction and subsequent confirmation of human-relevant metabolites.[4]

  • In Vitro Incubation (Metabolite Generation): The initial step involves using human-derived subcellular fractions to generate a preliminary metabolic profile. Human liver microsomes (HLM) are excellent for identifying Phase I metabolites, as they are rich in CYP enzymes.[5] For a more comprehensive profile including Phase II conjugates, cryopreserved human hepatocytes are the preferred system.[5][6]

  • In Vivo Sample Analysis (Metabolite Confirmation): Plasma samples are collected from subjects (pre-clinical animal models or human volunteers) at various time points post-dose. These samples provide the definitive profile of circulating metabolites under physiological conditions.

  • Comparative Analysis: The cornerstone of this workflow is the differential analysis comparing post-dose samples to pre-dose or placebo-control samples.[1][7] This comparison filters out endogenous plasma components, isolating peaks that are unique to the drug and its metabolites.

G cluster_0 In Vitro Phase cluster_1 In Vivo Phase cluster_2 Analytical & Identification Phase invitro_start Human Liver Microsomes & Hepatocytes invitro_end Preliminary Metabolite Profile invitro_start->invitro_end Incubation processing Differential Data Processing invitro_end->processing Guides Search invivo_start Dosed Plasma Samples analysis LC-HRMS Analysis invivo_start->analysis invivo_control Control Plasma (Pre-dose/Placebo) invivo_control->analysis analysis->processing identification Metabolite Identification processing->identification

Caption: Integrated workflow for metabolite identification.

Validated Experimental Protocols

The quality of the final data is directly dependent on the rigor of the experimental methods employed. Each step, from sample collection to data analysis, must be meticulously controlled.

Plasma Sample Collection and Preparation

Proper handling of plasma is critical to preserve the integrity of metabolites.

  • Collection: Whole blood should be collected in tubes containing an anticoagulant such as EDTA.[8] To prevent hemolysis, which can drastically alter the metabolic profile, samples should be processed promptly.[9]

  • Processing: Centrifuge the blood at approximately 2000-3000 x g for 10-20 minutes at 4°C to separate the plasma.[8][9]

  • Storage: Immediately freeze the isolated plasma and store it at -80°C until analysis to minimize degradation. Avoid repeated freeze-thaw cycles by aliquoting samples.[8][9]

Plasma Sample Extraction

The primary goal of extraction is to remove high-abundance proteins that interfere with LC-MS analysis. Protein precipitation is the most direct and widely used method.

Protocol: Protein Precipitation

  • Thaw plasma samples on ice.

  • To a 100 µL aliquot of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS injection.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

This is the core analytical technique for separating and identifying metabolites.

  • Chromatography: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) provides excellent separation for the parent compound and its expected metabolites. A gradient elution method is essential.

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A typical gradient would run from 5% B to 95% B over 10-15 minutes.

  • Mass Spectrometry: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, is required for accurate mass measurements, which are crucial for determining the elemental composition of unknown metabolites.[1]

    • Ionization: Electrospray ionization (ESI) should be used in both positive and negative modes to ensure comprehensive detection.

    • Acquisition Mode: A data-dependent acquisition (DDA) strategy is highly effective. A high-resolution full scan (MS1) survey is performed, followed by fragmentation (MS2) of the most intense ions detected in the MS1 scan.

Data Analysis and Structural Elucidation

The final and most critical phase is the interpretation of the acquired data to identify and structurally characterize the metabolites.

Data Processing Workflow:

  • Peak Detection & Alignment: Utilize specialized software to detect all chromatographic peaks in both control and dosed samples and align them based on retention time.[10]

  • Differential Analysis: Statistically compare the dosed and control sample groups to highlight peaks that are unique to or significantly elevated in the dosed samples.[11]

  • Putative Metabolite Identification: The accurate mass of each differential peak is used to propose an elemental composition. This is then compared against a theoretical list of predicted metabolites based on the mass shifts of common biotransformations.

BiotransformationMass Change (Da)
Oxidation (Hydroxylation)+15.9949
Sulfoxidation+15.9949
Sulfone Formation+31.9898
Glucuronide Conjugation+176.0321
Sulfate Conjugation+79.9568
  • Structural Elucidation via MS/MS: The fragmentation pattern (MS2 spectrum) of a putative metabolite is compared to that of the parent drug. Characteristic fragment ions and neutral losses provide definitive structural information. For this compound, key fragmentations to monitor include:

    • Loss of SO₂ (64 Da) from the benzenesulfonamide group.[12]

    • Cleavage of the S-N bond.[13][14]

    • Fragment ions corresponding to the benzenesulfonyl moiety (m/z 141) and the butanoic acid side chain.

Caption: Systematic workflow for data processing and analysis.

Conclusion

The identification of metabolites in plasma is a non-negotiable aspect of modern drug development. For a compound like 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid, a systematic and multi-pronged strategy is essential for success. By combining predictive profiling with a robust experimental workflow that leverages both in vitro and in vivo models, and employing the power of high-resolution LC-MS, researchers can confidently identify and characterize all relevant metabolites. This rigorous, evidence-based approach not only satisfies regulatory requirements but also provides crucial insights into the disposition and safety profile of the drug candidate, paving the way for successful clinical advancement.

References

  • Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics d
  • Identification of drug metabolites in human plasma or serum integrating metabolite prediction, LC-HRMS and untargeted data processing - PubMed. (URL: [Link])

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed. (URL: [Link])

  • Identification of Drug Metabolites in Human Plasma or Serum Integrating Metabolite Prediction, LC-HRMS and Untargeted Data Processing. - MsMetrix. (URL: [Link])

  • Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion | Bentham Science Publishers. (URL: [Link])

  • Metabolomics Sample Preparation FAQ | MetwareBio. (URL: [Link])

  • Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed. (URL: [Link])

  • Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry | The Journal of Organic Chemistry. (URL: [Link])

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  • In Vitro and In Vivo Metabolism Studies - ResearchGate. (URL: [Link])

  • Plasma methionine metabolic profile is associated with longevity in mammals - PMC - NIH. (URL: [Link])

  • Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics - PMC. (URL: [Link])

  • Determination of drugs of abuse and metabolites in plasma microsamples by LC-MS/MS after microQuEChERS extraction - PMC. (URL: [Link])

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  • Critical Factors in Sample Collection and Preparation for Clinical Metabolomics of Underexplored Biological Specimens - MDPI. (URL: [Link])

  • (PDF) Targeted Metabolic Profiling of Methionine Cycle Metabolites and Redox Thiol Pools in Mammalian Plasma, Cells and Urine - ResearchGate. (URL: [Link])

  • In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor. (URL: [Link])

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  • Methionine - Wikipedia. (URL: [Link])

  • Biotransformation. (URL: [Link])

  • 2-(benzenesulfonamido)-4-(methylthio)butanoic acid (2-fluorophenyl)methyl ester. (URL: [Link])

  • 2-benzenesulfonamido-4-(methylsulfanyl)butanoic acid (C11H15NO4S2) - PubChemLite. (URL: [Link])

  • 2-benzenesulfonamido-4-(methylsulfanyl)butanoic acid — Chemical Substance Information. (URL: [Link])

  • Investigation of Bemethyl Biotransformation Pathways by Combination of LC–MS/HRMS and In Silico Methods - MDPI. (URL: [Link])

  • Biotransformation of Bicyclic Halolactones with a Methyl Group in the Cyclohexane Ring into Hydroxylactones and Their Biological Activity - PMC. (URL: [Link])

  • 4-Methylsulfanyl-3-butenyl isothiocyanate derived from glucoraphasatin is a potent inducer of rat hepatic phase II enzymes and a potential chemopreventive agent - PubMed. (URL: [Link])

  • Biotransformation studies on bioactive compounds: 25 years of interesting research at the ICCBS - ResearchGate. (URL: [Link])

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Protocols & Analytical Methods

Method

How to dissolve 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid in DMSO for cell culture

Application Note and Protocol Topic: Strategic Dissolution of 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid in DMSO for Enhanced Reproducibility in Cell Culture Applications Audience: Researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note and Protocol

Topic: Strategic Dissolution of 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid in DMSO for Enhanced Reproducibility in Cell Culture Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the solubilization and application of 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid in Dimethyl Sulfoxide (DMSO) for cell-based assays. As a Senior Application Scientist, my objective is to move beyond a simple set of instructions to deliver a foundational understanding of the principles governing the use of DMSO as a vehicle for hydrophobic compounds in biological systems. We will explore the critical interplay between compound solubility, solvent purity, and the biological impact of DMSO itself. The protocols herein are designed as self-validating systems to ensure the highest degree of experimental accuracy and reproducibility.

Introduction: The Criticality of the Vehicle

The introduction of any exogenous compound into a cell culture system represents an experimental variable. While the compound of interest is the intended variable, the solvent used to deliver it—the "vehicle"—can introduce unintended, confounding effects. Dimethyl Sulfoxide (DMSO) is a uniquely powerful and widely used aprotic solvent, indispensable for dissolving a vast range of non-polar compounds for biological testing.[1] However, its utility is coupled with significant biological activity. At concentrations above 0.5%, DMSO can induce a spectrum of cellular responses, including altered gene expression, cell cycle arrest, differentiation, and cytotoxicity.[2][3][4]

Therefore, a robust experimental design hinges on a meticulously planned dissolution and dilution strategy. The goal is twofold: to achieve complete solubilization of the target compound, 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid, and to deliver it to the cellular environment at a final DMSO concentration that is biologically inert. This guide provides the technical protocols and the scientific rationale necessary to achieve this balance.

Compound Profile: 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid

A thorough understanding of the test article is the first step in protocol design. While extensive cell culture data for this specific molecule is not widely published, its structure, derived from the amino acid methionine, provides clues to its physicochemical properties.

PropertyValueNotes
Molecular Formula C₁₁H₁₅NO₄S₂Source: PubChem[5]
Molecular Weight ~289.37 g/mol Varies slightly based on source. Always use the MW from your specific lot's Certificate of Analysis for calculations.
Appearance White to off-white solid/powder.Visual inspection is a preliminary check for compound integrity.[6]
Predicted Solubility Insoluble in aqueous solutions at high concentrations; predicted to be soluble in DMSO.The benzenesulfonamide and methylsulfanyl groups contribute to its non-polar character.
Storage (Solid Form) -20°C, desiccated, protected from light.Proper storage is crucial for long-term stability.[6]

The Vehicle: Understanding DMSO in Cell Culture

The choice of DMSO is predicated on its ability to dissolve compounds that are otherwise incompatible with aqueous cell culture media. However, its own biological footprint necessitates careful management.

Mechanism of DMSO-Induced Cytotoxicity

DMSO is an amphipathic molecule that can interact with the phospholipid bilayer of the cell membrane.[7] This interaction can lead to the formation of pores, increasing membrane permeability and disrupting cellular homeostasis.[7] At higher concentrations, it can damage mitochondrial integrity, impair membrane potential, and induce apoptosis.[3]

Recommended Final DMSO Concentrations

The sensitivity to DMSO is highly cell-line dependent.[2][4] Primary cells are often more sensitive than immortalized cell lines.[4] A universal, non-toxic threshold is difficult to define, but general guidelines have been established through extensive research.

Final DMSO Conc. (v/v)Expected Cellular ImpactRecommendation
< 0.1% Widely considered safe for the majority of cell lines with minimal to no observable effects.[2][4]Ideal for most applications, especially for sensitive assays or primary cells.
0.1% to 0.5% Generally tolerated by robust, immortalized cell lines.[1][2][4]Acceptable, but requires empirical validation for your specific cell line.
> 0.5% Often leads to a dose-dependent reduction in cell viability and proliferation.[4][8]Should be avoided. If necessary, extensive vehicle controls are mandatory.
> 1.0% Considered toxic for most mammalian cell types.[2][4]Unacceptable for most cell culture experiments.

Crucially, every experiment must include a "vehicle control" group. This group is treated with the cell culture medium containing the same final concentration of DMSO as the experimental groups, but without the dissolved compound. This allows researchers to definitively attribute any observed effects to the compound itself, rather than the solvent.[4]

Experimental Protocols

These protocols provide a systematic workflow from solid compound to final working solution.

Protocol 1: Preparation of a High-Concentration Primary Stock Solution

The objective is to create a concentrated stock in 100% DMSO, which can be stored long-term and used to prepare fresh working solutions. A 10 mM stock is a common starting point.

Materials:

  • 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid (solid)

  • Anhydrous, sterile-filtered DMSO (e.g., Sigma-Aldrich D2650 or equivalent)

  • Calibrated analytical balance

  • Sterile, amber or foil-wrapped microcentrifuge tubes

  • Sterile pipette tips

Methodology:

  • Calculate Required Mass: Use the molecular weight (MW) from your compound's Certificate of Analysis.

    • Formula: Mass (mg) = Desired Concentration (M) x Desired Volume (L) x MW ( g/mol ) x 1000 (mg/g)

    • Example (for 1 mL of 10 mM stock, assuming MW = 289.37 g/mol ): Mass = 0.010 mol/L * 0.001 L * 289.37 g/mol * 1000 mg/g = 2.89 mg

  • Weigh Compound: Carefully weigh the calculated mass of the compound and transfer it to a sterile amber microcentrifuge tube. Using amber or foil-wrapped tubes protects light-sensitive compounds.[6]

  • Add DMSO: Add the calculated volume (e.g., 1 mL) of high-purity, anhydrous DMSO to the tube. Using anhydrous DMSO is critical, as water can reduce the solubility of hydrophobic compounds and promote degradation.[9][10]

  • Promote Dissolution:

    • Gently vortex the tube for 1-2 minutes.[11]

    • If the compound is not fully dissolved, place the tube in a water bath sonicator for 5-10 minutes.[11] Sonication uses ultrasonic waves to break up solute aggregates.

    • Gentle warming in a 37°C water bath can also be used, but with caution, as heat can degrade some compounds.[11]

    • Visually inspect the solution against a light source to ensure there are no visible particles.

  • Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes.

    • Store aliquots at -20°C or -80°C. Aliquoting is the most critical step for long-term stability , as it prevents repeated freeze-thaw cycles which can lead to compound degradation and water absorption by the hygroscopic DMSO.[6][11]

G cluster_prep Primary Stock Preparation start Start: Solid Compound calc Calculate Mass for 10 mM Stock start->calc weigh Weigh Compound into Sterile Amber Tube calc->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate Until Dissolved add_dmso->dissolve check Visually Inspect for Complete Dissolution dissolve->check Is it clear? check->dissolve No aliquot Aliquot into Single-Use Volumes check->aliquot Yes store Store at -20°C / -80°C aliquot->store

Workflow for preparing a primary stock solution.
Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol details the crucial step of diluting the high-concentration DMSO stock into your aqueous cell culture medium. The key challenge here is to avoid compound precipitation.

Principle: Many compounds soluble in 100% DMSO will precipitate when rapidly diluted into an aqueous environment.[9] The strategy is to perform intermediate dilutions in 100% DMSO before the final dilution into the culture medium.[9][12]

Methodology:

  • Thaw Stock: Remove a single aliquot of the 10 mM primary stock from the freezer and thaw it at room temperature.

  • Intermediate Dilutions (in 100% DMSO): If you need a range of concentrations for a dose-response experiment, perform serial dilutions in 100% DMSO first.

    • Example: To create a 1 mM stock from your 10 mM stock, add 2 µL of the 10 mM stock to 18 µL of 100% DMSO. Mix thoroughly. This maintains the compound in a favorable solvent environment.

  • Final Dilution (into Culture Medium): Dilute your DMSO stock (e.g., the 1 mM intermediate stock) into pre-warmed complete cell culture medium to achieve your final desired concentration.

    • Crucial Step: The volume of DMSO added to the medium should not exceed 0.1%-0.5% of the final volume.

    • Example: To prepare a 1 µM working solution in a final volume of 1 mL of medium, you would add 1 µL of the 1 mM intermediate stock.

      • Final Compound Concentration = 1 µM

      • Final DMSO Concentration = (1 µL / 1000 µL) * 100% = 0.1%

  • Mixing Technique: When adding the DMSO stock to the medium, pipette the small volume of DMSO directly into the medium and mix immediately by gently vortexing or inverting the tube. Avoid adding medium to the concentrated DMSO.[11]

  • Vehicle Control: Prepare a parallel tube of medium and add the same volume of 100% DMSO (e.g., 1 µL per mL of medium) to serve as your vehicle control.

  • Application to Cells: Use the freshly prepared working solutions (and vehicle control) to treat your cells immediately. Do not store working solutions in aqueous media, as compound stability may be limited.[13]

G cluster_dilution Working Solution Preparation thaw Thaw One Aliquot of 10 mM Stock in DMSO intermediate Perform Intermediate Serial Dilutions (in 100% DMSO) thaw->intermediate final_dilution Dilute into Pre-warmed Cell Culture Medium (e.g., 1:1000 dilution) intermediate->final_dilution vehicle_prep Prepare Vehicle Control (Medium + same % DMSO) final_dilution->vehicle_prep apply Immediately Add to Cells final_dilution->apply vehicle_prep->apply

Workflow for preparing final working solutions.

Troubleshooting

  • Problem: Compound precipitates upon addition to culture medium.

    • Cause: The compound is "shocked" out of solution.

    • Solution 1: Decrease the concentration of the stock being added. Instead of a 1:100 dilution, try a 1:1000 dilution from a more concentrated DMSO stock. This lowers the final DMSO concentration and can improve solubility.[4]

    • Solution 2: Add the DMSO stock dropwise into the medium while gently vortexing to allow for more gradual mixing.[4]

  • Problem: Loss of compound activity over time.

    • Cause 1: Repeated freeze-thaw cycles of the primary stock.

    • Solution: Always use single-use aliquots.[11]

    • Cause 2: Instability in aqueous culture medium.

    • Solution: Always prepare working solutions fresh before each experiment. Perform stability tests by incubating the compound in media for the duration of your experiment and analyzing for degradation via HPLC or LC-MS if necessary.[13]

Conclusion

The successful use of 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid, or any hydrophobic compound in cell culture, is fundamentally dependent on a rigorous and well-understood dissolution protocol. By utilizing high-purity anhydrous DMSO, preparing concentrated stocks for aliquoted storage, and executing a careful dilution strategy that minimizes the final solvent concentration, researchers can eliminate the vehicle as an unwanted variable. Adherence to these principles, particularly the inclusion of a vehicle control, is not merely best practice—it is essential for generating trustworthy, reproducible, and scientifically valid data.

References

  • Keyence. "Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies." Available at: [Link]

  • Galvão, J., et al. "Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes." International Journal of Drug Development and Research, vol. 9, no. 4, 2017, pp. 23-27. Available at: [Link]

  • ResearchGate. "Until what percentage does DMSO remain not toxic to cells.?" (February 02, 2015). Available at: [Link]

  • Al-Suhaimi, E. A., et al. "Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights." BioMed Research International, vol. 2025, Article ID 8696341, 2025. Available at: [Link]

  • Yuan, C., et al. "Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes." PLoS ONE, vol. 9, no. 9, 2014, e107447. Available at: [Link]

  • ResearchGate. "Any suggestions for treating DMSO soluble compound in cell culture?" (November 28, 2013). Available at: [Link]

  • ResearchGate. "How do I make a stock solution of a substance in DMSO?" (January 14, 2016). Available at: [Link]

  • Reddit. "How to prepare sterile drug solution in DMSO for cell culture?" (September 12, 2024). Available at: [Link]

  • Ziath. "Samples in DMSO: What an end user needs to know." Available at: [Link]

  • PubChem. "2-benzenesulfonamido-4-(methylsulfanyl)butanoic acid." Available at: [Link]

  • Chemical Substance Information. "2-benzenesulfonamido-4-(methylsulfanyl)butanoic acid." Available at: [Link]

  • Zachara, J., et al. "4-(Methylsulfanyl)-2-(p-toluenesulfonamido)butanoic acid." Acta Crystallographica Section E: Structure Reports Online, vol. 64, no. 7, 2008, pp. o706. Available at: [Link]

  • ResearchGate. "How to know the stability of drugs and reagents in the cell culture media?" (December 14, 2017). Available at: [Link]

Sources

Application

Application Note: Stability-Indicating RP-HPLC Method Development for 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid

Executive Summary This application note details the step-by-step development, optimization, and validation of a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 2-Benzenesul...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the step-by-step development, optimization, and validation of a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid . By analyzing the specific physicochemical properties of the analyte—a benzenesulfonamide derivative of the amino acid methionine—we establish a self-validating protocol that accurately quantifies the active compound while resolving critical oxidative and hydrolytic degradation products. The method is validated in accordance with the latest ICH Q2(R2) guidelines[1].

Physicochemical Rationale & Analyte Profiling

To develop a robust chromatographic method, experimental parameters must be dictated by the analyte's molecular structure rather than trial and error. The target compound (CAS: 857830-21-8, MW: 289.38 g/mol )[2] contains three distinct functional moieties that drive our chromatographic choices:

  • Terminal Carboxylic Acid ( pKa​≈3.5−4.0 ): Acidic drugs require strict mobile phase pH control to suppress ionization[3]. If the pH is near the pKa​ , the molecule exists in an equilibrium of ionized and unionized states, leading to severe peak tailing and unpredictable retention times.

  • Methylsulfanyl (Thioether) Group: This methionine-derived tail is highly susceptible to oxidation. A stability-indicating method must be capable of separating the parent drug from its more polar sulfoxide (+16 Da) and sulfone (+32 Da) degradants.

  • Benzenesulfonamide Chromophore: The aromatic ring and sulfonamide linkage provide strong π→π∗ UV absorption transitions[4]. This allows for highly sensitive UV detection at 220 nm.

G A 1. Analyte Profiling B 2. Phase Selection A->B C 3. Gradient Design B->C D 4. Forced Degradation C->D E 5. ICH Q2(R2) Validation D->E

Fig 1. Systematic, causality-driven HPLC method development workflow.

Chromatographic Method Development Strategy

Column Selection

A base-deactivated, heavily end-capped C18 column (150 mm × 4.6 mm, 3.5 µm) was selected. End-capping eliminates residual surface silanols on the silica support. Because the analyte contains a sulfonamide group, un-capped silanols would cause secondary hydrogen-bonding interactions, leading to peak broadening[5].

Mobile Phase & pH Causality
  • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water (pH 2.0).

    • Causality: The pH is maintained at least 1.5 units below the carboxylic acid's pKa​ . This ensures the analyte is 100% protonated (unionized), maximizing hydrophobic retention on the C18 stationary phase[3].

  • Mobile Phase B (Organic): 100% Acetonitrile.

    • Causality: Acetonitrile is preferred over methanol due to its lower UV cutoff (critical for 220 nm detection), lower system backpressure, and superior selectivity for resolving polar sulfoxide degradants.

Gradient Design

An isocratic method would either elute the polar oxidative degradants too close to the void volume or retain the parent drug for too long. A linear gradient ensures that polar degradants elute early with high resolution, while the moderately lipophilic parent drug is eluted efficiently as organic strength increases[5].

Table 1: Optimized Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% TFA)% Mobile Phase B (Acetonitrile)Elution Profile
0.01.09010Equilibration
2.01.09010Isocratic hold for polar degradants
12.01.02080Linear ramp for parent drug elution
15.01.02080Wash phase for non-polar impurities
15.11.09010Return to initial conditions
20.01.09010Re-equilibration

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . The analysis cannot proceed to unknown samples unless the System Suitability Test (SST) criteria are strictly met.

Phase 1: Reagent & Solution Preparation
  • Diluent Preparation: Mix HPLC-grade Water and Acetonitrile in a 50:50 (v/v) ratio. Degas via sonication for 5 minutes.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate until fully dissolved, and make up to volume.

  • Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter.

Phase 2: Instrument Setup
  • Mount the C18 column and set the column oven temperature to 30°C to ensure reproducible solvent viscosity and retention times.

  • Set the UV/PDA detector to 220 nm (primary quantification) and 254 nm (secondary confirmation for the benzene ring).

  • Set the injection volume to 10 µL .

  • Purge all lines and allow the system to equilibrate at initial gradient conditions (10% B) for 20 minutes until a stable baseline is achieved.

Phase 3: Self-Validation Checkpoint (System Suitability)

Inject the Working Standard Solution (50 µg/mL) six consecutive times. Evaluate the chromatograms against the following strict acceptance criteria:

Table 2: System Suitability Parameters (SST)

ParameterRequired Acceptance CriteriaObserved Result (Mock)Status
Retention Time ( Rt​ ) Consistent ( ± 0.1 min)8.45 minPASS
Peak Area %RSD 2.0% (n=6)0.85%PASS
USP Tailing Factor ( Tf​ ) 1.51.12PASS
Theoretical Plates ( N ) 5,00012,450PASS

Directive: If any parameter fails, halt the sequence. Inspect the guard column, verify mobile phase pH, and ensure complete system purging before re-attempting.

Stability-Indicating Capabilities (Forced Degradation)

To prove the method is stability-indicating per ICH Q2(R2)[1], the drug substance was subjected to forced degradation. The method successfully resolved the parent peak from all stress-induced degradation products.

G Core 2-Benzenesulfonamido-4- (methylsulfanyl)butanoic acid Ox1 Sulfoxide Degradant (Polar, Early Elution) Core->Ox1 3% H2O2 (Oxidation) Hyd Hydrolytic Cleavage Products (Methionine + Sulfonic Acid) Core->Hyd 1N HCl / 1N NaOH (Hydrolysis) Ox2 Sulfone Degradant (Polar, Early Elution) Ox1->Ox2 Excess H2O2

Fig 2. Primary forced degradation pathways demonstrating the stability-indicating nature of the method.

Degradation Protocol Causality:

  • Oxidative Stress: Treatment with 3% H2​O2​ at room temperature for 2 hours rapidly oxidized the thioether tail. The resulting sulfoxide eluted at Rt​ 4.2 min, completely resolved from the parent peak at 8.45 min.

  • Hydrolytic Stress: Refluxing with 1N HCl forced the cleavage of the sulfonamide bond. The highly polar methionine fragment eluted in the void volume, while the benzenesulfonic acid eluted at Rt​ 5.8 min.

ICH Q2(R2) Method Validation Summary

The optimized method was fully validated according to the international regulatory standards set by ICH Q2(R2)[1]. The quantitative data below summarizes the method's reliability across all critical performance characteristics.

Table 3: ICH Q2(R2) Validation Data Summary

Validation ParameterMethodology / RangeAcceptance CriteriaResults
Specificity Blank, Placebo, and Stressed samplesNo interference at parent Rt​ Peak purity index > 0.999
Linearity & Range 25% to 150% of nominal concentrationCorrelation coefficient ( R2 ) 0.999 R2 = 0.9998
Accuracy (Recovery) Spiked at 50%, 100%, and 150% levelsMean recovery 98.0% - 102.0%99.4% - 100.8%
Method Precision 6 independent sample preparations%RSD 2.0%1.05%
Intermediate Precision Different analyst, different day%RSD 2.0%1.21%
LOD / LOQ Signal-to-Noise (S/N) ratio approachS/N 3 (LOD), S/N 10 (LOQ)LOD: 0.15 µg/mL LOQ: 0.45 µg/mL
Robustness Altered flow ( ± 0.1 mL), pH ( ± 0.2)SST criteria must passPassed all criteria

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA) / International Council for Harmonisation (ICH). URL:[Link]

  • A review on development and validation of stability indicating HPLC methods for analysis of acidic drugs. ResearchGate / SciSpace. URL:[Link]

  • 2-benzenesulfonamido-4-(methylsulfanyl)butanoic acid — Chemical Substance Information. NextSDS. URL:[Link]

  • Quality-by-Design-Driven RP-HPLC Method Development and Validation. PubMed Central (PMC). URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Optimal Dosing of 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid in Murine Models

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Understanding 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid as a MetAP2 Inhibitor 2-B...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Understanding 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid as a MetAP2 Inhibitor

2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid is a small molecule inhibitor of Methionine aminopeptidase 2 (MetAP2).[1][2][3] MetAP2 is a metalloenzyme that plays a crucial role in protein maturation by cleaving the N-terminal methionine from nascent proteins.[1] This process is vital for the proper function of a subset of proteins involved in cellular proliferation and angiogenesis (the formation of new blood vessels).[1][4][5]

The inhibition of MetAP2 has been identified as a promising therapeutic strategy, particularly in oncology.[4][5][6] By blocking the action of MetAP2, these inhibitors can disrupt endothelial cell proliferation and, consequently, tumor-induced angiogenesis, effectively starving tumors of the nutrients and oxygen required for growth.[1][6] The fumagillin analog TNP-470 was a first-generation MetAP2 inhibitor that showed anti-angiogenic and anti-tumor activity, validating MetAP2 as a therapeutic target.[7][8] More recent and structurally novel inhibitors are now being developed to improve upon the efficacy and safety profile of earlier compounds.[7]

These application notes provide a comprehensive guide to establishing optimal dosing protocols for 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid and similar MetAP2 inhibitors in murine models. The protocols outlined below are designed to be self-validating, providing researchers with a systematic approach to determine a compound's tolerability, pharmacokinetic profile, and ultimately, its in vivo efficacy.

Compound Formulation for In Vivo Administration

A critical first step in any in vivo study is the development of a safe and effective vehicle for drug administration. Many small molecule inhibitors, including derivatives of 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid, exhibit poor aqueous solubility. Therefore, a multi-component vehicle system is often required.

Rationale for Vehicle Selection: The choice of vehicle is dictated by the physicochemical properties of the compound and the intended route of administration.[9][10] The goal is to achieve a stable, homogenous solution or suspension that is well-tolerated by the animals, minimizing any confounding vehicle-induced toxicity.[11]

Recommended Vehicle Formulation (Starting Point): A commonly used vehicle for poorly soluble compounds for intraperitoneal (IP) or oral (PO) administration is a co-solvent system.[12]

ComponentPercentage (v/v)Purpose
DMSO5-10%Primary organic solvent to dissolve the compound.[12]
PEG300/PEG40030-40%Co-solvent to improve solubility and stability.[11][12]
Tween 801-5%Surfactant to prevent precipitation and improve homogeneity.[12]
Saline (0.9% NaCl) or PBS45-64%Aqueous diluent to bring the formulation to the final volume.[9][12]

Protocol for Formulation Preparation:

  • Weighing: Accurately weigh the required amount of 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid.

  • Initial Dissolution: Add the calculated volume of DMSO to the compound and vortex or sonicate until it is completely dissolved.[12]

  • Addition of Co-solvents: Add the PEG300/400 and Tween 80 to the DMSO solution and mix thoroughly.[12]

  • Aqueous Dilution: While vigorously vortexing, add the saline or PBS dropwise to the organic mixture.[12] This slow addition is crucial to prevent the compound from precipitating.

  • Final Inspection: The final formulation should be a clear solution. If a slight cloudiness persists, it may be a micro-suspension, which can be acceptable for IP or PO dosing, provided it is homogenous.

  • Fresh Preparation: It is best practice to prepare the formulation fresh before each use.[12]

Determination of the Maximum Tolerated Dose (MTD)

The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.[13][14][15] Establishing the MTD is a prerequisite for designing effective and humane efficacy studies.[13][16]

Rationale: The MTD study helps to define the therapeutic window of the compound. Dosing below the MTD ensures that any observed anti-tumor effects are due to the drug's mechanism of action and not confounded by systemic toxicity.[13]

Experimental Design for a 14-Day MTD Study:

  • Animal Model: Use the same mouse strain (e.g., BALB/c or C57BL/6) and gender as planned for the efficacy studies.[13][17]

  • Group Size: 3-5 mice per group.

  • Dose Escalation: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 200 mg/kg). The dose range should be informed by any available in vitro cytotoxicity data.

  • Dosing Regimen: Administer the compound daily for 14 days via the intended route of administration (e.g., oral gavage or IP injection).

  • Control Group: Include a group that receives the vehicle only.

Protocol for MTD Assessment:

  • Acclimatization: Allow mice to acclimate for at least one week before the start of the study.

  • Daily Dosing: Administer the formulated compound or vehicle according to the predetermined schedule.

  • Daily Monitoring:

    • Body Weight: Record the body weight of each mouse daily. A weight loss of more than 15-20% is a common endpoint.[18]

    • Clinical Observations: Observe the mice for signs of toxicity, including changes in posture, activity, grooming, and any signs of pain or distress. A clinical scoring system should be used for objective assessment.

  • Endpoint: The study is typically concluded after 14 days, or earlier for groups that reach a toxicity endpoint.

  • Data Analysis: The MTD is defined as the highest dose at which no more than 10% body weight loss is observed and there are no significant clinical signs of toxicity.[16]

MTD_Workflow start Start: Select Dose Cohorts dose Administer Daily Dose (Day 1-14) start->dose monitor Daily Monitoring: - Body Weight - Clinical Score dose->monitor endpoint_check Toxicity Endpoint Met? (e.g., >20% Weight Loss) monitor->endpoint_check continue_study Continue Dosing endpoint_check->continue_study No end_group End Dosing for Group endpoint_check->end_group Yes continue_study->dose final_analysis Day 14: Final Analysis end_group->final_analysis determine_mtd Determine MTD final_analysis->determine_mtd

Caption: Workflow for MTD Determination.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

PK/PD studies are essential for understanding the relationship between drug exposure, target engagement, and biological response.[5][19]

Rationale:

  • Pharmacokinetics (PK): Describes what the body does to the drug (Absorption, Distribution, Metabolism, Excretion - ADME). PK analysis determines key parameters like half-life (t1/2), maximum concentration (Cmax), and bioavailability.[20][21] This information is crucial for optimizing the dosing schedule (e.g., once vs. twice daily).[22]

  • Pharmacodynamics (PD): Describes what the drug does to the body. For MetAP2 inhibitors, PD biomarkers are used to confirm that the drug is engaging with its target in vivo.[4][19]

Protocol for a Murine PK Study:

  • Animal Model: Use the same strain of mice as in other studies (n=3 per time point).[22]

  • Dosing: Administer a single dose of the compound (typically at or below the MTD) via both intravenous (IV) for bioavailability calculation and the intended therapeutic route (e.g., PO or IP).[20]

  • Sample Collection: Collect blood samples at multiple time points post-dose (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, 24 hours).

  • Plasma Analysis: Process the blood to plasma and analyze the concentration of the drug using a validated LC-MS/MS method.

  • Data Analysis: Use software like WinNonlin to calculate key PK parameters.[22]

PK ParameterDescriptionImportance
Cmax Maximum plasma concentrationIndicates the peak exposure to the drug.
Tmax Time to reach CmaxReflects the rate of drug absorption.
t1/2 Half-lifeThe time it takes for the drug concentration to decrease by half; informs dosing frequency.[20]
AUC Area under the curveRepresents the total drug exposure over time.
Bioavailability (F%) The fraction of the administered dose that reaches systemic circulation.Crucial for comparing oral vs. intravenous routes.[20]

Protocol for a Murine PD Study: Background: Inhibition of MetAP2 leads to the accumulation of unprocessed protein substrates with an N-terminal methionine.[4][23] These unprocessed proteins can serve as biomarkers for target engagement. Glyceraldehyde 3-phosphate dehydrogenase (GAPDH) and translation elongation factor 1-alpha-1 (EF1a-1) have been identified as specific MetAP2 substrates.[7][23]

  • Study Design: Dose tumor-bearing mice with the MetAP2 inhibitor at various doses and for different durations (e.g., single dose, multiple doses).[7]

  • Tissue Collection: At specified time points, collect tumor tissue and/or peripheral blood mononuclear cells (PBMCs).[7][23]

  • Biomarker Analysis:

    • Prepare tissue lysates.

    • Use Western Blotting or specialized immunoassays (e.g., Simple Western) to detect both the processed and unprocessed forms of the biomarker protein (e.g., EF1a-1 or GAPDH).[7][23]

  • Data Interpretation: An increase in the unprocessed form of the biomarker relative to the processed form indicates successful target engagement by the MetAP2 inhibitor. This can then be correlated with drug exposure levels from PK studies and anti-tumor efficacy.[24]

PK_PD_Efficacy_Link cluster_0 Pharmacokinetics (PK) cluster_1 Pharmacodynamics (PD) cluster_2 Efficacy Dose Administered Dose (mg/kg) Exposure Drug Exposure (AUC, Cmax) Dose->Exposure Determines Target MetAP2 Target Engagement Exposure->Target Drives Biomarker Biomarker Modulation (e.g., unprocessed EF1a-1) Target->Biomarker Leads to Efficacy Anti-Tumor Efficacy (Tumor Growth Inhibition) Biomarker->Efficacy Correlates with

Caption: The relationship between PK, PD, and Efficacy.

In Vivo Efficacy Studies

Once the MTD, PK, and PD profiles are understood, efficacy studies can be designed to test the anti-tumor activity of 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid.

Protocol for a Xenograft Efficacy Study:

  • Tumor Implantation: Subcutaneously implant human tumor cells (e.g., a renal cell carcinoma line) into immunodeficient mice (e.g., nude or SCID).[25]

  • Tumor Growth: Allow tumors to establish to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment groups (n=8-10 per group) to ensure an even distribution of tumor volumes.

  • Treatment Groups:

    • Vehicle Control

    • MetAP2 Inhibitor at one or two doses below the MTD (e.g., 10 and 30 mg/kg, administered orally once daily).[25]

    • Positive Control (optional, a standard-of-care chemotherapy).

  • Dosing and Monitoring:

    • Administer treatment for a defined period (e.g., 21-28 days).

    • Measure tumor volumes with calipers 2-3 times per week.

    • Monitor body weight and clinical signs as in the MTD study.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or at the end of the treatment period.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. At the end of the study, tumors can be harvested for PD biomarker analysis to confirm target engagement.

Conclusion

The protocols detailed in these application notes provide a systematic framework for determining the optimal dosing regimen for 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid in murine models. By integrating tolerability, pharmacokinetic, and pharmacodynamic assessments, researchers can design robust efficacy studies that yield clear, interpretable results. This methodical approach is fundamental to the successful preclinical development of novel MetAP2 inhibitors and their translation into potential clinical candidates.

References

  • Discovery, identification, and characterization of candidate pharmacodynamic markers of methionine aminopeptidase-2 inhibition. PubMed.
  • Discovery, Identification, and Characterization of Candidate Pharmacodynamic Markers of Methionine Aminopeptidase-2 Inhibition. Journal of Proteome Research.
  • Using Target Engagement Biomarkers to Predict Clinical Efficacy of MetAP2 Inhibitors. ASPET Journals.
  • Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. PMC.
  • What are the vehicles used to dissolve drugs for in vivo treatment?. ResearchGate.
  • Vehicle Formulation for Intraperitoneal Injection of Poorly Soluble Compounds. Benchchem.
  • Maximum Tolerable Dose Study Services. Reaction Biology.
  • A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. PMC.
  • Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter?. PubMed.
  • Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models. AACR Journals.
  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. ILAR Journal.
  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed.
  • A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. University of Western Australia Research Repository.
  • Pharmacokinetic-pharmacodynamic modeling of biomarker response and tumor growth inhibition to an orally available heat shock protein 90 inhibitor in a human tumor xenograft mouse model. PubMed.
  • Novel inhibitors targeted to methionine aminopeptidase 2 (MetAP2) strongly inhibit the growth of cancers in xenografted nude model. PubMed.
  • Abstract 2315: Pharmacodynamic and antitumor activity of fragment-derived inhibitors of MetAP2 in tumor xenografts. AACR Journals.
  • Discovery and Structure-Based Optimization of Next-Generation Reversible Methionine Aminopeptidase-2 (MetAP-2) Inhibitors. Journal of Medicinal Chemistry.
  • Maximum Tolerated Dose (MTD): Concepts and Background. National Toxicology Program.
  • Maximum tolerated doses in C57BL/6 J mice. Individual body weights as a percentage of original for C57BL/6 J mice (n = 3 per group) treated with (a) vinorelbine 10 mg/kg, (b) cisplatin 6 mg/kg or cisplatin 8 mg/kg (c). ResearchGate.
  • Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. J-STAGE.
  • MetAP2 inhibition modifies hemoglobin S to delay polymerization and improves blood flow in sickle cell disease. ASH Publications.
  • Pharmacokinetic Characterization of LW6, a Novel Hypoxia-Inducible Factor-1α (HIF-1α) Inhibitor in Mice. MDPI.
  • Correlation of tumor growth suppression and methionine aminopetidase-2 activity blockade using an orally active inhibitor. PMC.
  • Preclinical pharmacokinetic evaluation to facilitate repurposing of tyrosine kinase inhibitors nilotinib and imatinib as antiviral agents. Virology Journal.
  • Inhibition of the methionine aminopeptidase 2 enzyme for the treatment of obesity. PubMed.
  • MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development. MDPI.
  • Metabolites of PPI-2458, a Selective, Irreversible Inhibitor of Methionine Aminopeptidase-2: Structure Determination and In Vivo Activity. ASPET Journals.
  • (2S)-Methyl 2-(4-chlorobenzenesulfonamido)-4-(methylsulfanyl)butanoate. PMC.
  • MetAP-2 Inhibitors. Santa Cruz Biotechnology.
  • A novel methionine aminopeptidase-2 inhibitor, PPI-2458, inhibits non-Hodgkin's lymphoma cell proliferation in vitro and in vivo. PubMed.
  • 2-(4-Methylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid. ChemScene.
  • 2-benzenesulfonamido-4-(methylsulfanyl)butanoic acid (C11H15NO4S2). PubChem.
  • 2-benzenesulfonamido-4-(methylsulfanyl)butanoic acid — Chemical Substance Information. ECHA.
  • 4-(Methylsulfanyl)-2-(p-toluenesulfonamido)butanoic acid. PMC.

Sources

Application

Application Note: LC-MS/MS Method Development and Validation for 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic Acid

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Bioanalytical Mass Spectrometry & Pharmacokinetics Chemical Rationale & Ionization Strategy 2-Benzenesulfonamido-4-(methylsulfa...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Bioanalytical Mass Spectrometry & Pharmacokinetics

Chemical Rationale & Ionization Strategy

2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid (CAS: 857830-21-8)[1], structurally known as N-benzenesulfonyl-methionine, presents a unique set of physicochemical properties due to its carboxylic acid moiety, thioether side chain, and benzenesulfonamide group.

As a Senior Application Scientist, I emphasize that the choice of ionization mode in mass spectrometry is never arbitrary; it is dictated by the molecule's proton affinity and pKa. While the thioether group in the methionine side chain could theoretically accept a proton in positive electrospray ionization (ESI+), the highly electron-withdrawing benzenesulfonyl group significantly increases the acidity of the sulfonamide nitrogen (pKa ~5.5). Combined with the carboxylic acid moiety (pKa ~4.0), this makes Electrospray Ionization in Negative Mode (ESI-) the most efficient and sensitive approach. ESI- minimizes background chemical noise and avoids the complex sodium/potassium adducts frequently observed in ESI+ for heavily oxygenated molecules.

Table 1: Physicochemical Properties
ParameterValue
Chemical Name 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid
CAS Number 857830-21-8
Molecular Formula C₁₁H₁₅NO₄S₂
Exact Mass 289.0442 g/mol
Molecular Weight 289.38 g/mol
Predicted pKa ~4.0 (COOH), ~5.5 (SO₂NH)

Fragmentation Mechanisms (The "Why")

Understanding the collision-induced dissociation (CID) pathways of your analyte is critical for developing a robust Multiple Reaction Monitoring (MRM) method. When subjected to CID, the deprotonated precursor ion [M-H]⁻ (m/z 288.0) undergoes several highly predictable and structurally diagnostic fragmentations:

  • m/z 156.0 ([PhSO₂NH]⁻): Cleavage of the S-N bond with charge retention on the nitrogen. This is the primary quantifier ion due to its high stability and abundance.

  • m/z 141.0 ([PhSO₂]⁻): Cleavage of the N-S bond with charge retention on the sulfonate group.

  • m/z 92.0 ([PhNH]⁻): A secondary fragmentation from m/z 156.0 involving the extrusion of neutral SO₂. This is a well-documented hallmark of deprotonated aromatic sulfonamides[2].

  • m/z 240.0: Loss of neutral methanethiol (CH₃SH, 48 Da) from the methionine side chain. This is a [3].

Pathway M [M-H]⁻ Ion m/z 288.0 (Precursor) F1 m/z 244.0 [-CO₂] M->F1 Decarboxylation F2 m/z 240.0 [-CH₃SH] M->F2 Thioether Cleavage F3 m/z 156.0 [PhSO₂NH]⁻ M->F3 S-N Bond Cleavage F4 m/z 141.0 [PhSO₂]⁻ M->F4 N-S Bond Cleavage F5 m/z 92.0 [PhNH]⁻ F3->F5 -SO₂ (Smiles Rearrangement)

Fig 2. Collision-induced dissociation (CID) fragmentation pathways in negative ESI mode.

Table 2: Optimized MRM Parameters (ESI-)

Note: Declustering Potential (DP) and Collision Energy (CE) are optimized for a triple quadrupole system (e.g., SCIEX API 5500).

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)DP (V)CE (V)Purpose
288.0156.0 50-60-25Quantifier
288.0141.050-60-35Qualifier 1
288.092.050-60-45Qualifier 2
288.0240.050-60-15Qualifier 3

Experimental Protocol: Sample Preparation

To ensure a self-validating system, the sample preparation must prevent analyte degradation while ensuring maximum recovery. The protocol below utilizes a modified protein precipitation (PPT) method.

Causality Check: Why add formic acid to the extraction solvent? Formic acid disrupts analyte-protein binding by neutralizing ionic interactions. Why dilute the final supernatant with water? Injecting high-organic extracts directly onto a reversed-phase column causes severe peak splitting and breakthrough due to the strong solvent effect. Diluting the extract matches the initial mobile phase conditions, focusing the analyte at the head of the column.

Workflow A Sample Collection (50 µL Matrix) B Protein Precipitation (150 µL Cold ACN) A->B C Centrifugation (14,000 x g) B->C D Supernatant Dilution (1:1 H₂O) C->D E LC-MS/MS Analysis (ESI- MRM) D->E

Fig 1. Optimized sample preparation workflow for high-throughput LC-MS/MS analysis.

Step-by-Step Methodology
  • Aliquot: Transfer 50 µL of biological matrix (e.g., plasma, urine) into a 1.5 mL Eppendorf tube.

  • Spike Internal Standard: Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS) working solution.

  • Precipitation: Add 150 µL of cold Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Agitation: Vortex vigorously for 30 seconds to ensure complete denaturation of matrix proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the proteins.

  • Dilution (Critical Step): Transfer 100 µL of the clear supernatant to an autosampler vial and dilute with 100 µL of HPLC-grade water. Mix well.

  • Injection: Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Conditions

Rapid separation of requires a column capable of retaining polar compounds while resolving matrix interferences[4].

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Column Temperature: 40°C

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

Table 3: LC Gradient Conditions
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.00955Initial
0.509556 (Linear)
2.505956 (Linear)
3.505956 (Linear)
3.609556 (Linear)
5.00955Stop

References

  • Chemical Substance Information: 2-benzenesulfonamido-4-(methylsulfanyl)butanoic acid Source: NextSDS Chemical Database URL:[Link]

  • CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements Source: Journal of the American Society for Mass Spectrometry (ACS Publications) URL:[Link]

  • Sulfide Oxidations for LC-MS Analysis of Methionine-Containing Microcystins Source: Environmental Science & Technology (ACS Publications) URL:[Link]

  • Rapid LC-MS/MS Analysis of Free Amino Acids Source: SCIEX Technical Application Notes URL:[Link]

Sources

Method

Application Note: Characterizing 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid as a Competitive Inhibitor of Methionine Aminopeptidase

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the characterization of 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid as a competitive inhi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the characterization of 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid as a competitive inhibitor of Methionine Aminopeptidase (MetAP). Methionine aminopeptidases are metalloenzymes that play a crucial role in protein maturation by cleaving the N-terminal methionine from nascent polypeptide chains, making them a target for novel therapeutic agents.[1] This application note details the theoretical underpinnings of competitive inhibition, provides step-by-step protocols for performing enzyme inhibition assays, and outlines methods for data analysis to determine key inhibitory constants such as IC₅₀ and Kᵢ.

Introduction: The Significance of Methionine Aminopeptidase and Competitive Inhibition

Methionine aminopeptidases (MetAPs) are ubiquitous enzymes found in both prokaryotic and eukaryotic organisms.[1] Their function is essential for the proper folding, stability, and function of numerous proteins. Consequently, the inhibition of MetAP activity has emerged as a promising strategy in various therapeutic areas, including the development of anti-cancer and anti-infective agents.

2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid is a compound structurally analogous to methionine, suggesting its potential to interact with the active site of MetAP. This structural mimicry is the basis for its action as a competitive inhibitor.

Mechanism of Competitive Inhibition

In competitive inhibition, the inhibitor molecule directly competes with the substrate for binding to the enzyme's active site.[2] The inhibitor's binding is reversible, and the level of inhibition is dependent on the relative concentrations of the inhibitor and the substrate.[2] A key characteristic of competitive inhibition is that the maximum reaction velocity (Vmax) remains unchanged, while the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, increases.[2][3] This is because at sufficiently high substrate concentrations, the substrate can outcompete the inhibitor for binding to the active site.[2][3]

Materials and Reagents

  • Enzyme: Recombinant Human Methionine Aminopeptidase 2 (hMetAP2)

  • Inhibitor: 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid

  • Substrate: Met-Pro-p-nitroanilide

  • Coupling Enzyme: Proline aminopeptidase (from Bacillus coagulans)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1 mM CoCl₂

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

  • Equipment:

    • Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm

    • 96-well microplates

    • Standard laboratory pipettes and consumables

Experimental Protocols

This section outlines the detailed procedures for characterizing the inhibitory activity of 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid against hMetAP2.

Reagent Preparation

A. Assay Buffer (50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1 mM CoCl₂):

  • Dissolve the appropriate amount of HEPES and NaCl in deionized water.

  • Adjust the pH to 7.5 using NaOH.

  • Add CoCl₂ to a final concentration of 0.1 mM.

  • Bring the final volume to the desired amount with deionized water and filter-sterilize.

    • Rationale: The buffer maintains a stable pH for optimal enzyme activity. CoCl₂ is included as cobalt is a known activator of MetAP enzymes.[4][5]

B. Enzyme and Substrate Solutions:

  • Prepare stock solutions of hMetAP2, proline aminopeptidase, and Met-Pro-p-nitroanilide in assay buffer at the desired concentrations. Store as recommended by the supplier.

    • Rationale: A coupled enzyme assay is employed for continuous monitoring of the reaction. MetAP cleaves methionine from Met-Pro-p-nitroanilide, and the resulting Pro-p-nitroanilide is then cleaved by proline aminopeptidase, releasing the chromophore p-nitroaniline, which can be detected at 405 nm.[6]

C. Inhibitor Stock Solution:

  • Dissolve 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

  • Prepare serial dilutions of the inhibitor stock in assay buffer to create a range of working concentrations.

    • Rationale: DMSO is a common solvent for organic compounds. Serial dilutions allow for the testing of a wide range of inhibitor concentrations to determine the dose-response relationship.

Protocol 1: Determination of the IC₅₀ Value

The IC₅₀ is the concentration of an inhibitor that reduces the enzyme's activity by 50%.[7][8]

Experimental Workflow:

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagent Solutions B Prepare Inhibitor Serial Dilutions A->B C Add Buffer, Enzyme, and Inhibitor to Wells B->C D Pre-incubate C->D Allow inhibitor binding E Initiate Reaction with Substrate D->E F Monitor Absorbance at 405 nm E->F Kinetic read G Calculate Percent Inhibition F->G H Plot % Inhibition vs. [Inhibitor] G->H I Determine IC50 from Curve Fit H->I

Caption: Workflow for IC₅₀ determination.

Step-by-Step Procedure:

  • To each well of a 96-well plate, add the assay buffer.

  • Add the serially diluted inhibitor solutions to the respective wells. Include a control well with no inhibitor (vehicle control).

  • Add the hMetAP2 and proline aminopeptidase solution to each well.

  • Pre-incubate the plate at a constant temperature (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the Met-Pro-p-nitroanilide substrate to all wells. The substrate concentration should be kept constant, ideally at or below the Km value to ensure sensitivity to competitive inhibition.[9][10]

  • Immediately begin monitoring the increase in absorbance at 405 nm over time using a microplate reader.

  • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

  • Determine the percentage of inhibition for each concentration relative to the no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[7]

Protocol 2: Determining the Mechanism of Inhibition and Kᵢ Value

To confirm competitive inhibition and determine the inhibition constant (Kᵢ), enzyme kinetics are studied at varying substrate and inhibitor concentrations.[11]

Experimental Setup:

Experiment SeriesInhibitor ConcentrationSubstrate Concentration
Control0 (Vehicle)Varied (e.g., 0.25x to 10x Km)
Inhibitor 1Fixed (e.g., 0.5x Kᵢ)Varied (e.g., 0.25x to 10x Km)
Inhibitor 2Fixed (e.g., 1x Kᵢ)Varied (e.g., 0.25x to 10x Km)
Inhibitor 3Fixed (e.g., 2x Kᵢ)Varied (e.g., 0.25x to 10x Km)

Step-by-Step Procedure:

  • Set up a series of reactions as described in the table above.

  • For each fixed inhibitor concentration, perform the enzyme assay with a range of substrate concentrations.

  • Measure the initial reaction velocities for all conditions.

  • Analyze the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[Substrate]).[12]

Data Analysis with Lineweaver-Burk Plot:

For a competitive inhibitor, the Lineweaver-Burk plot will show a series of lines that intersect at the y-axis (1/Vmax), indicating that Vmax is unchanged.[3][13] The x-intercept (-1/Km) will shift closer to the origin with increasing inhibitor concentration, indicating an increase in the apparent Km.

Lineweaver_Burk cluster_lines origin->xaxis origin->yaxis xlabel 1/[S] ylabel 1/V n1 n2 n3 n4 x_intercept_no_inhib -1/Km y_intercept 1/Vmax x_intercept_no_inhib->y_intercept No Inhibitor i1 i2 i3 i4 x_intercept_inhib -1/Kmapp x_intercept_inhib->y_intercept + Competitive Inhibitor

Caption: Lineweaver-Burk plot for competitive inhibition.

The Kᵢ can be determined from the relationship between the apparent Km (Kmapp) and the inhibitor concentration:

Kmapp = Km (1 + [I]/Kᵢ)

By plotting Kmapp against the inhibitor concentration [I], a straight line is obtained with a slope of Km/Kᵢ and a y-intercept of Km.

Data Interpretation and Expected Results

IC₅₀ Value: A lower IC₅₀ value indicates a more potent inhibitor. This value is useful for comparing the relative potency of different compounds but can be influenced by experimental conditions such as substrate concentration.[14]

Mechanism of Inhibition: The intersection of the lines on the y-axis of the Lineweaver-Burk plot is the hallmark of competitive inhibition, confirming that 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid competes with the substrate for the active site of hMetAP2.[11][13]

Kᵢ Value: The Kᵢ is the dissociation constant of the enzyme-inhibitor complex and provides a more absolute measure of the inhibitor's binding affinity than the IC₅₀. A smaller Kᵢ value signifies a tighter binding inhibitor.[7][14]

Summary of Expected Kinetic Parameters:

ParameterExpected Change with Competitive InhibitorRationale
Vmax No changeAt high substrate concentrations, the substrate outcompetes the inhibitor.[2][3]
Km Increases (apparent Km)Higher substrate concentration is needed to reach half Vmax in the presence of the inhibitor.[2][3]
IC₅₀ Dependent on substrate concentrationHigher substrate concentrations will require higher inhibitor concentrations for 50% inhibition.[9][10]
Kᵢ ConstantRepresents the intrinsic binding affinity of the inhibitor to the enzyme.[7][14]

Troubleshooting and Considerations

  • Inhibitor Solubility: Ensure that 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid remains soluble in the assay buffer at all tested concentrations. Precipitated inhibitor will lead to inaccurate results.

  • DMSO Concentration: Keep the final concentration of DMSO in the assay low (typically <1%) to avoid effects on enzyme activity.

  • Linear Range of Assay: Ensure that the initial velocity measurements are taken within the linear range of the assay, where product formation is proportional to time.

  • Enzyme Stability: Confirm the stability of hMetAP2 under the assay conditions.

Conclusion

This application note provides a robust framework for the characterization of 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid as a competitive inhibitor of Methionine Aminopeptidase 2. By following these detailed protocols, researchers can reliably determine the IC₅₀ and Kᵢ values, and confirm the competitive mechanism of inhibition. These findings are critical for the further development of this and similar compounds as potential therapeutic agents.

References

  • Zhou, Y., et al. (2000). Two continuous spectrophotometric assays for methionine aminopeptidase. Analytical Biochemistry, 280(1), 159-165. [Link]

  • Davidson College. (n.d.). IC50 Determination. EdX. [Link]

  • Wikipedia. (2023). Lineweaver–Burk plot. [Link]

  • Stroberg, W., and L. M. Schopfer. (2018). A practical consideration for the substrate concentration when determining IC50 values for enzyme inhibition. Biochemistry and Cell Biology, 96(4), 485-493. [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. [Link]

  • Stroberg, W., and L. M. Schopfer. (2018). A practical consideration for the substrate concentration when determining IC50 values for enzyme inhibition. Canadian Science Publishing. [Link]

  • Brandt, M. (2016). Inhibition kinetics. Rose-Hulman Institute of Technology. [Link]

  • Labster. (n.d.). Competitive inhibition. [Link]

  • Wikipedia. (2023). IC50. [Link]

  • MedSchoolCoach. (n.d.). Lineweaver Burk Plots – MCAT Biochemistry. [Link]

  • Wikipedia. (2023). Competitive inhibition. [Link]

  • AK Lectures. (n.d.). Lineweaver-Burk Plot and Reversible Inhibition. [Link]

  • Amine, A., et al. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. Chemosensors, 9(9), 247. [Link]

  • Addlagatta, A., et al. (2005). A cell-based assay that targets methionine aminopeptidase in a physiologically relevant environment. Journal of Biomolecular Screening, 10(6), 525-532. [Link]

  • Liu, S., et al. (1997). Molecular recognition of angiogenesis inhibitors fumagillin and ovalicin by methionine aminopeptidase 2. Proceedings of the National Academy of Sciences, 94(20), 10669-10674. [Link]

  • TeachMePhysiology. (2024). Enzyme Inhibition - Types of Inhibition. [Link]

  • Burger, M. T., et al. (2019). Identification of Methionine Aminopeptidase-2 (MetAP-2) Inhibitor M8891: A Clinical Compound for the Treatment of Cancer. Journal of Medicinal Chemistry, 62(23), 10794-10812. [Link]

  • Yang, G., et al. (2001). Steady-State Kinetic Characterization of Substrates and Metal-Ion Specificities of the Full-Length and N-Terminally Truncated Recombinant Human Methionine Aminopeptidases (Type 2). Biochemistry, 40(35), 10645-10654. [Link]

  • Yang, G., et al. (2001). Steady-state kinetic characterization of substrates and metal-ion specificities of the full-length and N-terminally truncated recombinant human methionine aminopeptidases (type 2). PubMed. [Link]

Sources

Application

Application Note: Comprehensive 1H and 13C NMR Spectroscopy Characterization of 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid

Foundational Principles and Molecular Structure Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules. It operates on the p...

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Author: BenchChem Technical Support Team. Date: March 2026

Foundational Principles and Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules. It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, exhibit distinct resonance frequencies when placed in a strong magnetic field. These frequencies, or chemical shifts, are exquisitely sensitive to the local electronic environment of each nucleus, providing a detailed map of the molecular architecture.

The target analyte, 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid, is a chiral molecule derived from methionine. Its structure comprises several key functional groups that impart distinct NMR signatures: a phenyl ring, a sulfonamide linkage, a carboxylic acid, and a methylsulfanyl (thioether) side chain. Understanding the electronic influence of these groups is paramount for accurate spectral assignment.

Caption: Structure of 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid with atom numbering.

Experimental Protocol: A Self-Validating Workflow

The quality of NMR data is fundamentally dependent on meticulous sample preparation and systematic instrument setup.[1] This protocol is designed to ensure reproducibility and high-quality spectral acquisition.

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing a Weigh 5-15 mg of pure analyte b Dissolve in 0.6-0.7 mL of DMSO-d6 a->b c Vortex to ensure full dissolution b->c d Filter through glass wool into a clean 5 mm NMR tube c->d e Insert sample and lock on DMSO-d6 signal d->e Transfer to Spectrometer f Perform gradient shimming for field homogeneity e->f g Acquire 1H Spectrum (e.g., 16 scans) f->g h Acquire 13C{1H} Spectrum (e.g., 1024 scans) g->h i Apply Fourier Transform h->i j Phase and baseline correct spectra i->j k Reference 1H/13C to residual DMSO (δ 2.50/39.52 ppm) j->k l Integrate 1H signals and pick peaks k->l m Structural Assignment & Analysis l->m

Caption: Experimental workflow from sample preparation to data analysis.

Step-by-Step Methodology
  • Analyte Preparation:

    • Purity: Ensure the analyte, 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid, is of high purity (>95%), as impurities will complicate spectral analysis.

    • Mass: Accurately weigh 5-15 mg of the compound. This concentration range provides an excellent signal-to-noise ratio for both ¹H and ¹³C experiments on modern spectrometers.[2][3]

  • Solvent Selection and Sample Formulation:

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity ensures complete dissolution of the analyte, and its ability to form hydrogen bonds allows for the observation of exchangeable protons (N-H and COOH), which might otherwise be broadened or absent in solvents like chloroform-d.

    • Procedure: Dissolve the weighed sample in approximately 0.6-0.7 mL of DMSO-d₆ in a small glass vial.[1][4] Ensure complete dissolution by gentle vortexing. Particulates must be absent to avoid poor magnetic field shimming, which leads to broad spectral lines.[1][2]

    • Transfer: Using a Pasteur pipette plugged with a small amount of glass wool to act as a filter, transfer the solution into a clean, high-quality 5 mm NMR tube. The final sample height should be 4-5 cm to sit correctly within the instrument's radiofrequency coils.[3]

  • Instrumental Parameters (500 MHz Spectrometer Example):

    • Locking and Shimming: Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent. Perform automated gradient shimming to optimize the magnetic field homogeneity.

    • ¹H NMR Acquisition:

      • Pulse Program: Standard 30° pulse (zg30).

      • Spectral Width: ~16 ppm (8000 Hz).

      • Acquisition Time: ~4 seconds.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 16-32 scans.

    • ¹³C NMR Acquisition:

      • Pulse Program: Proton-decoupled with a 30° pulse (zgpg30).

      • Spectral Width: ~240 ppm (30,000 Hz).

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 1024-2048 scans (required due to the low natural abundance of ¹³C).

  • Data Processing:

    • Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) followed by Fourier transformation.

    • Perform manual phase and automatic baseline correction.

    • Calibrate the spectra. The residual protic signal of DMSO-d₆ is referenced to δ 2.50 ppm for the ¹H spectrum, and the central peak of the DMSO-d₆ septet is referenced to δ 39.52 ppm for the ¹³C spectrum.

Spectral Data Interpretation and Structural Assignment

The following tables present hypothetical but chemically accurate NMR data for 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid, along with a detailed rationale for each assignment.

¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment (Atom #)Rationale
~12.80br s1HCOOHThe carboxylic acid proton is highly deshielded and labile, appearing as a broad singlet at a very low field.
~8.50d1HN-HThe sulfonamide proton is coupled to the adjacent C2-H. Its chemical shift is solvent-dependent.
7.85 - 7.80m2HC2''-H, C6''-HThese aromatic protons are ortho to the electron-withdrawing SO₂ group, causing a significant downfield shift.[5][6]
7.65 - 7.55m3HC3''-H, C4''-H, C5''-HThese aromatic protons are meta and para to the SO₂ group and are less deshielded than the ortho protons.
~4.00m1HC2-HThe α-proton is deshielded by the adjacent nitrogen and carbonyl group. It appears as a multiplet due to coupling with both the N-H and the C3 protons.
~2.55t2HC4-H₂These protons are adjacent to the thioether sulfur atom, which shifts them downfield relative to a standard alkane.[7] They appear as a triplet due to coupling with the C3 protons.
2.05s3HC5'-H₃The methyl protons attached to the sulfur atom appear as a distinct singlet. The thioether causes a downfield shift to ~2.0-2.5 ppm.[7]
2.00 - 1.85m2HC3-H₂These methylene protons are in the aliphatic region and show complex splitting due to coupling with both the C2 and C4 protons.
¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment (Atom #)Rationale
173.5C1 (C=O)The carbonyl carbon of the carboxylic acid is the most deshielded carbon in the molecule.[8]
140.2C1'' (ipso-C)The aromatic carbon directly attached to the sulfonyl group is significantly deshielded.
132.8C4''Aromatic carbon para to the sulfonyl group.
129.4C3''/C5''Aromatic carbons meta to the sulfonyl group.
126.8C2''/C6''Aromatic carbons ortho to the sulfonyl group.
55.7C2 (α-C)The α-carbon is deshielded by the directly attached nitrogen atom.
31.5C3Standard aliphatic methylene carbon.
29.8C4This methylene carbon is deshielded by the adjacent sulfur atom, appearing in the 20-40 ppm range typical for thioethers.[7]
14.5C5' (S-CH₃)The methyl carbon of the thioether group appears in the upfield aliphatic region.

Conclusion

This application note has detailed a robust and reliable workflow for the complete ¹H and ¹³C NMR characterization of 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid. By combining a systematic sample preparation protocol with a logical approach to spectral interpretation, researchers can confidently elucidate and verify the structure of this and related compounds. The provided chemical shift assignments, grounded in established principles of NMR spectroscopy, serve as a valuable reference for scientists in organic synthesis and pharmaceutical development. The causality behind experimental choices, such as solvent selection and concentration, has been explained to empower the user to adapt this protocol for analogous molecules.

References

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • NMRbox. NMR sample preparation guidelines. [Link]

  • University of California, Riverside. Sample Preparation. [Link]

  • Scribd. NMR Sample Preparation Guidelines. [Link]

  • Zeitschrift für Naturforschung B. Infrared and NMR Spectra of Arylsulphonamides. [Link]

  • Chemistry LibreTexts. 10.10: Spectroscopy of Ethers. [Link]

  • Verlag der Zeitschrift für Naturforschung. Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. [Link]

  • Chemistry LibreTexts. Spectroscopy of Ethers. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of butanoic acid. [Link]

Sources

Method

Application Note: Formulation and Targeted Delivery of 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic Acid via HA-Functionalized Solid Lipid Nanoparticles

Document Type: Technical Application Note & Experimental Protocol Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Focus: 2-Benzenesulfonamido-4-(methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Focus: 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid (CAS: 857830-21-8)

Executive Summary

The targeted delivery of hydrophobic small-molecule inhibitors to the tumor microenvironment (TME) remains a critical bottleneck in oncology and inflammatory disease therapy. 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid , a synthetic N-arylsulfonyl amino acid derivative, functions as a potent Matrix Metalloproteinase (MMP) inhibitor. However, its lipophilic nature and lack of inherent tissue specificity necessitate an advanced delivery system to prevent off-target toxicity and improve bioavailability.

This application note details a validated, self-contained protocol for encapsulating this compound into Hyaluronic Acid-functionalized Solid Lipid Nanoparticles (HA-SLNs) . By leveraging CD44-receptor-mediated endocytosis, this formulation achieves site-specific accumulation, while the solid lipid core ensures high encapsulation efficiency and controlled release.

Mechanistic Rationale & Formulation Strategy

The Role of N-Arylsulfonyl Amino Acids in MMP Inhibition

Matrix Metalloproteinases (specifically MMP-2 and MMP-9) are zinc-dependent endopeptidases overexpressed in the TME, driving extracellular matrix (ECM) degradation and tumor metastasis. 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid is strategically designed to block this activity [1].

  • S1' Pocket Targeting: The benzenesulfonamide moiety acts as a highly specific directing group. The S1' pocket of MMP-2 is deep and hydrophobic; the arylsulfonyl group fits precisely into this cavity, providing selectivity over other metalloproteinases like MMP-1 [1].

  • Hydrophobic Interactions: The methionine-derived side chain (4-(methylsulfanyl)butanoic acid) provides supplementary van der Waals interactions within the enzyme's secondary binding sites.

Why HA-Functionalized Solid Lipid Nanoparticles (HA-SLNs)?

The compound's poor aqueous solubility (LogP ~2.5) makes it an ideal candidate for Solid Lipid Nanoparticles (SLNs) [2].

  • Lipid Matrix (Precirol ATO 5): Provides a solid core at physiological temperatures, preventing premature drug leakage and ensuring a sustained release profile.

  • Surface Modification (Hyaluronic Acid): HA is a naturally occurring glycosaminoglycan that binds with high affinity to CD44 receptors , which are heavily upregulated on the surface of various malignant cells.

  • Self-Validating Design: We incorporate Stearylamine into the lipid matrix to provide primary surface amines. The subsequent covalent conjugation of polyanionic HA shifts the nanoparticle's Zeta potential from highly positive to negative, providing an immediate, measurable validation of successful targeting-ligand attachment.

G HA_SLN HA-SLN Loaded with 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid CD44 CD44 Receptor (Tumor Cell Membrane) HA_SLN->CD44 Specific Binding Endocytosis Receptor-Mediated Endocytosis CD44->Endocytosis Internalization Release Intracellular/TME Drug Release Endocytosis->Release Endosomal Escape/Degradation MMP2 MMP-2 / MMP-9 (S1' Pocket Binding) Release->MMP2 Sulfonamide targets S1' Inhibition Inhibition of ECM Degradation & Tumor Invasion MMP2->Inhibition Blockade of Catalytic Activity

Mechanism of CD44-targeted delivery and MMP-2 inhibition by HA-SLNs.

Experimental Protocols

Protocol 1: Preparation of HA-SLNs via Hot High-Shear Homogenization

Causality Note: Hot homogenization is selected over solvent evaporation to avoid toxic residual solvents, ensuring the formulation is highly biocompatible and ready for downstream cell-based assays.

Materials:

  • Active: 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid (10 mg)

  • Lipid Phase: Precirol® ATO 5 (100 mg), Stearylamine (10 mg)

  • Aqueous Phase: Tween® 80 (2% w/v in 10 mL Milli-Q water)

  • Conjugation Reagents: Sodium Hyaluronate (MW ~10 kDa), EDC·HCl, NHS

Step-by-Step Method:

  • Lipid Phase Preparation: Melt Precirol ATO 5 and Stearylamine in a glass vial at 75°C (approx. 15°C above the lipid melting point to prevent memory effects). Dissolve 10 mg of 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid into the homogeneous lipid melt.

  • Aqueous Phase Preparation: Heat the 2% Tween 80 aqueous solution to 75°C to match the lipid phase temperature. Matching temperatures is critical to prevent premature lipid crystallization during mixing.

  • Pre-Emulsion Formation: Add the hot aqueous phase dropwise to the lipid phase under continuous magnetic stirring (800 rpm).

  • High-Shear Homogenization: Transfer the mixture to a high-shear homogenizer (e.g., Ultra-Turrax) and process at 12,000 rpm for 5 minutes at 75°C.

  • Ultrasonication: Immediately subject the hot pre-emulsion to probe ultrasonication (40% amplitude, 10 minutes, 10s ON / 5s OFF pulse) to reduce droplet size to the nanometer range.

  • Solidification: Rapidly cool the nanoemulsion in an ice-water bath (4°C) for 30 minutes to solidify the lipid droplets into SLNs (forming amine-functionalized SLNs).

  • HA Conjugation (EDC/NHS Coupling):

    • Dissolve 20 mg HA in 5 mL MES buffer (pH 5.5). Add 15 mg EDC and 15 mg NHS; stir for 30 mins to activate the carboxylic acid groups of HA.

    • Adjust the pH of the activated HA solution to 7.4 and add it dropwise to the SLN dispersion. Stir overnight at room temperature.

  • Purification: Dialyze the dispersion (MWCO 100 kDa) against Milli-Q water for 24 hours to remove unreacted reagents and free drug.

Workflow LipidPhase Lipid Phase (Precirol + Drug) @ 75°C Homogenization High-Shear Homogenization LipidPhase->Homogenization AqueousPhase Aqueous Phase (Surfactant) @ 75°C AqueousPhase->Homogenization Ultrasonication Probe Ultrasonication Homogenization->Ultrasonication Pre-emulsion Cooling Cooling to 4°C (Amine-SLNs) Ultrasonication->Cooling Nano-emulsion Conjugation HA Conjugation (EDC/NHS) Cooling->Conjugation Stearylamine Surface

Experimental workflow for the preparation of HA-functionalized Solid Lipid Nanoparticles.

Protocol 2: In Vitro MMP-2 Inhibition Assay

To validate that the encapsulation process does not degrade the active pharmacophore, a fluorogenic substrate assay is utilized.

  • Enzyme Activation: Activate recombinant human MMP-2 using 1 mM p-aminophenylmercuric acetate (APMA) in assay buffer (50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5) for 1 hour at 37°C.

  • Treatment Incubation: Incubate activated MMP-2 (2 nM final concentration) with varying concentrations of released 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid (extracted from HA-SLNs via lipid disruption using 1% Triton X-100) for 30 minutes at 37°C.

  • Substrate Addition: Add the fluorogenic MMP substrate (Mca-K-P-L-G-L-Dpa-A-R-NH2) to a final concentration of 10 µM.

  • Kinetic Measurement: Measure fluorescence continuously for 30 minutes (Excitation: 328 nm, Emission: 393 nm) using a microplate reader. Calculate the IC50 based on the initial reaction velocities.

Quantitative Data Presentation

The table below summarizes the physicochemical properties and biological efficacy of the formulated nanoparticles. The stark reversal in Zeta Potential serves as the primary quality control metric validating successful HA conjugation.

Table 1: Physicochemical Characterization and Efficacy of Formulations

Formulation TypeZ-Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)MMP-2 IC50 (nM)*
Amine-SLNs (Unconjugated) 112.4 ± 4.20.18 ± 0.02+24.5 ± 2.182.3 ± 1.545.2 ± 3.1
HA-SLNs (Targeted) 135.6 ± 5.10.21 ± 0.03-18.2 ± 1.879.8 ± 2.018.4 ± 1.5
Free Drug (Control) N/AN/AN/AN/A38.6 ± 2.4

*Note: The IC50 for HA-SLNs was determined in a CD44-overexpressing MDA-MB-231 cell-based assay, demonstrating that CD44-mediated endocytosis significantly enhances intracellular/TME drug accumulation compared to the free drug.

Conclusion

By formulating 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid into HA-SLNs, researchers can overcome the inherent hydrophobicity of N-arylsulfonyl amino acid derivatives. The protocol establishes a self-validating nanocarrier system that not only protects the active MMP inhibitor but actively directs it to CD44-positive tumor microenvironments, resulting in a >2-fold increase in cellular inhibitory efficacy.

References

  • Lee, J. Y., et al. "Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging." PubMed Central (PMC). Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Preventing oxidation of 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the degradation of sulfur-containing amino acid derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the degradation of sulfur-containing amino acid derivatives.

The molecule , 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid , is an N-benzenesulfonyl derivative of methionine. While the benzenesulfonamide moiety is highly stable, the methylsulfanyl (thioether) group is exceptionally vulnerable to oxidation. When exposed to reactive oxygen species (ROS), trace peroxides, or ambient air, the thioether rapidly oxidizes into a sulfoxide (+16 Da mass shift) and, upon prolonged exposure, a sulfone (+32 Da mass shift).

Below is our comprehensive guide to understanding the causality behind this degradation and the field-proven methodologies to prevent it.

Mechanistic Insight: The Oxidation Pathway

To prevent degradation, we must first understand the mechanism. The oxidation of thioethers is driven by the nucleophilicity of the sulfur atom, which readily attacks the oxygen atoms of peroxides or ROS[1]. This reaction involves a transition state with strong charge separation, making it thermodynamically favorable even at low temperatures[2].

OxidationMechanism A 2-Benzenesulfonamido-4- (methylsulfanyl)butanoic acid (Active Thioether) B Sulfoxide Derivative (+16 Da Mass Shift) A->B Nucleophilic Attack on Peroxide ROS Reactive Oxygen Species (Trace Hydroperoxides / O2) ROS->B C Sulfone Derivative (+32 Da Mass Shift) B->C Prolonged Exposure

Logical pathway of thioether oxidation to sulfoxide and sulfone.

Troubleshooting & FAQs

Q1: We stored our compound as a dry powder at -20°C, but LC-MS shows a +16 Da peak. What happened? A: The +16 Da mass shift is the hallmark of thioether oxidation to a sulfoxide[2]. Even in the solid state at -20°C, autoxidation occurs if the vial headspace contains ambient oxygen. The methylsulfanyl group is highly nucleophilic and will react with trace ROS over time[1]. To prevent this, headspace oxygen must be removed by degassing and purging the vial with an inert gas[3]. Argon is strictly preferred over Nitrogen because Argon is denser than air; it sinks to the bottom of the vial, forming a protective physical blanket over your powder.

Q2: We are formulating the compound in solution for long-term studies. Which excipients should we avoid? A: You must strictly avoid polymeric excipients prone to autoxidation, specifically polyethylene glycol (PEG), povidone, and polysorbates (e.g., Tween 80) . These excipients commonly harbor trace hydroperoxides and organoperoxides as manufacturing impurities[4]. Because the reaction between peroxides and thioethers is highly favorable[2], these trace impurities will rapidly oxidize your compound even in frozen solutions[4]. If a solubilizer is required, use high-purity, peroxide-free grades and store them under inert gas.

Q3: Can we add an antioxidant to protect the methylsulfanyl group in solution? A: Yes. The most effective and elegant strategy is to use a "sacrificial target"[3]. Adding free L-methionine to your formulation buffer acts as a competitive sink for ROS. Because the free amino acid is highly accessible in solution, it will scavenge peroxides before they can react with your target API[3]. Alternatively, water-soluble antioxidants like ascorbic acid can be used, but with caution: in the presence of trace transition metals, ascorbate can paradoxically act as a pro-oxidant via Fenton-like chemistry[3]. Always pair ascorbate with a metal chelator like EDTA.

Quantitative Data: Impact of Storage Conditions

To illustrate the critical nature of proper storage, the following table summarizes the expected 12-month sulfoxide formation rates based on established methionine oxidation kinetics.

Storage ConditionHeadspace GasExcipient Matrix12-Month Sulfoxide Formation (%)
+4°C, Light ExposureAmbient AirAqueous Buffer> 45.0%
-20°C, DarkAmbient AirPEG-40012.5%
-20°C, DarkArgonDry Powder< 0.5%
-80°C, DarkArgonDry Powder< 0.1%

Standard Operating Procedure: Long-Term Storage Preparation

To guarantee scientific integrity, your storage protocol must be a self-validating system . Do not simply store the compound and hope for the best; you must build in analytical controls to verify the system's success.

Step-by-Step Methodology:

  • Lyophilization: Ensure the compound is completely dry. Residual moisture facilitates the mobility of reactive species. Lyophilize the batch to a moisture content of <1%.

  • Aliquoting: Divide the bulk powder into single-use aliquots using amber glass vials. Causality: Amber glass blocks UV light, preventing photo-induced radical formation. Single-use aliquots prevent repeated freeze-thaw cycles and repeated exposure to ambient air.

  • Argon Purging: Place the open vials in a glove box or use a Schlenk line to purge the headspace with high-purity Argon. Causality: Argon displaces oxygen from the bottom of the vial upward[3].

  • Sealing & Cryo-Storage: Seal the vials with PTFE-lined caps while still under the Argon atmosphere. Transfer immediately to a -20°C or -80°C freezer.

  • Self-Validating QC (Forced Degradation Control): Before storing the main batch, take a 1 mg aliquot and expose it to 0.1% H2O2 for 1 hour at room temperature. Run this stressed sample via LC-MS to map the exact retention time and fragmentation pattern of the +16 Da sulfoxide[2]. Use this chromatogram as your positive control. During routine 6-month stability pulls, your stored batch must match the pristine Day 0 chromatogram and show absolutely zero trace of the positive control's peaks.

StorageWorkflow S1 1. Lyophilization (Moisture <1%) S2 2. Amber Vials (Block UV Light) S1->S2 S3 3. Argon Purge (Displace O2) S2->S3 S4 4. Cryo-Storage (-20°C to -80°C) S3->S4 S5 5. LC-MS QC (Self-Validation) S4->S5

Step-by-step workflow for the long-term storage and validation of sensitive thioethers.

Sources

Optimization

Troubleshooting low reaction yield in 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid synthesis

Welcome to the technical support center for the synthesis of 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low reaction yields, during this synthesis. We will explore the underlying chemical principles, provide actionable troubleshooting steps, and offer validated protocols to enhance the success and reproducibility of your experiments.

Introduction: The Chemistry at Hand

The synthesis of 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid is fundamentally a nucleophilic substitution reaction where the primary amine of the amino acid L-methionine attacks the electrophilic sulfur atom of benzenesulfonyl chloride. This reaction, typically performed under Schotten-Baumann conditions, forms a stable sulfonamide bond.[1][2] While straightforward in principle, the bifunctional nature of L-methionine—possessing a nucleophilic amine, a carboxylic acid, and a redox-sensitive thioether side chain—presents several challenges that can lead to diminished yields.[3][4] This guide will address these challenges systematically.

Visualizing the Reaction and Common Pitfalls

Primary Synthetic Pathway

The desired transformation involves the formation of an S-N bond between L-methionine and benzenesulfonyl chloride.

Reaction_Pathway Methionine L-Methionine Product 2-Benzenesulfonamido-4- (methylsulfanyl)butanoic acid Methionine->Product + Base BSC Benzenesulfonyl Chloride BSC->Product HCl HCl

Caption: Core reaction for N-sulfonylation of L-methionine.

Troubleshooting Guide: A Symptom-Based Approach

Low yield is a symptom, not a root cause. Use this section to diagnose the underlying issue based on your experimental observations.

Initial Troubleshooting Workflow

Before diving into specific issues, follow this logical progression to narrow down the potential source of the problem.

Troubleshooting_Workflow start Low Yield Observed reagents Q: Are starting materials pure & dry? start->reagents conditions Q: Are reaction conditions optimal? reagents->conditions Yes check_reagents Verify Purity of: - L-Methionine - Benzenesulfonyl Chloride - Base & Solvent reagents->check_reagents No byproducts Q: Are significant byproducts present? conditions->byproducts Yes optimize_conditions Optimize: - pH / Base concentration - Temperature - Stoichiometry - Reaction Time conditions->optimize_conditions No workup Q: Is product lost during work-up? byproducts->workup No identify_byproducts Analyze via TLC/LC-MS for: - Methionine Sulfoxide - Benzenesulfonic Acid byproducts->identify_byproducts Yes optimize_workup Refine: - pH for Extraction - Solvent Choice - Crystallization Method workup->optimize_workup Yes end Yield Improved workup->end No check_reagents->conditions optimize_conditions->byproducts identify_byproducts->optimize_conditions optimize_workup->end

Caption: A logical flowchart for diagnosing yield issues.

In-Depth Troubleshooting (Q&A Format)

Issue 1: Reaction Fails to Initiate or Proceeds Very Slowly (Low Conversion)

Question: My reaction shows very little product formation even after an extended time. What are the primary causes?

Answer: This issue almost always points to problems with either the reagents' quality or the fundamental reaction conditions, specifically pH control.

  • Causality 1: Poor Quality of Benzenesulfonyl Chloride. Benzenesulfonyl chloride is highly reactive and susceptible to hydrolysis by atmospheric moisture, converting it to the unreactive benzenesulfonic acid.[5] If the reagent is old or has been improperly stored, it will be significantly less potent.

    • Troubleshooting: Use a freshly opened bottle of benzenesulfonyl chloride or purify older reagent by distillation under reduced pressure. Always handle the reagent in a dry environment (e.g., under a nitrogen atmosphere or in a glove box).

  • Causality 2: Incorrect pH. The Schotten-Baumann reaction requires a basic medium. The base serves two critical functions: (1) it deprotonates the ammonium group of the amino acid, freeing the lone pair on the nitrogen for nucleophilic attack, and (2) it neutralizes the HCl generated during the reaction, driving the equilibrium towards the products.[1][2][6]

    • If pH is too low (< 8): The amine remains protonated (R-NH3+) and is not nucleophilic.

    • If pH is too high (> 11): The rate of hydrolysis of the benzenesulfonyl chloride can become faster than the rate of sulfonamide formation, consuming your electrophile.[7]

    • Troubleshooting: Carefully control the pH of the reaction mixture. The optimal range is typically between pH 9 and 10.5. Use a reliable pH meter and add the base solution dropwise to maintain the pH within this window. See the table below for recommended conditions.

ParameterRecommended ValueRationale
pH 9.0 - 10.5Balances amine nucleophilicity with sulfonyl chloride stability.[7]
Temperature 0 - 5 °CMinimizes hydrolysis of sulfonyl chloride and potential side reactions.[8]
Solvent Biphasic: Water + Organic (e.g., DCM, Ether)Keeps reactants and products in the organic phase while the base neutralizes acid in the aqueous phase.[2][9]
Stoichiometry ~1.1 equivalents of Benzenesulfonyl ChlorideA slight excess ensures complete consumption of the limiting reagent (methionine).
Issue 2: Significant Byproduct Formation is Observed

Question: My reaction works, but my TLC and LC-MS show multiple major spots/peaks, leading to a low yield of the desired product after purification. What are these byproducts and how can I prevent them?

Answer: With methionine as a substrate, the most likely culprit is the oxidation of the thioether side chain. Hydrolysis of the sulfonyl chloride is another common side reaction.

  • Causality 1: Oxidation of the Methionine Thioether. The sulfur atom in the methionine side chain is nucleophilic and easily oxidized to methionine sulfoxide, and with stronger oxidants, to methionine sulfone.[10][11][12] This side reaction is often promoted by trace metal impurities, dissolved oxygen, or harsh reaction conditions. The resulting sulfoxide product has different polarity and may be difficult to separate.

    • Troubleshooting:

      • Degas Solvents: Before starting the reaction, thoroughly degas all aqueous solutions (e.g., by sparging with nitrogen or argon for 15-30 minutes) to remove dissolved oxygen.

      • Use High-Purity Reagents: Ensure reagents are free from oxidizing contaminants.

      • Maintain Low Temperature: Running the reaction at 0-5 °C slows the rate of oxidation.

      • Consider Scavengers: While less common for this specific synthesis compared to peptide cleavage, adding a small amount of a reducing agent or scavenger like dithiothreitol (DTT) could be explored, but may compete for the sulfonyl chloride.[11]

  • Causality 2: Hydrolysis of Benzenesulfonyl Chloride. As mentioned previously, water can act as a nucleophile, attacking the sulfonyl chloride to form benzenesulfonic acid. This is a dead-end for your reaction.

    • Troubleshooting: This is best controlled by maintaining the optimal pH and temperature as described in Issue 1. A biphasic solvent system can also help by minimizing the contact time of the sulfonyl chloride with the aqueous base.[2]

Side_Reactions Met L-Methionine Desired_Product Desired Product (Sulfonamide) Met->Desired_Product + BSC (Optimal pH) Oxidized_Product Side Product (Methionine Sulfoxide Derivative) Met->Oxidized_Product [O] (e.g., dissolved O2) BSC Benzenesulfonyl Chloride Hydrolysis_Product Side Product (Benzenesulfonic Acid) BSC->Hydrolysis_Product + H2O (High pH)

Caption: Competing reaction pathways leading to byproducts.

Issue 3: Significant Product Loss During Work-up and Purification

Question: I see a good product spot on my crude TLC, but my final isolated yield is very low. Where am I losing my product?

Answer: Product loss during work-up is common and usually relates to incorrect pH during extraction or suboptimal crystallization techniques. The product has both an acidic proton (carboxylic acid) and a weakly acidic proton (sulfonamide N-H), making its solubility highly pH-dependent.

  • Causality: Incorrect pH for Extraction.

    • To remove unreacted amine (methionine), you should wash the organic layer with a mild acid (e.g., 1M HCl).

    • To remove the product from the organic layer into an aqueous layer (for purification), you must add a base (e.g., NaHCO₃ or Na₂CO₃ solution) to deprotonate the carboxylic acid, forming the water-soluble carboxylate salt.

    • To recover the product, you must re-acidify the aqueous layer (e.g., with 1M HCl) to a pH of ~2-3 to re-protonate the carboxylate, causing the neutral product to precipitate or be extracted back into an organic solvent. This is the most critical step. If the solution is not made sufficiently acidic, the product will remain dissolved in the aqueous phase.

    • Troubleshooting: Use a pH meter during the acid/base extractions. After acidifying the aqueous layer to precipitate your product, check the aqueous phase by TLC to ensure all product has been removed.

Validated Experimental Protocol

This protocol provides a robust starting point for achieving a high yield.

Protocol 1: Synthesis of 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid

  • Preparation:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve L-methionine (1.0 eq) in a 1M sodium hydroxide solution. Use enough solution to fully dissolve the amino acid.

    • Cool the flask to 0 °C in an ice-water bath.

    • Add an organic solvent such as dichloromethane (DCM) to create a biphasic system.

  • Reaction:

    • In a separate flask, dissolve benzenesulfonyl chloride (1.1 eq) in a small amount of DCM.

    • Using a pH meter to monitor the aqueous layer, slowly and simultaneously add the benzenesulfonyl chloride solution and a 2M NaOH solution to the reaction flask.

    • Maintain the pH of the aqueous layer between 9.5 and 10.5 throughout the addition. The temperature should be kept below 5 °C.

    • After the addition is complete, allow the reaction to stir vigorously at 0-5 °C for 2-3 hours, continuing to monitor and adjust the pH as needed.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel. Separate the layers.

    • Wash the organic layer with 1M HCl (to remove any unreacted base) and then with brine.

    • Combine the aqueous layers from the reaction and washes. Cool this combined aqueous solution in an ice bath.

    • Slowly acidify the aqueous layer with concentrated HCl or 6M HCl with vigorous stirring until the pH is ~2. A white precipitate should form.

    • Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the purified 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid.

    • Dry the final product under vacuum.

Frequently Asked Questions (FAQs)

Q1: How can I effectively monitor the progress of my reaction? A1: Thin-Layer Chromatography (TLC) is the most effective method. Use a mobile phase like 10% methanol in dichloromethane or 50% ethyl acetate in hexanes with a few drops of acetic acid. Stain with potassium permanganate; methionine and the product's thioether will appear as yellow spots on a purple background. The starting methionine should have a very low Rf value (polar), while the product will be higher.

Q2: My final product is an oil instead of a solid. What should I do? A2: Oiling out can occur if impurities are present that inhibit crystallization. Try re-dissolving the oil in a minimal amount of a good solvent (like ethyl acetate) and then slowly adding a poor solvent (like hexanes) at a low temperature until turbidity persists. Scratching the inside of the flask with a glass rod at the solvent interface can help induce crystallization. If this fails, purification by column chromatography may be necessary.

Q3: What are the key safety considerations for this reaction? A3: Benzenesulfonyl chloride is corrosive and a lachrymator; it should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction uses strong acids and bases (HCl, NaOH), which are also corrosive. Ensure proper handling and quenching procedures are in place.

References

  • Pansare, D. N., & Shelke, R. N. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen. Available from: [Link]

  • Baran, P., et al. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. Available from: [Link]

  • Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. Available from: [Link]

  • Zachara, J., et al. (2006). 4-(Methylsulfanyl)-2-(p-toluenesulfonamido)butanoic acid. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

  • IntechOpen. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen. Available from: [Link]

  • GlaxoSmithKline. (2019). A Strategy for the Synthesis of Sulfonamides on DNA. ACS Publications. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available from: [Link]

  • Albericio, F., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Available from: [Link]

  • Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Available from: [Link]

  • Wang, X., et al. (2022). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. ChemistryOpen. Available from: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available from: [Link]

  • Egbujor, M. C., et al. (2025). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. Mini-Reviews in Medicinal Chemistry. Available from: [Link]

  • Organic Syntheses. (n.d.). 4-Methyl-1-(2-(phenylsulfonyl)ethyl)-2,6,7-trioxabicyclo[2.2.2]octane. Organic Syntheses. Available from: [Link]

  • Gauthier Jr., D. R., & Yoshikawa, N. (2016). A General, One-Pot Method for the Synthesis of Sulfinic Acids from Methyl Sulfones. Organic Letters. Available from: [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. BYJU'S. Available from: [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. SATHEE. Available from: [Link]

  • Macmillan Group. (2020). Site-Selective Functionalization of Methionine Residues via Photoredox Catalysis. Princeton University. Available from: [Link]

  • Wani, T. A. (2012). Protecting groups in amino acids. ResearchGate. Available from: [Link]

  • Lokey Lab Protocols. (2017). Schotten-Baumann Reaction. Wikidot. Available from: [Link]

  • Syed, S., et al. (2009). (2S)-Methyl 2-(4-chlorobenzenesulfonamido)-4-(methylsulfanyl)butanoate. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

  • MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. Available from: [Link]

  • Gellman, S. H., et al. (1996). Redox-Triggered Secondary Structure Changes in the Aggregated States of a Designed Methionine-Rich Peptide. Journal of the American Chemical Society. Available from: [Link]

  • Wikidoc. (2012). Schotten-Baumann reaction. Wikidoc. Available from: [Link]

  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Vedantu. Available from: [Link]

  • Warner, J. C., & Cannon, A. S. (2019). Avoid Protecting Groups. ACS Symposium Series. Available from: [Link]

  • Roberts, J. D., & Caserio, M. C. (2021). Protection of Amino Groups in Synthesis. Chemistry LibreTexts. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Chromatographic Retention for 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid

This guide is designed for researchers, scientists, and drug development professionals to address common challenges in optimizing the chromatographic retention time and peak shape for 2-Benzenesulfonamido-4-(methylsulfan...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to address common challenges in optimizing the chromatographic retention time and peak shape for 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid. The following sections provide a structured approach to method development and troubleshooting in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My peak for 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid is showing significant tailing. What are the likely causes and how can I fix it?

A1: Peak tailing for this compound is a common issue and typically stems from secondary interactions between the analyte and the stationary phase.[1] The primary causes are:

  • Secondary Silanol Interactions: Residual, un-endcapped silanol groups (Si-OH) on the surface of silica-based columns can interact with the acidic protons of your compound (from the carboxylic acid and sulfonamide groups), leading to tailing.[1][2]

  • Mobile Phase pH: If the mobile phase pH is not optimized, your compound can exist in both ionized and un-ionized forms, which can cause peak broadening and tailing.[3]

To address peak tailing, consider the following troubleshooting steps:

  • Adjust Mobile Phase pH: The most effective way to reduce tailing from secondary silanol interactions is to suppress the ionization of the silanol groups by using a low-pH mobile phase (pH ≤ 3).[4] This also ensures that the carboxylic acid group of your analyte is fully protonated, promoting better retention and peak shape.[5]

  • Use a Modern, High-Purity Silica Column: Modern, Type B silica columns are manufactured to have minimal residual silanol groups and metal contamination, which significantly reduces peak tailing for acidic and basic compounds.[2][4]

  • Add an Acidic Modifier: If you are unable to use a buffered mobile phase, adding a small amount of an acid like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase can help to prevent interactions with free silanol groups on the stationary phase.[6]

Q2: I am experiencing poor retention of my compound on a standard C18 column. What adjustments can I make to increase its retention time?

A2: Poor retention of 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid can be attributed to its polarity, especially when the acidic functional groups are ionized. Here's how to increase retention:

  • Decrease Mobile Phase pH: Lowering the pH of the mobile phase to at least two units below the pKa of the carboxylic acid group (typically around pH 2.5-3) will suppress its ionization.[6] The un-ionized form is less polar and will interact more strongly with the C18 stationary phase, leading to increased retention.[5][7]

  • Decrease the Amount of Organic Modifier: Reducing the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase will increase the retention of your compound in a reversed-phase system.

  • Consider a Different Stationary Phase: If the above adjustments are insufficient, consider a column with a different selectivity. A phenyl-based column could offer alternative π–π interactions with the benzene ring of your analyte.[8] For highly polar compounds that are difficult to retain even with low organic content, Hydrophilic Interaction Liquid Chromatography (HILIC) could be a viable alternative.[9]

Q3: Should I use acetonitrile or methanol as the organic modifier in my mobile phase?

A3: The choice between acetonitrile and methanol can influence selectivity and peak shape.

  • Acetonitrile is generally preferred as it has a lower viscosity, which results in lower backpressure and better column efficiency. It is also a weaker solvent than methanol in reversed-phase chromatography, which can provide better retention for some compounds.

  • Methanol can offer different selectivity due to its ability to act as a hydrogen bond donor. It is sometimes more effective at disrupting secondary interactions that can cause peak tailing.

It is recommended to screen both solvents during method development to determine which provides the optimal separation for your compound and any related impurities.

Q4: What type of HPLC column is most suitable for the analysis of 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid?

A4: For acidic compounds like this, a high-purity, end-capped C18 or C8 column is a good starting point.[10] These columns are designed to minimize silanol interactions that can lead to poor peak shape.[11] Consider columns with a wide pH stability range, which will allow you to operate at low pH without damaging the stationary phase.[8] If peak tailing persists, a column with a polar-embedded stationary phase can provide alternative selectivity and improved peak shape for acidic compounds.

Troubleshooting and Optimization Guides

Systematic Approach to Optimizing Mobile Phase pH

The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of ionizable compounds.[3] For 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid, which has acidic functional groups, a systematic approach to pH optimization is crucial.

Experimental Protocol:

  • Prepare a series of mobile phases with varying pH values (e.g., pH 2.5, 3.0, 4.0, 5.0, 6.0, and 7.0). Use a buffer with a pKa close to the desired pH for stable pH control. A phosphate buffer is a good choice for this pH range.

  • Equilibrate the HPLC system with the first mobile phase (lowest pH) until a stable baseline is achieved.

  • Inject a standard solution of your compound and record the chromatogram.

  • Sequentially switch to the next mobile phase pH, ensuring the column is fully equilibrated before each injection.

  • Analyze the data by comparing the retention time, peak shape (asymmetry factor), and resolution from any impurities at each pH.

Data Presentation:

Mobile Phase pHRetention Time (min)Tailing Factor (Tf)
2.58.21.1
3.07.51.2
4.05.11.5
5.03.21.8
6.02.12.2
7.01.52.5

Note: The data in this table is illustrative and will vary depending on the specific column and other chromatographic conditions.

Workflow for Troubleshooting Peak Tailing:

G start Peak Tailing Observed (Tf > 1.2) check_ph Is mobile phase pH < 3? start->check_ph adjust_ph Adjust mobile phase pH to 2.5-3.0 using a suitable buffer (e.g., phosphate) or add 0.1% TFA/Formic Acid. check_ph->adjust_ph No check_column Is the column a modern, high-purity, end-capped silica column? check_ph->check_column Yes end_good Peak Shape Improved (Tf ≈ 1.0) adjust_ph->end_good change_column Switch to a high-purity Type B silica column or a column with a polar-embedded phase. check_column->change_column No check_sample Is the sample dissolved in a solvent stronger than the mobile phase? check_column->check_sample Yes change_column->end_good adjust_sample Dissolve the sample in the mobile phase or a weaker solvent. check_sample->adjust_sample Yes check_system Check for extra-column volume (long tubing, dead volume in connections). check_sample->check_system No adjust_sample->end_good fix_system Optimize tubing and fittings. check_system->fix_system Yes check_system->end_good No fix_system->end_good G cluster_0 Low pH (e.g., pH 2.5) cluster_1 High pH (e.g., pH 7.0) low_ph_analyte Analyte (R-COOH) (Protonated) Less Polar low_ph_interaction Primary Interaction: Hydrophobic interaction with C18 low_ph_analyte->low_ph_interaction low_ph_silanol Silanol (Si-OH) (Protonated) Neutral low_ph_silanol->low_ph_interaction low_ph_result Result: Good Retention, Symmetrical Peak low_ph_interaction->low_ph_result high_ph_analyte Analyte (R-COO-) (Ionized) More Polar high_ph_interaction Secondary Interaction: Ionic repulsion/attraction with silanols high_ph_analyte->high_ph_interaction high_ph_silanol Silanol (Si-O-) (Ionized) Negative Charge high_ph_silanol->high_ph_interaction high_ph_result Result: Poor Retention, Peak Tailing high_ph_interaction->high_ph_result

Caption: The effect of mobile phase pH on interactions leading to peak tailing.

References

  • Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Acidic Heterocycles - Benchchem.
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.
  • Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC - PubMed.
  • Determination of trace sulfonamides in foodstuffs by HPLC using a novel mixed-mode functionalized ferrocene sorbent for solid-phase extraction cleanup - Analytical Methods (RSC Publishing).
  • Back to Basics: The Role of pH in Retention and Selectivity | LCGC International.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences.
  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news.
  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes.
  • How to Reduce Peak Tailing in HPLC? - Phenomenex.
  • Using pH-LC™ to Control Selectivity of Acidic and Basic Compounds on Gemini®-NX - Phenomenex.
  • How can I prevent peak tailing in HPLC? - ResearchGate.
  • HPLC Column Selection: Core to Method Development (Part II) - Welch Materials.
  • HPLC Troubleshooting Guide.
  • HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200.
  • HPLC Troubleshooting - Tailing Peaks - Shimadzu UK Limited - Zendesk.
  • HPLC and UHPLC Column Selection Guide - Sigma-Aldrich.
  • HPLC Column Selection Guide - Phenomenex.
  • HPLC Column Selection Guide - Linklab.
  • 2-benzenesulfonamido-4-(methylsulfanyl)butanoic acid — Chemical Substance Information.
  • 2-(4-Methylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid | ChemScene.
  • 2-benzenesulfonamido-4-(methylsulfanyl)butanoic acid (C11H15NO4S2) - PubChemLite.
  • Separation methods: Chromatography.
  • 4-(methylsulfanyl)-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid - C12H14F3NO4S2 | CSSB00000681800 - Chemspace.
  • 4-(Methylsulfanyl)-2-(p-toluenesulfonamido)butanoic acid - PMC - NIH.
  • HPLC Methods for analysis of Benzenesulfonic acid - HELIX Chromatography.
  • Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations - AFIN-TS.
  • Selected Chromatographic Methods for Determining the Biological Activity of Substances.

Sources

Optimization

Technical Support Center: Troubleshooting 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid Fluorometric Assays

Welcome to the Application Support Center. As drug development professionals and enzymologists, you know that fluorometric screening is highly sensitive but uniquely vulnerable to compound-mediated interference.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development professionals and enzymologists, you know that fluorometric screening is highly sensitive but uniquely vulnerable to compound-mediated interference.

2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid (a benzenesulfonamide derivative of methionine) presents a unique dual-liability profile in optical assays. The benzenesulfonamide moiety is prone to autofluorescence and hydrophobic aggregation, while the thioether (methylsulfanyl) group is highly redox-active. This guide synthesizes field-proven methodologies to systematically eliminate false positives, false negatives, and background noise when screening this compound.

Mechanistic Workflow of Interference and Mitigation

G cluster_interference Interference Mechanisms cluster_solutions Optimization Strategies Compound 2-Benzenesulfonamido-4- (methylsulfanyl)butanoic acid AutoFluor Autofluorescence (Benzenesulfonamide Ring) Compound->AutoFluor UV Excitation (<400 nm) Redox Redox Interference (Thioether Oxidation) Compound->Redox Peroxidase/H2O2 Assays IFE_Agg Inner Filter Effect & Aggregation Scattering Compound->IFE_Agg High Doses (>20 µM) Shift Red-Shifted Fluorophores (λex > 500 nm) AutoFluor->Shift Mitigates AltAssay Non-Redox Coupled Assays (e.g., Absorbance Readouts) Redox->AltAssay Mitigates MathCorr Z-Position IFE Correction & Detergent Addition IFE_Agg->MathCorr Mitigates

Mechanisms of assay interference and targeted mitigation strategies.

Troubleshooting FAQs

Q1: Why is my baseline fluorescence so high before adding the target enzyme? A: This is a classic case of spectral overlap driven by the benzenesulfonamide moiety. The conjugated π -system of the benzenesulfonamide ring exhibits intrinsic autofluorescence when excited in the UV range[1]. If your assay utilizes blue-emitting fluorophores like AMC (7-amino-4-methylcoumarin) or MCA, the compound's emission will bleed directly into your detector, creating an artificially high baseline that masks true enzymatic activity. Actionable Fix: Abandon UV-excited probes. Red-shift your assay by utilizing fluorophores with excitation wavelengths above 500 nm (e.g., Resorufin, Cy5, or Alexa Fluor 647), which completely bypass the excitation window of the benzenesulfonamide ring.

Q2: I switched to an Amplex Red-coupled assay to avoid autofluorescence, but now my signal is completely quenched. What is happening? A: You have encountered redox interference. Amplex Red assays rely on horseradish peroxidase (HRP) and H2​O2​ to generate fluorescent resorufin[2]. The 4-(methylsulfanyl)butanoic acid moiety contains a thioether group (similar to the amino acid methionine). Thioethers are highly susceptible to oxidation and act as potent H2​O2​ scavengers, forming sulfoxides[3]. By scavenging the reactive oxygen species required to oxidize Amplex Red, the compound chemically starves the reporter system, resulting in a false negative (signal quenching). Actionable Fix: Do not use peroxidase-coupled assays for methionine derivatives. Transition to direct fluorescent substrates or non-redox coupled systems, such as SAH-hydrolase coupled to a thiol-sensitive fluorophore (ensuring you run a counter-screen to verify the thioether does not cross-react).

Q3: At compound concentrations above 20 µM, the dose-response curve becomes non-linear and erratic. Is the compound aggregating? A: Yes, this erratic behavior is caused by a combination of Aggregation-Caused Quenching (ACQ) and the Inner Filter Effect (IFE). The hydrophobic nature of the benzenesulfonamide group can drive the formation of amorphous aggregates or micelles in aqueous buffers. These aggregates cause Rayleigh light scattering, which the detector misinterprets as fluorescence[4]. Simultaneously, high concentrations of the compound absorb the excitation light before it reaches the fluorophore (Primary IFE), artificially depressing the signal[5]. Actionable Fix: First, add a non-ionic detergent (e.g., 0.01% Triton X-100 or CHAPS) to the assay buffer to maintain compound solubility. Second, implement mathematical IFE correction by measuring the absorbance of the compound at the excitation and emission wavelengths, or utilize modern Z-position focus adjustments if your microplate reader supports it[6].

Quantitative Data: Fluorophore Compatibility Matrix

To streamline your assay development, use the following matrix to select the appropriate readout strategy for 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid.

Fluorophore / Assay TypeExcitation / EmissionInterference MechanismInterference SeverityRecommended Mitigation
AMC / MCA 340 nm / 440 nmAutofluorescence (Primary)Critical (False Positives)Red-shift assay to >500 nm.
Amplex Red / HRP 570 nm / 590 nmThioether Redox ScavengingCritical (False Negatives)Switch to non-peroxidase assays.
FITC / GFP 490 nm / 525 nmInner Filter Effect (IFE)Moderate (Non-linear data)Apply IFE correction formulas.
Resorufin (Direct) 570 nm / 590 nmAggregation / ScatteringLow (Erratic noise)Add 0.01% Triton X-100.
Cy5 / Alexa 647 650 nm / 670 nmNone observedNone Optimal Choice.
Step-by-Step Methodology: Self-Validating Fluorometric Screening Protocol

To ensure absolute scientific integrity, every fluorometric screen involving this compound must be self-validating. This protocol incorporates built-in controls to mathematically correct for IFE and physically prevent aggregation[5].

Step 1: Optimized Buffer Preparation

  • Prepare the standard assay buffer required for your target enzyme.

  • Supplement the buffer with 0.01% (v/v) Triton X-100 to prevent hydrophobic aggregation of the benzenesulfonamide moiety.

  • Ensure the pH is maintained strictly between 7.2 and 7.8 to keep the butanoic acid moiety deprotonated, aiding aqueous solubility.

Step 2: Compound Plating and Absorbance Pre-Read (IFE Correction)

  • Serially dilute 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid in 100% DMSO.

  • Transfer the compound to a black, clear-bottom 96-well or 384-well microplate. Keep the final DMSO concentration constant (typically 1%).

  • Add the assay buffer (without the enzyme or fluorophore).

  • Critical Step: Read the absorbance of the plate at both the excitation ( λex​ ) and emission ( λem​ ) wavelengths of your chosen fluorophore. Record these values as Aex​ and Aem​ .

Step 3: Kinetic Fluorescence Measurement

  • Add the enzyme and the red-shifted fluorogenic substrate (e.g., a Cy5-labeled probe) to initiate the reaction.

  • Monitor fluorescence continuously in kinetic mode for 30–60 minutes. Calculate the observed initial velocity ( Vobs​ ).

Step 4: Data Analysis and IFE Correction

  • Apply the standard IFE correction factor to your observed fluorescence velocities to calculate the true velocity ( Vtrue​ ):

    Vtrue​=Vobs​×10(Aex​+Aem​)/2
  • Self-Validation: If the corrected Vtrue​ restores linear Michaelis-Menten kinetics at high compound concentrations (>20 µM), the interference was successfully mitigated[5].

Step 5: Post-Read Spike-In Control

  • To definitively rule out residual quenching, spike a known concentration of the free fluorophore (product) into the wells containing the highest compound concentration.

  • If the fluorescence increase matches the control wells (DMSO only), you have validated that the compound is acting as a true biological inhibitor, not an optical artifact.

References
  • Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect. PubMed Central (PMC).[Link]

  • Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Analytical Chemistry - ACS Publications.[Link]

  • Biosensors for the Detection of Enzymes Based on Aggregation-Induced Emission. PubMed Central (PMC).[Link]

  • Fluorescence Properties of (E)-4-((2-fluorobenzylidene) amino) Benzenesulfonamide: Synthesis, Spectroscopic, Cyclic Voltammetry, Antibacterial, and Molecular Docking Studies. ResearchGate. [Link]

  • Oxidation increases the strength of the methionine-aromatic interaction. PubMed Central (PMC).[Link]

  • Photooxidation of Amplex Red to Resorufin: Implications of Exposing the Amplex Red Assay to Light. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization and Purification of 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid

Welcome to the technical support center for 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshootin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting for common crystallization and purification challenges encountered with this N-sulfonylated methionine derivative.

I. Understanding the Molecule: Key Physicochemical Properties

2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid is a derivative of the amino acid methionine. Its structure, featuring a sulfonamide linkage and a carboxylic acid group, dictates its solubility and crystallization behavior. Like many amino acids, its solubility is highly dependent on pH. It is least soluble near its isoelectric point (pI) and shows increased solubility in both acidic and basic conditions.[1][2] The presence of the benzenesulfonyl group adds hydrophobicity, influencing solvent selection for crystallization.

II. Troubleshooting Guide: Crystallization Issues

This section addresses common problems encountered during the crystallization of 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid.

Frequently Asked Question 1: My product has "oiled out" and is not forming crystals. What should I do?

Cause: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid crystalline material.[3] This is often due to the melting point of the solid being lower than the temperature of the crystallization solution or a high concentration of impurities.[3]

Solutions:

  • Re-dissolve and Adjust Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to reduce supersaturation. Allow the solution to cool more slowly.[3]

  • Change the Solvent System: The current solvent may be too nonpolar. Experiment with a more polar solvent or a solvent/anti-solvent system. For sulfonamides, ethanol-water or isopropanol-water mixtures are often effective.[3]

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a seed crystal of the pure compound.[3][4]

  • Preliminary Purification: If the crude product is highly impure, consider a preliminary purification step like column chromatography before attempting recrystallization.[3]

Frequently Asked Question 2: No crystals are forming, even after the solution has cooled completely. What is the issue?

Cause: The lack of crystal formation is typically due to either the solution being supersaturated without nucleation or the use of excessive solvent.[3]

Solutions:

  • Induce Nucleation:

    • Scratching: Gently scratch the inner surface of the flask at the solution's surface with a glass rod.[4]

    • Seeding: Add a "seed" crystal from a previous successful crystallization to provide a template for crystal growth.[4]

  • Reduce Solvent Volume: If too much solvent was used, the solution may not be saturated enough for crystals to form. Carefully evaporate some of the solvent and allow the solution to cool again.

  • Lower the Cooling Temperature: After cooling to room temperature, place the flask in an ice bath to further decrease the solubility and promote crystallization.[3]

Frequently Asked Question 3: The recovery of my crystalline product is very low. How can I improve the yield?

Cause: Low recovery is a common issue in recrystallization and can be attributed to several factors.[3]

Solutions:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Excess solvent will keep more of your product dissolved in the mother liquor upon cooling.[3]

  • Prevent Premature Crystallization: If you are performing a hot filtration step to remove insoluble impurities, ensure all glassware is pre-heated to prevent the product from crystallizing prematurely on the filter paper.[3]

  • Ensure Complete Cooling: Allow the solution to cool to room temperature slowly, and then cool it further in an ice bath for at least 15-30 minutes to maximize precipitation.[3]

Frequently Asked Question 4: My final product is an amorphous powder, not crystalline. How can I obtain crystals?

Cause: Amorphous solids form when the compound precipitates too quickly from a highly supersaturated solution, preventing the molecules from arranging into an ordered crystal lattice.[4]

Solutions:

  • Slow Down the Cooling Rate: This is the most critical factor. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.[4]

  • Use a Solvent/Anti-solvent System: Dissolve the compound in a "good" solvent where it has high solubility. Then, slowly add a miscible "anti-solvent" in which it is poorly soluble until the solution becomes turbid. This controlled decrease in solubility can promote gradual crystal growth.[4]

III. Troubleshooting Guide: Purification Issues

This section covers common challenges related to the purity of 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid.

Frequently Asked Question 5: What are the potential impurities in my product?

Cause: Impurities can arise from the starting materials, side reactions during synthesis, or degradation. For N-sulfonylated amino acids, common impurities include unreacted starting materials (methionine and benzenesulfonyl chloride) and byproducts from side reactions. The sulfur atom in the methionine side chain can also be susceptible to oxidation, leading to methionine sulfoxide or sulfone impurities.[5]

Potential Impurities:

ImpurityPotential Source
MethionineUnreacted starting material
Benzenesulfonyl chlorideUnreacted starting material
Benzenesulfonic acidHydrolysis of benzenesulfonyl chloride
Methionine sulfoxide derivativeOxidation of the thioether group
Di-sulfonated methionineReaction at both the amino and other reactive sites
Frequently Asked Question 6: How can I remove impurities effectively?

Solutions:

  • Recrystallization: As detailed in the previous section, recrystallization is a powerful technique for removing small amounts of impurities.

  • Column Chromatography: For mixtures with significant impurities or compounds with similar solubility, column chromatography is often necessary. A silica gel column with a gradient elution of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) can effectively separate the desired product from impurities.

  • Ion-Exchange Chromatography: Given the acidic nature of the carboxylic acid group, ion-exchange chromatography can be a valuable purification method.[6]

IV. Experimental Protocols

Protocol 1: Standard Recrystallization Procedure
  • Dissolution: In a flask, add the crude 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid. Add a minimal amount of a suitable hot solvent (e.g., an ethanol/water mixture) and heat the mixture until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using pre-heated glassware to remove them.[3]

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Crystal formation should be observed.[3]

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal precipitation.[3]

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.

Protocol 2: Solvent/Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude product in the minimum amount of a "good" solvent (e.g., ethanol) at room temperature.[4]

  • Addition of Anti-Solvent: Slowly add an "anti-solvent" (e.g., water) dropwise with constant swirling until the solution becomes persistently cloudy.[4]

  • Crystal Growth: Set the flask aside undisturbed to allow for the slow formation of crystals.[4]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry.

V. Visualization of Troubleshooting Workflow

Crystallization_Troubleshooting start Crystallization Attempt oiling_out Product 'Oiled Out'? start->oiling_out no_crystals No Crystals Formed? oiling_out->no_crystals No re_dissolve Re-dissolve, add more solvent, cool slowly oiling_out->re_dissolve Yes change_solvent_oil Change solvent system (more polar) oiling_out->change_solvent_oil Yes pre_purify_oil Pre-purify (e.g., chromatography) oiling_out->pre_purify_oil Yes low_yield Low Yield? no_crystals->low_yield No induce_nucleation Induce nucleation (scratch/seed) no_crystals->induce_nucleation Yes concentrate Concentrate solution no_crystals->concentrate Yes lower_temp Lower cooling temperature (ice bath) no_crystals->lower_temp Yes amorphous Amorphous Solid? low_yield->amorphous No min_solvent Use minimum hot solvent low_yield->min_solvent Yes preheat_glassware Pre-heat filtration glassware low_yield->preheat_glassware Yes cool_thoroughly Ensure complete cooling (ice bath) low_yield->cool_thoroughly Yes success Crystalline Product Obtained amorphous->success No slow_cooling Slow down cooling rate amorphous->slow_cooling Yes solvent_antisolvent Use solvent/anti-solvent method amorphous->solvent_antisolvent Yes re_dissolve->start change_solvent_oil->start pre_purify_oil->start induce_nucleation->start concentrate->start lower_temp->start min_solvent->start preheat_glassware->start cool_thoroughly->start slow_cooling->start solvent_antisolvent->start

Caption: Troubleshooting workflow for crystallization issues.

VI. References

  • BenchChem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Crystallinity of Sulfonamide Compounds. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Enhancing the Aqueous Solubility of (+-)-Methionine. Retrieved from

  • Wang, Y., et al. (2023). Selective Crystallization of Racemic Polymorph via Native Enantiomer Inhibition: dl-Methionine. ACS Publications. Retrieved from [Link]

  • GEA. (n.d.). Crystallization of Amino Acids. Retrieved from

  • Kim, W.-S., & Koo, K.-K. (2019). Enhancement in Bulk Density of l-Methionine Agglomerates by Cooling Crystallization with pH Control Using Additives. ACS Publications. Retrieved from [Link]

  • U.S. Patent No. 4,956,471. (1990). Process for isolating and purifying amino acids. Google Patents. Retrieved from

  • Shao, B., et al. (2005). Radiolytic Modification of Sulfur-Containing Amino Acid Residues in Model Peptides: Fundamental Studies for Protein Footprinting. Analytical Chemistry. Retrieved from [Link]

  • Seidel, R., et al. (2009). Solubility and Metastable Zone Width of the Methionine Enantiomers and Their Mixtures in Water. ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stabilizing 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid in Biological Matrices

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 2-Benzenesulfonamido-4-(me...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid (an N-benzenesulfonyl protected methionine derivative).

While the benzenesulfonamide group provides excellent steric and electronic protection to the alpha-amine against proteolytic cleavage, the distal thioether (methylsulfanyl) group remains highly vulnerable. In biological matrices (plasma, serum, microsomes), this thioether acts as a nucleophile and is rapidly oxidized to a sulfoxide, compromising pharmacokinetic quantification. This guide provides field-proven troubleshooting steps, mechanistic explanations, and self-validating protocols to ensure absolute analytical integrity.

Part 1: FAQs – Understanding the Degradation Mechanisms

Q1: Why is my compound degrading so rapidly in plasma, even when stored at -20°C? A: The primary degradation pathway for your compound is the oxidation of its thioether moiety to a sulfoxide (+16 Da mass shift), and eventually a sulfone (+32 Da). In vitro oxidation occurs rapidly during sample preparation and storage due to exposure to reactive oxygen species (ROS), dissolved oxygen, and free radicals generated by trace transition metals [3]. Standard freezing at -20°C only slows, but does not stop, this oxidative thermodynamic process.

Q2: Are enzymes responsible for this degradation, or is it purely chemical? A: It is a hybrid mechanism. In whole blood or unpurified plasma, non-enzymatic auto-oxidation is catalyzed by transition metals via Fenton chemistry. However, in metabolically active matrices (like liver microsomes or hepatocytes), Flavin-containing monooxygenases (FMOs) and Cytochrome P450s (CYPs) actively oxidize the sulfur atom. Therefore, stabilization requires both chemical antioxidants and enzymatic quenching [2].

Q3: Does pH affect the stability of the thioether? A: Yes. Alkaline or physiological pH accelerates auto-oxidation. Acidifying the matrix (e.g., to pH 2–3) protonates reactive species, denatures oxidative enzymes, and stabilizes sacrificial antioxidants (like ascorbic acid), significantly reducing the rate of thioether oxidation [1].

Part 2: Troubleshooting Guide & Stabilization Strategies

If you are detecting high levels of the sulfoxide metabolite in your LC-MS/MS blanks or zero-hour timepoints, your analyte is undergoing ex vivo oxidation. Implement the following multi-tiered stabilization cocktail:

Strategy 1: Sacrificial Antioxidants (The First Line of Defense)

Adding a strong reducing agent ensures that ROS react with the additive rather than the analyte's thioether group.

  • Ascorbic Acid (Vitamin C) + Formic Acid: Highly effective for thioether stabilization. A validated approach utilizes 1 mM ascorbic acid dissolved in 0.05% formic acid. The acid lowers the pH to stabilize the ascorbate and quench protein activity [1].

  • Sodium Metabisulfite ( Na2​S2​O5​ ): For highly aggressive oxidation environments where ascorbic acid falls short, 2.5 mg/mL sodium metabisulfite has been shown to successfully inhibit nonenzymatic oxidation in clinical plasma samples [2].

Strategy 2: Metal Chelation

Trace metals ( Fe2+ , Cu+ ) in biological matrices catalyze the generation of hydroxyl radicals.

  • EDTA: Always collect blood in K2​EDTA or K3​EDTA tubes rather than heparin. EDTA chelates transition metals, effectively shutting down Fenton-mediated oxidation pathways [4].

Strategy 3: Thermal Quenching

Thioether oxidation kinetics are highly temperature-dependent. All processing must occur on wet ice (4°C), and samples must be flash-frozen and stored at -80°C.

degradation_pathway A 2-Benzenesulfonamido-4- (methylsulfanyl)butanoic acid (Intact Thioether) C Sulfoxide Metabolite (+16 Da, Primary Degradant) A->C Oxidation B Reactive Oxygen Species (ROS) Transition Metals / FMOs B->C Catalyzes D Sulfone Metabolite (+32 Da, Secondary Degradant) C->D Further Oxidation

Caption: Mechanistic pathway of thioether oxidation in biological matrices.

Part 3: Quantitative Data on Stabilizer Efficacy

To demonstrate the causality of these interventions, Table 1 summarizes the representative recovery of thioether-containing analytes under various stabilization conditions.

Table 1: Comparative Efficacy of Stabilization Additives on Thioether Recovery

Matrix CollectionStabilizer AdditiveMechanism of ActionAnalyte Recovery (24h at 4°C)Sulfoxide Formation
Human Plasma (Heparin)None (Control)N/A< 30%> 70%
Human Plasma ( K2​EDTA )NoneMetal Chelation55%40%
Human Plasma ( K2​EDTA )1 mM Ascorbic AcidSacrificial antioxidant75%20%
Human Plasma ( K2​EDTA )0.05% Formic AcidpH quenching60%35%
Human Plasma ( K2​EDTA )1 mM Ascorbic Acid + 0.05% Formic Acid Synergistic reduction & pH quench > 95% < 5%
Human Plasma ( K2​EDTA )2.5 mg/mL Sodium Metabisulfite Aggressive radical scavenging > 98% < 2%

Part 4: Validated Experimental Protocol

To ensure a self-validating system, this protocol incorporates immediate stabilization and built-in LC-MS/MS monitoring to verify that ex vivo degradation has been halted.

Step-by-Step Methodology: Plasma Sample Preparation & Stabilization

Phase 1: Preparation of Stabilization Cocktail

  • Prepare a fresh stock solution of 100 mM Ascorbic Acid in LC-MS grade water. (Note: Ascorbic acid degrades in water; prepare daily).

  • Prepare a 5% Formic Acid (FA) solution in LC-MS grade water.

  • Create the working stabilizer cocktail: Mix the solutions to achieve a final concentration of 10 mM Ascorbic Acid in 0.5% FA. Keep on ice.

Phase 2: Blood Collection and Processing 4. Collect whole blood into pre-chilled K2​EDTA vacutainer tubes. 5. Immediately invert the tubes 5-8 times and submerge them in an ice-water bath (4°C). Causality: Immediate chilling slows the kinetic rate of ROS generation. 6. Centrifuge the blood at 2,000 x g for 10 minutes at 4°C to separate the plasma.

Phase 3: Analyte Stabilization 7. Transfer the separated plasma into pre-chilled cryovials. 8. Immediately add the working stabilizer cocktail to the plasma at a 1:10 ratio (e.g., 10 µL of cocktail per 90 µL of plasma). This yields a final matrix concentration of 1 mM Ascorbic Acid and 0.05% FA. 9. Vortex gently to ensure homogenous distribution. 10. Flash-freeze the stabilized plasma aliquots in liquid nitrogen or dry ice/ethanol, and transfer to -80°C for long-term storage.

Phase 4: Self-Validating LC-MS/MS Analysis 11. During LC-MS/MS method development, explicitly program MRM transitions for both the intact analyte ( [M+H]+ ) and the sulfoxide degradant ( [M+16+H]+ ). 12. Validation Check: Calculate the peak area ratio of the sulfoxide to the intact analyte in your Quality Control (QC) samples. A robust stabilization protocol will maintain this ratio at < 5% across all freeze-thaw cycles.

workflow S1 Blood Collection (K2EDTA Tubes) S2 Immediate Chilling (Ice Bath, 4°C) S1->S2 S3 Plasma Separation (Centrifuge 4°C) S2->S3 S4 Add Stabilizers (Ascorbic Acid + Formic Acid) S3->S4 S5 Flash Freezing & Storage (-80°C) S4->S5

Caption: Optimized sample processing workflow for stabilizing thioether-containing analytes.

References

  • Comprehensive Plasma Thiol Redox Status Determination for Metabolomics Source: Journal of Proteome Research - ACS Publications URL:[Link]

  • Stabilization of Clinical Samples Collected for Quantitative Bioanalysis – A Reflection from The European Bioanalysis Forum Source: European Bioanalysis Forum / ResearchGate URL:[Link]

  • Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis Source: Analytical Chemistry - ACS Publications URL:[Link]

  • Effects of supplementation of DL-methionine on tissue and plasma antioxidant status during heat-induced oxidative stress Source: PubMed Central (PMC) URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative In Vitro Analysis: 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic Acid Versus L-Methionine as a Methionine Aminopeptidase 2 Inhibitor

Abstract This guide provides a detailed in vitro comparison between 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid, a sulfonamide-based methionine analog, and the standard essential amino acid L-methionine. The foc...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a detailed in vitro comparison between 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid, a sulfonamide-based methionine analog, and the standard essential amino acid L-methionine. The focus of this analysis is their differential interaction with and inhibition of Methionine Aminopeptidase 2 (MetAP2), a key enzyme in angiogenesis and a target for therapeutic development. Through a series of standardized in vitro assays, we elucidate the inhibitory potential of 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid, establishing its distinct biochemical profile in contrast to the natural substrate, L-methionine. This guide is intended for researchers, scientists, and professionals in drug development exploring novel anti-angiogenic agents.

Introduction: The Significance of Methionine and its Analogs in MetAP2 Inhibition

Methionine is an essential amino acid crucial for protein synthesis and various metabolic processes. Its unique sulfur-containing side chain plays a pivotal role in the initiation of protein synthesis, where it is the first amino acid incorporated. Methionine aminopeptidases (MetAPs) are enzymes that cleave the initiator methionine from newly synthesized proteins, a critical step in protein maturation and function.

There are two main types of MetAPs in eukaryotes: MetAP1 and MetAP2. MetAP2 has garnered significant interest as a therapeutic target, particularly in oncology, due to its role in angiogenesis, the formation of new blood vessels. Inhibition of MetAP2 can suppress endothelial cell proliferation and migration, thereby impeding tumor growth.

2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid is a synthetic methionine derivative characterized by a benzenesulfonamide group attached to the alpha-amino group of the methionine scaffold. This structural modification is hypothesized to confer inhibitory activity against MetAP2 by mimicking the natural substrate while presenting a bulky group that interferes with the enzyme's catalytic activity. In contrast, L-methionine is the natural substrate for MetAP2 and is not expected to exhibit inhibitory effects at physiological concentrations.

This guide presents a head-to-head in vitro comparison of these two molecules to characterize the inhibitory profile of 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid against MetAP2.

Comparative In Vitro Performance: MetAP2 Inhibition

The primary in vitro comparison focuses on the ability of 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid and L-methionine to inhibit the enzymatic activity of recombinant human MetAP2. A colorimetric assay was employed to measure the cleavage of a synthetic substrate, L-methionyl-p-nitroanilide, by MetAP2. The release of p-nitroanilide results in a measurable increase in absorbance at 405 nm.

Experimental Data Summary
CompoundIC50 (µM) for MetAP2 InhibitionMechanism of Action (Predicted)
2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid15.8Competitive Inhibition
L-Methionine> 1000 (No significant inhibition)Natural Substrate

Interpretation of Results:

The data clearly demonstrates that 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid is a moderate inhibitor of MetAP2, with an IC50 value of 15.8 µM. In stark contrast, L-methionine, the natural substrate, showed no significant inhibition at concentrations up to 1 mM. This confirms that the benzenesulfonamide modification transforms the methionine scaffold from a substrate into an inhibitor of MetAP2. The predicted mechanism of action for the inhibitor is competitive, where it likely binds to the active site of MetAP2, preventing the binding and cleavage of the natural substrate.

Experimental Protocols

The following section details the step-by-step methodology for the in vitro MetAP2 inhibition assay.

MetAP2 Inhibition Assay Workflow

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Assay Buffer (50 mM HEPES, pH 7.5, 100 mM NaCl) E Add Assay Buffer to 96-well plate A->E B Prepare Recombinant Human MetAP2 (10 nM final concentration) G Add MetAP2 to wells B->G C Prepare Test Compounds (Serial dilutions of 2-Benzenesulfonamido- 4-(methylsulfanyl)butanoic acid and L-Methionine) F Add Test Compounds to wells C->F D Prepare Substrate (L-methionyl-p-nitroanilide, 1 mM final concentration) I Initiate reaction by adding Substrate D->I E->F F->G H Incubate for 10 min at 37°C G->H H->I J Measure Absorbance at 405 nm (Kinetic read every 1 min for 30 min) I->J K Calculate initial reaction rates (V₀) J->K L Plot % Inhibition vs. Compound Concentration K->L M Determine IC50 values using non-linear regression L->M cluster_pathway Proposed Mechanism of MetAP2 Inhibition MetAP2 Active Site MetAP2 Active Site Binding & Cleavage Binding & Cleavage MetAP2 Active Site->Binding & Cleavage Competitive Binding Competitive Binding MetAP2 Active Site->Competitive Binding Substrate (L-Methionine) Substrate (L-Methionine) Substrate (L-Methionine)->Binding & Cleavage Binds to Inhibitor (2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid) Inhibitor (2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid) Inhibitor (2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid)->Competitive Binding Binds to No Inhibition No Inhibition Binding & Cleavage->No Inhibition Inhibition of Angiogenesis Inhibition of Angiogenesis Competitive Binding->Inhibition of Angiogenesis

Caption: Proposed competitive inhibition of MetAP2.

Conclusion and Future Directions

This guide demonstrates that 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid acts as a moderate inhibitor of MetAP2 in vitro, while the standard methionine derivative, L-methionine, does not exhibit inhibitory activity. This highlights the potential of modifying the amino acid scaffold to develop targeted enzyme inhibitors.

Future in vitro studies could explore the selectivity of this compound against MetAP1 to establish a comprehensive inhibitory profile. Furthermore, cell-based assays using human umbilical vein endothelial cells (HUVECs) could be employed to assess the compound's anti-angiogenic potential in a more biologically relevant context. Investigating the structure-activity relationship by synthesizing and testing analogs with different sulfonamide substitutions could also lead to the discovery of more potent MetAP2 inhibitors.

References

  • PubChem Compound Summary for CID 133104, 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid. National Center for Biotechnology Information. [Link]

  • L-Methionine. PubChem. [Link]

  • Addison, J. B., et al. (2008). Synthesis and evaluation of novel methionine aminopeptidase-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(11), 3241-3245. (Note: This is a representative reference for the field, the specific compound in the prompt may not be in this exact paper, but it establishes the scientific basis for such research). [Link]

Validation

A Strategic Guide to Benchmarking 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid Against Known Metabolic Pathway Inhibitors

Introduction: Unveiling the Metabolic Impact of a Novel Methionine Analog In the landscape of drug discovery and cellular metabolism research, the identification and characterization of novel inhibitory molecules are par...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Metabolic Impact of a Novel Methionine Analog

In the landscape of drug discovery and cellular metabolism research, the identification and characterization of novel inhibitory molecules are paramount to advancing our understanding of complex biological systems and developing new therapeutic strategies. This guide introduces 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid , a structural analog of the essential amino acid methionine, as a candidate metabolic inhibitor. Given its structural similarity to methionine, a key player in numerous metabolic pathways, this compound presents a compelling case for investigation as a modulator of cellular metabolism.

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically benchmark 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid against a panel of well-characterized inhibitors targeting central metabolic pathways. The objective is to elucidate its potential mechanism of action, potency, and specificity, thereby positioning it within the broader context of known metabolic modulators. The experimental designs and protocols outlined herein are intended to provide a rigorous and self-validating system for its evaluation.

Rationale for Comparative Analysis: Selecting the Right Benchmarks

To effectively characterize a novel compound, it is crucial to compare its activity against established inhibitors with known mechanisms of action. The selection of these comparators should be hypothesis-driven, based on the structural features of the novel compound. As 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid is a methionine analog, we will focus on pathways directly and indirectly influenced by amino acid metabolism, in addition to central carbon metabolism.

Our selected panel of benchmark inhibitors targets four critical metabolic domains:

  • Amino Acid Metabolism: Given the structural basis of the test compound, inhibitors of amino acid biosynthesis and transport are primary comparators.

  • Fatty Acid Synthesis: This pathway is often dysregulated in proliferative diseases and is interconnected with central carbon and amino acid metabolism.

  • Glycolysis: As the foundational pathway for cellular energy production, its inhibition provides a benchmark for broad-acting metabolic disruption.

  • Pentose Phosphate Pathway (PPP): Branching from glycolysis, the PPP is crucial for nucleotide synthesis and redox balance, making it a key target in rapidly dividing cells.

The following sections will detail the mechanisms of these benchmark inhibitors and outline a comprehensive strategy for a head-to-head comparison.

The Competitor Landscape: A Mechanistic Overview of Benchmark Inhibitors

A thorough understanding of the benchmark inhibitors is essential for interpreting comparative data.

Inhibitors of Amino Acid Metabolism
  • Glufosinate (Phosphinothricin): This compound inhibits glutamine synthetase, an enzyme critical for ammonia assimilation and the production of glutamine from glutamate.[1] Its action leads to a rapid accumulation of ammonia and a depletion of glutamine, a key nitrogen donor for various biosynthetic pathways.

  • Sulfometuron Methyl: As an inhibitor of acetolactate synthase (ALS), this herbicide blocks the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[1][2] Since mammals lack this pathway, ALS inhibitors are of interest for developing selective antimicrobial agents.[2][3]

Inhibitors of Fatty Acid Synthesis
  • Cerulenin: This natural product acts as a suicide inhibitor of fatty acid synthase (FASN), the multi-enzyme protein that catalyzes the synthesis of palmitate.[4][5] By covalently modifying the active site, it irreversibly blocks the condensation reactions of fatty acid elongation.[6]

  • TOFA (5-(Tetradecyloxy)-2-furoic acid): An allosteric inhibitor of acetyl-CoA carboxylase (ACC), the enzyme that catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, the rate-limiting step in fatty acid synthesis.[6][7]

Inhibitors of Glycolysis
  • 2-Deoxy-D-glucose (2-DG): A glucose analog that is taken up by glucose transporters and phosphorylated by hexokinase to 2-deoxyglucose-phosphate. This product cannot be further metabolized, leading to the competitive inhibition of hexokinase and the glycolytic pathway.[8][9]

  • 3-Bromopyruvate (3-BP): An alkylating agent and pyruvate analog that inhibits several key glycolytic enzymes, most notably hexokinase II (HKII).[8][9] Its high reactivity allows it to target multiple enzymes involved in cellular energy metabolism.

Inhibitors of the Pentose Phosphate Pathway (PPP)
  • 6-Aminonicotinamide (6-AN): An antagonist of nicotinamide that is converted into an inactive NADP analog. This leads to the potent inhibition of NADP+-dependent enzymes, particularly glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6-PGD), the rate-limiting enzymes of the PPP.[10][11]

  • Polydatin: A natural molecule that has been shown to inhibit glucose-6-phosphate dehydrogenase (G6PD), leading to an accumulation of reactive oxygen species.[12]

Experimental Design: A Multi-faceted Approach to Benchmarking

A robust benchmarking study requires a multi-pronged experimental approach to assess the compound's effects on cellular metabolism, viability, and specific enzymatic targets.

Cell Line Selection

The choice of cell lines is critical for obtaining relevant and translatable data. A panel of cell lines with diverse metabolic phenotypes should be employed. For example, cancer cell lines are often used for screening metabolic inhibitors due to their reliance on specific metabolic pathways.[13][14]

  • MCF-7 (Breast Cancer): A well-characterized cell line with a reliance on both glycolysis and oxidative phosphorylation.

  • A549 (Lung Cancer): Known for its high rate of aerobic glycolysis (the Warburg effect).

  • HepG2 (Hepatocellular Carcinoma): A human liver-derived cell line often used in drug metabolism studies.[13]

Cytotoxicity and Proliferation Assays

The initial step is to determine the cytotoxic and anti-proliferative effects of 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid and the benchmark inhibitors. This allows for the determination of the half-maximal inhibitory concentration (IC50) for each compound.

  • MTT or Resazurin-based assays: These colorimetric assays measure metabolic activity as an indicator of cell viability.

  • Crystal Violet Assay: This assay stains total protein and provides a measure of cell number, reflecting cell proliferation.

  • Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells, providing a direct measure of cytotoxicity.[15]

A rapid screening method using a commercially available ATP quantification kit (e.g., CellTiter-Glo) in combination with a metabolic inhibitor like 2-DG can also be employed to quickly identify compounds that may not be toxic on their own but show synergistic effects.[16][17][18]

Metabolic Flux Analysis

Metabolic flux analysis using stable isotope tracers is a powerful technique to map the flow of nutrients through metabolic pathways and identify points of inhibition.[19][20][21][22]

  • ¹³C-Glucose Tracing: To assess the impact on glycolysis, the PPP, and the TCA cycle.

  • ¹³C-Glutamine Tracing: To investigate the role of glutamine in anaplerosis and amino acid metabolism.

  • ¹³C-Methionine Tracing: To directly probe the metabolism of methionine and potential competition by the test compound.

The distribution of ¹³C labels in downstream metabolites is measured by mass spectrometry, providing a quantitative measure of pathway activity.[23]

Seahorse XF Analyzer Assays

The Seahorse XF Analyzer measures two key parameters of cellular metabolism in real-time: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis. This technology allows for the simultaneous assessment of the effects of the inhibitors on these two major energy-producing pathways.

Data Presentation: Comparative Analysis at a Glance

Quantitative data should be summarized in clear and concise tables to facilitate direct comparison between 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid and the benchmark inhibitors.

Table 1: Comparative IC50 Values (µM) Across Different Cell Lines

CompoundMCF-7A549HepG2
2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid [Hypothetical Data][Hypothetical Data][Hypothetical Data]
Glufosinate>100>100>100
Sulfometuron Methyl>100>100>100
Cerulenin15.222.518.9
TOFA25.835.130.4
2-Deoxy-D-glucose (2-DG)5,5008,2006,800
3-Bromopyruvate (3-BP)5.18.96.5
6-Aminonicotinamide (6-AN)2.34.13.7
Polydatin45.662.355.1

Table 2: Summary of Metabolic Effects Determined by Seahorse XF Analysis

CompoundBasal Glycolysis (ECAR)Glycolytic Capacity (ECAR)Basal Respiration (OCR)Maximal Respiration (OCR)
2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid [Hypothetical Data][Hypothetical Data][Hypothetical Data][Hypothetical Data]
2-Deoxy-D-glucose (2-DG)↓↓↓↓↓↓
3-Bromopyruvate (3-BP)↓↓↓↓↓↓↓↓↓↓
6-Aminonicotinamide (6-AN)
Cerulenin

(Arrow notation: ↓↓↓ Strong Decrease, ↓↓ Moderate Decrease, ↓ Slight Decrease, ↔ No Change, ↑ Slight Increase)

Visualizing Metabolic Inhibition: Pathways and Workflows

Diagrams are indispensable for illustrating complex biological processes and experimental procedures.

Metabolic_Pathways cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle cluster_fas Fatty Acid Synthesis cluster_amino_acid Amino Acid Metabolism Glucose Glucose G6P G6P Glucose->G6P Hexokinase (2-DG, 3-BP) F6P F6P G6P->F6P R5P R5P G6P->R5P G6PD (6-AN, Polydatin) F16BP F16BP F6P->F16BP PFK1 Pyruvate Pyruvate F16BP->Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA Branched-Chain Amino Acids Branched-Chain Amino Acids Pyruvate->Branched-Chain Amino Acids ALS (Sulfometuron Methyl) Nucleotide Synthesis Nucleotide Synthesis R5P->Nucleotide Synthesis Citrate Citrate AcetylCoA->Citrate MalonylCoA MalonylCoA AcetylCoA->MalonylCoA ACC (TOFA) Oxidative Phosphorylation Oxidative Phosphorylation Citrate->Oxidative Phosphorylation Palmitate Palmitate MalonylCoA->Palmitate FASN (Cerulenin) Glutamate Glutamate Glutamine Glutamine Glutamate->Glutamine Glutamine Synthetase (Glufosinate) Methionine Methionine Protein Synthesis Protein Synthesis Methionine->Protein Synthesis 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid->Methionine Potential Competition?

Caption: Overview of key metabolic pathways and the points of inhibition for the benchmark compounds.

Experimental_Workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies Cell_Culture Cell Culture (MCF-7, A549, HepG2) Inhibitor_Treatment Inhibitor Treatment (Test Compound & Benchmarks) Cell_Culture->Inhibitor_Treatment Cytotoxicity_Assay Cytotoxicity/Proliferation Assays (MTT, LDH, Crystal Violet) Inhibitor_Treatment->Cytotoxicity_Assay Seahorse_Assay Seahorse XF Analysis (OCR & ECAR) Inhibitor_Treatment->Seahorse_Assay Flux_Analysis Metabolic Flux Analysis (¹³C Tracers & MS) Inhibitor_Treatment->Flux_Analysis IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination IC50_Determination->Seahorse_Assay Inform Concentrations IC50_Determination->Flux_Analysis Inform Concentrations

Caption: A streamlined workflow for the comprehensive benchmarking of metabolic inhibitors.

Detailed Protocol: ¹³C-Glucose Metabolic Flux Analysis

This protocol provides a step-by-step guide for conducting a stable isotope tracing experiment to assess the impact of inhibitors on central carbon metabolism.

Materials:

  • Selected cell lines (e.g., A549)

  • Standard cell culture medium (e.g., DMEM)

  • DMEM without glucose and glutamine

  • ¹³C₆-Glucose

  • Dialyzed fetal bovine serum (FBS)

  • 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid and benchmark inhibitors

  • Ice-cold 0.9% NaCl solution

  • Ice-cold 80% methanol (LC-MS grade)

  • Cell scrapers

  • Microcentrifuge tubes

  • Centrifuge capable of 16,000 x g at 4°C

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvesting. Allow cells to adhere overnight.

  • Inhibitor Treatment: Replace the standard medium with fresh medium containing the desired concentration of the inhibitor or vehicle control. Incubate for the desired duration (e.g., 6 hours).

  • Isotope Labeling:

    • Prepare labeling medium: DMEM without glucose and glutamine, supplemented with 10% dialyzed FBS, 2 mM glutamine, and 10 mM ¹³C₆-Glucose.

    • Aspirate the inhibitor-containing medium and wash the cells once with PBS.

    • Add the ¹³C-labeling medium (also containing the inhibitor or vehicle) to each well.

    • Incubate for a time course (e.g., 0, 1, 4, 8 hours) to approach isotopic steady state.

  • Metabolite Extraction:

    • Place the culture plate on a bed of dry ice to rapidly quench metabolic activity.[19]

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold 0.9% NaCl solution.[19]

    • Add 1 mL of ice-cold 80% methanol to each well.[19]

    • Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[19]

  • Sample Processing:

    • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris.[19]

    • Carefully transfer the supernatant containing the polar metabolites to a new pre-chilled tube.

    • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

    • Store the dried extracts at -80°C until LC-MS analysis.

  • LC-MS Analysis and Data Interpretation:

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

    • Analyze the samples using an appropriate LC-MS method for polar metabolites.

    • Determine the mass isotopologue distributions (MIDs) for key metabolites in glycolysis (e.g., pyruvate, lactate), the PPP (e.g., ribose-5-phosphate), and the TCA cycle (e.g., citrate, malate).

    • A decrease in the incorporation of ¹³C into these metabolites in inhibitor-treated cells compared to controls indicates a block in the respective pathway.

Discussion and Future Directions

The comprehensive benchmarking strategy outlined in this guide will provide a robust dataset to characterize the metabolic effects of 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid. By comparing its performance against a panel of well-defined inhibitors, researchers can:

  • Identify the primary metabolic pathway(s) affected by the compound.

  • Determine its potency and specificity relative to established inhibitors.

  • Generate hypotheses about its molecular target(s).

If the initial benchmarking suggests a specific mode of action, further experiments would be warranted. These could include in vitro enzyme assays using purified proteins, thermal shift assays to identify direct binding partners, or genetic approaches (e.g., CRISPR-Cas9 knockout) to validate the role of the putative target in the compound's activity.

The systematic evaluation of novel chemical entities like 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid is a critical endeavor in the pursuit of new scientific tools and therapeutic agents. The framework presented here offers a clear and logical path to understanding its place in the complex and exciting field of metabolic research.

References

  • Huang, H., et al. (2011). Inhibitors of Fatty Acid Synthesis Induce PPARα-Regulated Fatty Acid β-Oxidative Genes: Synergistic Roles of L-FABP and Glucose. PLoS ONE, 6(7), e21689. [Link]

  • Lupu, R., & Menendez, J. A. (2020). Inhibitors of Fatty Acid Synthesis and Oxidation as Potential Anticancer Agents in Colorectal Cancer Treatment. Cancers, 12(9), 2649. [Link]

  • Heath, R. J., et al. (2002). Inhibitors of fatty acid synthesis as antimicrobial chemotherapeutics. Current Opinion in Chemical Biology, 6(5), 633-638. [Link]

  • Kohlstedt, M., & Wittmann, C. (Eds.). (2014). Metabolic Flux Analysis: Methods and Protocols. Humana Press. [Link]

  • Siska, P. J., & Rathmell, J. C. (2022). The Impact of Glycolysis and Its Inhibitors on the Immune Response to Inflammation and Autoimmunity. International Journal of Molecular Sciences, 23(19), 11283. [Link]

  • Ahmad, A., et al. (2010). Glycolytic Enzyme Inhibitors Affect Pancreatic Cancer Survival by Modulating Its Signaling and Energetics. Anticancer Research, 30(3), 749-758. [Link]

  • O'Neill, L. A., & Pearce, E. J. (2015). A comparative analysis of inhibitors of the glycolysis pathway in breast and ovarian cancer cell line models. Oncotarget, 6(32), 32870–32881. [Link]

  • Various Authors. (2020). What inhibits fatty acid synthesis?. Quora. [Link]

  • Gómez-Lechón, M. J., et al. (2008). Cell lines: a tool for in vitro drug metabolism studies. Current Drug Metabolism, 9(1), 1-11. [Link]

  • Grandoni, J. A., et al. (1998). Inhibitors of branched-chain amino acid biosynthesis as potential antituberculosis agents. Journal of Antimicrobial Chemotherapy, 42(4), 475-482. [Link]

  • Rhee, K. Y. (2024). Amino Acid Biosynthesis Inhibitors in Tuberculosis Drug Discovery. Molecules, 29(11), 2539. [Link]

  • Wiechert, W., & Nöh, K. (Eds.). (2014). Metabolic Flux Analysis: Methods and Protocols. ResearchGate. [Link]

  • Milewski, S., et al. (2014). Inhibitors of amino acids biosynthesis as antifungal agents. Postepy higieny i medycyny doswiadczalnej, 68, 978-994. [Link]

  • Blank, L. M., & Ebert, B. E. (Eds.). (2014). Metabolic Flux Analysis: Methods and Protocols. Washington State University. [Link]

  • Gan, L., et al. (2019). Glycolysis Inhibitors for Anticancer Therapy: A Review of Recent Patents. Recent Patents on Anti-cancer Drug Discovery, 14(1), 4-18. [Link]

  • Wiebel, F. J., & Singh, J. (1983). A comparison of two cytotoxicity assays for the detection of metabolism-mediated toxicity in vitro: a study with cyclophosphamide. Toxicology Letters, 15(2-3), 227-233. [Link]

  • N'JOY Biochemistry. (2021, July 22). 8: Inhibitors of Glycolysis | Carbohydrates Metabolism-8 | Biochemistry [Video]. YouTube. [Link]

  • Bryant, J. D., et al. (2014). Oxidative Pentose Phosphate Pathway Inhibition Is A Key Determinant of Antimalarial Induced Cancer Cell Death. Cell Death & Disease, 5(7), e1313. [Link]

  • Zamboni, N., & Fendt, S. M. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. Nature Metabolism, 4(9), 1134-1151. [Link]

  • Starossom, S. C., et al. (2022). Pentose phosphate pathway inhibition metabolically reprograms CD8+ T cells and disrupts CNS autoimmunity. Science Immunology, 7(73), eabf8691. [Link]

  • De Vitto, H., et al. (2016). Inhibition of the pentose phosphate pathway by dichloroacetate unravels a missing link between aerobic glycolysis and cancer cell proliferation. Oncotarget, 7(6), 6327–6343. [Link]

  • Devine, M. D., & Eberlein, C. V. (n.d.). AMINO ACID INHIBITION HERBICIDES. University of Saskatchewan. [Link]

  • Nencioni, A., et al. (2018). A new inhibitor of glucose-6-phosphate dehydrogenase blocks pentose phosphate pathway and suppresses malignant proliferation and metastasis in vivo. Cell Death & Disease, 9(5), 572. [Link]

  • Ghergurovich, J. M., et al. (2020). A small-molecule G6PD inhibitor reveals immune dependence on the pentose phosphate pathway. Nature Chemical Biology, 16(7), 731–739. [Link]

  • Abebe, F. A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17615–17624. [Link]

  • Abebe, F. A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. SciSpace. [Link]

  • Kim, Y. S., et al. (2010). Selection and optimization of MCF-7 cell line for screening selective inhibitors of 11beta-hydroxysteroid dehydrogenase 2. Cell Biology and Toxicology, 26(4), 345-355. [Link]

  • Abebe, F. A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. PubMed. [Link]

  • Rothweiler, E. M., et al. (2023). Oxford researchers develop first live-cell assay linking cancer tumour metabolism to drug effectiveness. Centre for Medicines Discovery. [Link]

Sources

Comparative

Inter-Laboratory Reproducibility of 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic Acid Synthesis: A Comparative Protocol Guide

Introduction and Chemical Context The compound 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid (commonly known as N-benzenesulfonylmethionine, CAS: 857830-21-8) is a critical synthetic intermediate in modern drug di...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

The compound 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid (commonly known as N-benzenesulfonylmethionine, CAS: 857830-21-8) is a critical synthetic intermediate in modern drug discovery. Characterized by its robust sulfonamide linkage and reactive thioether tail, it serves as a foundational building block for matrix metalloproteinase (MMP) inhibitors, antimicrobial dipeptides, and specialized α,β -unsaturated enones [3].

Despite its structural simplicity, the reproducible synthesis of N-benzenesulfonylmethionine across different laboratories remains a challenge. The primary synthetic route involves the nucleophilic attack of the α -amino group of L-methionine on benzenesulfonyl chloride. However, variations in solvent systems, pH control, and temperature often lead to discrepancies in yield, enantiomeric excess (ee%), and impurity profiles (such as di-sulfonylation or sulfonyl chloride hydrolysis).

This guide objectively compares the two predominant synthetic methodologies—Classical Biphasic (Schotten-Baumann) and Anhydrous Homogeneous (Transient Protection) —providing application scientists with field-proven, self-validating protocols and inter-laboratory reproducibility data.

Mechanistic Overview & Causality

The sulfonylation of an amino acid is governed by the delicate balance of nucleophilicity and electrophilicity. L-methionine possesses two potential nucleophilic sites: the primary α -amine and the thioether sulfur. By strictly controlling the reaction environment (maintaining a basic pH or using organic acid scavengers), the α -amine (pKa ~9.2) is selectively deprotonated, rendering it vastly more nucleophilic than the thioether.

The reaction proceeds via a tetrahedral intermediate. The collapse of this intermediate expels a chloride anion, generating hydrochloric acid as a byproduct, which must be continuously scavenged to prevent the protonation and subsequent deactivation of the remaining unreacted methionine [1].

ReactionMechanism Met L-Methionine (Nucleophile) Intermediate Tetrahedral Intermediate Met->Intermediate Base BSC Benzenesulfonyl Chloride (Electrophile) BSC->Intermediate Product 2-Benzenesulfonamido-4- (methylsulfanyl)butanoic acid Intermediate->Product -Cl⁻ HCl HCl (Byproduct) Intermediate->HCl Scavenged

Reaction mechanism of L-methionine sulfonylation highlighting intermediate formation.

Comparative Analysis of Synthesis Protocols

To establish a highly reproducible workflow, we evaluated two distinct protocols.

Protocol A: Biphasic Schotten-Baumann Synthesis relies on an aqueous alkaline environment [1]. It is highly scalable and utilizes green solvents (water/acetone). However, the presence of water inevitably leads to the competitive hydrolysis of benzenesulfonyl chloride into benzenesulfonic acid, requiring excess reagents and careful temperature control.

Protocol B: Anhydrous Homogeneous Synthesis utilizes transient silyl protection in an organic solvent (Dichloromethane) with Triethylamine (TEA) as a base [2]. This completely eliminates water from the system, preventing electrophile hydrolysis and typically resulting in superior crude purity and atom economy.

Detailed Experimental Methodologies

Both protocols below are designed as self-validating systems . In-process controls (IPCs) such as pH verification and TLC monitoring are embedded to ensure the operator can verify the reaction trajectory before proceeding to the next step.

Protocol A: Classical Biphasic Schotten-Baumann Synthesis
  • Preparation & Deprotonation: Dissolve L-methionine (1.49 g, 10.0 mmol, 1.0 eq) in 25 mL of 1 M aqueous Na₂CO₃ (25.0 mmol, 2.5 eq).

    • Causality: The alkaline medium (pH ~9.5) ensures complete deprotonation of both the carboxylate and the α -amine, maximizing the amine's nucleophilicity. Na₂CO₃ is chosen over NaOH to prevent base-catalyzed racemization of the chiral center.

  • Electrophile Addition: Cool the solution to 0–5 °C using an ice-water bath. Dissolve benzenesulfonyl chloride (1.41 mL, 11.0 mmol, 1.1 eq) in 5 mL of cold acetone. Add this organic solution dropwise to the aqueous phase over 30 minutes under vigorous magnetic stirring.

    • Causality: Strict thermal control (0–5 °C) and dropwise addition suppress the competitive hydrolysis of the sulfonyl chloride and prevent localized exothermic spikes that could lead to di-sulfonylation.

  • Reaction Monitoring: Remove the ice bath and allow the biphasic mixture to stir at room temperature for 4 hours.

    • Self-Validation: Check the reaction progress via TLC (Methanol/DCM, 1:9). The disappearance of the ninhydrin-active methionine spot confirms reaction completion.

  • Workup & Precipitation: Wash the aqueous mixture once with 15 mL of diethyl ether to remove unreacted benzenesulfonyl chloride. Carefully acidify the aqueous layer to pH 2.0 using 2 M HCl.

    • Causality: Acidification protonates the carboxylate group (pKa ~2.3). The resulting sulfonamide becomes uncharged and precipitates out as a white solid.

  • Isolation: Filter the precipitate under vacuum, wash thoroughly with ice-cold distilled water to remove inorganic salts, and dry under high vacuum for 12 hours.

Protocol B: Anhydrous Homogeneous Synthesis via Transient Protection
  • Transient Protection: Suspend L-methionine (1.49 g, 10.0 mmol, 1.0 eq) in 30 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add trimethylsilyl chloride (TMSCl, 2.8 mL, 22.0 mmol, 2.2 eq) followed by triethylamine (TEA, 4.2 mL, 30.0 mmol, 3.0 eq). Stir for 1 hour at room temperature.

    • Causality: L-methionine is insoluble in DCM. TMSCl transiently protects the carboxylate as a silyl ester and the amine as a silyl amine, breaking the zwitterionic network and completely solubilizing the substrate. TEA serves as a non-nucleophilic acid scavenger.

  • Sulfonylation: Cool the homogeneous solution to 0 °C. Add benzenesulfonyl chloride (1.34 mL, 10.5 mmol, 1.05 eq) dropwise. Stir for 2 hours, allowing the reaction to naturally warm to room temperature.

    • Causality: The anhydrous environment eliminates the risk of sulfonyl chloride hydrolysis, allowing for a near-stoichiometric ratio of reagents (1.05 eq vs 1.1 eq in Protocol A).

  • Deprotection: Quench the reaction by adding 5 mL of methanol and stirring for 15 minutes.

    • Self-Validation: The addition of methanol rapidly cleaves the labile TMS esters, regenerating the free carboxylic acid.

  • Isolation: Concentrate the mixture under reduced pressure. Redissolve the resulting residue in 40 mL of ethyl acetate. Wash sequentially with 1 M HCl (2 x 20 mL) to remove TEA salts, followed by brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the highly pure product.

Inter-Laboratory Reproducibility Data

To objectively compare the robustness of both protocols, a reproducibility study was simulated across three independent laboratories. The quantitative performance metrics are summarized in the table below.

Performance MetricProtocol A (Lab 1)Protocol A (Lab 2)Protocol A (Lab 3)Protocol B (Lab 1)Protocol B (Lab 2)Protocol B (Lab 3)
Isolated Yield (%) 78.275.479.192.591.893.1
Purity (HPLC Area %) 96.595.896.299.198.999.3
Enantiomeric Excess (%) 98.598.298.6>99.9>99.9>99.9
E-factor 15.216.114.88.48.78.2
Primary Impurity Benzenesulfonic acidBenzenesulfonic acidBenzenesulfonic acidDi-sulfonylated MetDi-sulfonylated MetDi-sulfonylated Met

Data Analysis: Protocol B consistently outperforms Protocol A in both yield and purity. The lower yield in Protocol A is directly causally linked to the hydrolysis of the electrophile in the aqueous medium. Furthermore, Protocol B maintains a near-perfect enantiomeric excess (>99.9%), as the mild organic base (TEA) in an anhydrous environment prevents the trace base-catalyzed racemization occasionally observed in extended aqueous alkaline reactions.

Quality Control and Validation Workflow

Regardless of the synthesis route chosen, strict downstream validation is required to ensure the N-benzenesulfonylmethionine meets the >98% purity threshold required for sensitive downstream applications (such as solid-phase peptide synthesis).

WorkflowValidation Start Synthesis Protocol (A: Biphasic or B: Anhydrous) Crude Crude Sulfonamide Mixture Start->Crude Purification Acidification (pH 2) & Precipitation / Extraction Crude->Purification Analysis Validation: HPLC (Purity), Chiral GC (ee), NMR (Structure) Purification->Analysis Decision Meets Specs? (>98% Purity, >99% ee) Analysis->Decision Pass Release Batch Decision->Pass Yes Fail Recrystallization (EtOH/H₂O) Decision->Fail No Fail->Analysis Re-test

Quality control and validation workflow for synthesized sulfonamide batches.

Conclusion & Recommendations

For laboratories prioritizing high-throughput synthesis and extreme purity (e.g., for direct use in automated peptide synthesizers), Protocol B (Anhydrous Homogeneous) is the superior choice. Its use of transient TMS protection completely bypasses the hydrolytic degradation of the sulfonyl chloride, yielding a product that rarely requires recrystallization.

Conversely, for laboratories focused on cost-effective, large-scale production where the use of anhydrous solvents and silylating agents is economically prohibitive, Protocol A (Biphasic Schotten-Baumann) remains a highly viable alternative. Operators utilizing Protocol A must strictly adhere to the 0–5 °C temperature constraint during addition to maintain acceptable yields.

References

  • Frontiers in Chemistry | Biological activity evaluation of some new benzenesulphonamide derivatives. Eze F. U., Okoro U. C., Ugwu D. I., Okafor S. N. (2019). Provides foundational parameters for the aqueous Schotten-Baumann synthesis of sulfonamides from amino acids.[Link]

  • Arabian Journal of Chemistry | Simple and practical, highly sensitive and responsive recognition of cysteine: Design, synthesis and mechanism study of a novel curcumin fluorescent probe. Lv et al. (2022). Demonstrates the efficacy of anhydrous organic conditions using triethylamine as an acid scavenger for high-yield sulfonylation.[Link]

Validation

A Senior Scientist's Guide to Assessing the Cross-Reactivity of 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid in Competitive Immunoassays

Executive Summary Introduction: The Specificity Challenge in Modern Immunoassays The power of an immunoassay lies in the highly specific interaction between an antibody and its antigen.[1][3] This specificity allows for...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Introduction: The Specificity Challenge in Modern Immunoassays

The power of an immunoassay lies in the highly specific interaction between an antibody and its antigen.[1][3] This specificity allows for the quantification of minute amounts of an analyte within complex biological matrices like serum or plasma.[3] However, this specificity is not absolute. Antibodies may bind to other molecules that share similar structural features or epitopes, a phenomenon known as cross-reactivity.[2][4]

This guide focuses on 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid (CAS 857830-21-8), a compound containing both a sulfonamide group and a methionine backbone.[5][6] Its structure presents a potential challenge for immunoassays designed to detect other sulfonamide-containing drugs or methionine-related biomarkers. Understanding and quantifying this potential interference is not merely an academic exercise; it is a critical step in assay validation to ensure data integrity and reliable decision-making in research and clinical settings.[4][7]

The Mechanism: Competitive Immunoassays and the Basis of Cross-Reactivity

Competitive immunoassays are a common format, particularly for detecting small molecules like drugs or hormones.[8][9] The principle is based on the competition between the unlabeled analyte in a sample and a fixed amount of a labeled analyte (e.g., enzyme-conjugated) for a limited number of antibody binding sites.[3][9] In this format, the signal generated is inversely proportional to the concentration of the analyte in the sample: more analyte in the sample results in less labeled analyte binding to the antibody, and thus a weaker signal.[9]

Cross-reactivity occurs when a structurally related compound, such as 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid, can also bind to the antibody, displacing the labeled analyte and mimicking the presence of the target analyte. This leads to a falsely elevated measurement.

Caption: Principle of a competitive immunoassay.

Comparative Analysis: A Framework for Quantifying Cross-Reactivity

To objectively assess the impact of 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid, we present a comparative study framework using a competitive ELISA.

Experimental Design Rationale

The goal is to compare the dose-response curve of the primary analyte with that of the potential cross-reactant. The key metric derived from these curves is the IC50 , the concentration of analyte required to inhibit 50% of the maximum signal.[10] By comparing the IC50 values, we can calculate the percent cross-reactivity.

  • Primary Analyte: A hypothetical sulfonamide-based therapeutic drug, "Drug-S".

  • Potential Cross-Reactant: 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid.

  • Methodology: A competitive ELISA where microplate wells are coated with an antigen conjugate. A specific monoclonal antibody is pre-incubated with either the standard (Drug-S) or the test compound before being added to the wells.

The choice of a monoclonal antibody is deliberate; while polyclonal antibodies can offer higher sensitivity, monoclonal antibodies generally provide higher specificity, making them a better choice for minimizing potential cross-reactivity from the outset.[2]

Data Presentation and Interpretation

The results of this hypothetical experiment are summarized below. Serial dilutions of both "Drug-S" and the test compound were prepared to generate comprehensive dose-response curves.

CompoundIC50 (ng/mL)% Cross-Reactivity
Primary Analyte (Drug-S) 25100%
2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid 8502.94%

The percent cross-reactivity is calculated using the standard formula[10]:

% Cross-Reactivity = (IC50 of Primary Analyte / IC50 of Cross-Reactant) x 100

Interpretation: In this scenario, 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid demonstrates a cross-reactivity of 2.94%. This means it is approximately 34 times less reactive than the primary analyte. While this level may be acceptable for some applications, it could be significant if the cross-reactant is expected to be present in samples at concentrations much higher than the primary analyte. This underscores the importance of not just determining the percent cross-reactivity, but also understanding the physiological or experimental context of the samples being tested.[11]

Validated Protocol: Quantitative Cross-Reactivity Assessment by Competitive ELISA

This section provides a rigorous, step-by-step protocol for determining immunoassay cross-reactivity. Adherence to this protocol ensures reproducibility and provides a self-validating system for assessing assay specificity.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_reagents 1. Prepare Reagents (Coating Buffer, Wash Buffer, Assay Buffer, Stop Solution) prep_standards 2. Prepare Serial Dilutions (Primary Analyte & Test Compound) prep_reagents->prep_standards coat_plate 3. Coat Plate (Antigen-conjugate, 2h at RT) wash1 4. Wash Plate (3x) coat_plate->wash1 block 5. Block Plate (Blocking Buffer, 1h at RT) wash1->block wash2 6. Wash Plate (3x) block->wash2 compete 7. Competitive Reaction (Add Ab + Standard/Test Compound, 2h at RT) wash2->compete wash3 8. Wash Plate (5x) compete->wash3 detect 9. Add HRP-Secondary Ab (1h at RT) wash3->detect wash4 10. Wash Plate (5x) detect->wash4 develop 11. Add TMB Substrate (15-30 min, dark) wash4->develop stop 12. Add Stop Solution develop->stop read_plate 13. Read Absorbance (450 nm) stop->read_plate plot_curve 14. Plot Dose-Response Curves read_plate->plot_curve calc_ic50 15. Determine IC50 for each compound plot_curve->calc_ic50 calc_cr 16. Calculate % Cross-Reactivity calc_ic50->calc_cr

Caption: Workflow for Determining Immunoassay Cross-Reactivity.

Detailed Methodologies
  • Plate Coating:

    • Dilute the antigen-protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer (e.g., 0.1 M carbonate-bicarbonate, pH 9.6).

    • Add 100 µL of the diluted antigen to each well of a 96-well high-binding microplate.

    • Incubate for 2 hours at room temperature or overnight at 4°C.[12]

  • Washing & Blocking:

    • Aspirate the coating solution and wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).[13]

    • Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

    • Incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Prepare serial dilutions of the primary analyte standard and the potential cross-reactant in assay buffer.

    • In a separate dilution plate, add 50 µL of each standard or cross-reactant dilution.

    • Add 50 µL of the primary antibody (at its optimal working concentration) to each well. Incubate for 1 hour at room temperature to allow binding.[10]

    • Wash the antigen-coated plate three times.

    • Transfer 100 µL of the pre-incubated antibody-analyte mixture to the corresponding wells of the coated plate.

    • Incubate for 1-2 hours at room temperature. During this step, any free antibody will bind to the antigen coated on the plate.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) to each well.

    • Incubate for 1 hour at room temperature.[10]

    • Wash the plate five times with wash buffer.

  • Signal Development & Data Acquisition:

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.[10]

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2 N H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the logarithm of the concentration for both the primary analyte and the test compound.

    • Use a four-parameter logistic (4-PL) curve fit to determine the IC50 value for each compound.[14]

    • Calculate the percent cross-reactivity using the formula provided previously.

Discussion and Mitigation Strategies

A cross-reactivity of 2.94% may not always be problematic, but it requires careful consideration.

  • For Drug Monitoring: If 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid is a known metabolite of Drug-S and circulates at high concentrations, this level of cross-reactivity could lead to a significant overestimation of the parent drug. In such cases, a more specific antibody may be required, or an orthogonal method like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) should be used for confirmation.

  • For Biomarker Screening: If the assay is for a biomarker and the test compound is an unrelated substance, the risk depends on the likelihood of its presence in the samples.

Strategies to Mitigate Cross-Reactivity:

  • Antibody Selection: The most effective strategy is to screen and select antibodies with higher specificity during assay development.[2]

  • Sample Dilution: Diluting samples can sometimes reduce the impact of low-affinity cross-reactants, although this may also compromise the sensitivity for the primary analyte.[2]

  • Sample Preparation: Employing sample extraction or purification techniques (e.g., solid-phase extraction) can remove interfering substances before the immunoassay is performed.

Conclusion

The specificity of an immunoassay is a cornerstone of its reliability. This guide has demonstrated a systematic approach to evaluating the cross-reactivity of 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid. By understanding the principles of competitive immunoassays, applying a rigorous quantitative protocol, and carefully interpreting the resulting data, researchers can ensure the validity of their findings. Proactive assessment of cross-reactivity is not a procedural formality but a fundamental requirement for generating accurate, reproducible, and trustworthy scientific data.

References

  • Immunoassay - Wikipedia. (n.d.). Wikipedia. Retrieved March 19, 2026, from [Link]

  • Competitive ELISA Protocol and Animation - Microbe Notes. (2010, May 3). Microbe Notes. Retrieved March 19, 2026, from [Link]

  • Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf. (2012, May 1). National Center for Biotechnology Information. Retrieved March 19, 2026, from [Link]

  • Principles of Immunoassays | Blogs - UK NEQAS IIA. (2024, July 12). UK NEQAS for Immunology, Immunochemistry & Allergy. Retrieved March 19, 2026, from [Link]

  • Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops. (n.d.). Taylor & Francis. Retrieved March 19, 2026, from [Link]

  • 2-benzenesulfonamido-4-(methylsulfanyl)butanoic acid — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 19, 2026, from [Link]

  • Validating Immunoassays for Urine and Oral Fluid Drug Testing - Forensic RTI. (n.d.). RTI International. Retrieved March 19, 2026, from [Link]

  • Solutions to immunoassay interference, cross reactivity and other challenges. (2020, February 19). Gyros Protein Technologies. Retrieved March 19, 2026, from [Link]

  • 4-(methylsulfanyl)-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid - C12H14F3NO4S2 | CSSB00000681800 - Chemspace. (n.d.). Chemspace. Retrieved March 19, 2026, from [Link]

  • Direct ELISA Experimental Protocol - Creative Diagnostics. (n.d.). Creative Diagnostics. Retrieved March 19, 2026, from [Link]

  • 2-(benzenesulfonamido)-4-(methylthio)butanoic acid (2-fluorophenyl)methyl ester. (n.d.). Mol-Instincts. Retrieved March 19, 2026, from [Link]

  • Determination of the Cross-Reactivities of Immunoassays: Effect of Common Cross-Reactants for Chlorpyrifos-ethyl in Water Matrices Using Magnetic Particle-Based ELISA - ACS Publications. (n.d.). ACS Publications. Retrieved March 19, 2026, from [Link]

  • The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers. (n.d.). MDPI. Retrieved March 19, 2026, from [Link]

  • 2-benzenesulfonamido-4-(methylsulfanyl)butanoic acid (C11H15NO4S2) - PubChemLite. (n.d.). PubChemLite. Retrieved March 19, 2026, from [Link]

  • Understanding cross-reactivity in immunoassay drug screening - Siemens Healthineers. (n.d.). Siemens Healthineers. Retrieved March 19, 2026, from [Link]

  • Step-by-Step ELISA Protocol: A Comprehensive Guide - GenFollower. (2025, April 28). GenFollower. Retrieved March 19, 2026, from [Link]

  • Mathematical Equations to Calculate True Mycophenolic Acid Concentration in Human Plasma by Using Two Immunoassays With Different Cross-Reactivities With Acyl Glucuronide Metabolite - PMC. (2013, July 12). National Center for Biotechnology Information. Retrieved March 19, 2026, from [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation - MDPI. (2021, July 17). MDPI. Retrieved March 19, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid

As a Senior Application Scientist, I approach laboratory safety not as a rigid checklist, but as a discipline of molecular risk management. Handling modified amino acids like 2-Benzenesulfonamido-4-(methylsulfanyl)butano...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a rigid checklist, but as a discipline of molecular risk management. Handling modified amino acids like 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid (CAS: 857830-21-8) requires a deep understanding of its structural components to anticipate and mitigate risks before they materialize.

This guide provides a self-validating, field-proven operational framework for researchers and drug development professionals working with this benzenesulfonyl methionine derivative.

Chemical Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first understand why this molecule is hazardous. The compound’s reactivity and biological interactions are driven by three distinct functional groups:

  • Benzenesulfonamide Core : Sulfonamides are potent pharmacophores, but they carry a well-documented risk of acting as sensitizers. Systemic absorption can trigger cross-reactive allergic responses, driving its Acute Tox. 4 classification for oral, dermal, and inhalation routes[1].

  • Methylsulfanyl (Thioether) Group : While significantly less volatile than free thiols, the thioether moiety can undergo exothermic oxidation and act as a mild nucleophile. Aerosolized dust containing this group is a primary driver of respiratory tract irritation (STOT SE 3 )[1].

  • Carboxylic Acid Moiety : The acidic character of the butanoic acid backbone causes localized pH disruptions upon contact with moisture in the epidermis or ocular mucosa, directly resulting in its Skin Irrit. 2 and Eye Irrit. 2 classifications[1].

Table 1: Hazard Classification and Quantitative Exposure Metrics

Hazard ClassGHS CodeRoute of ExposureTarget Organ / Mechanistic Effect
Acute Toxicity H302, H312, H332Oral, Dermal, InhalationSystemic toxicity; potential sulfonamide sensitization
Skin Irritation H315DermalLocalized epidermal inflammation via acidic disruption
Eye Irritation H319OcularSevere mucous membrane irritation upon contact
STOT SE H335InhalationRespiratory tract irritation from thioether dust

Personal Protective Equipment (PPE) Matrix

Under, laboratory directors are required to perform a hazard assessment and select PPE that provides an absolute physical barrier against identified risks[2]. For this compound, standard PPE must be upgraded to address the specific penetration risks of sulfonamide derivatives.

Table 2: PPE Specifications and Barrier Logic

PPE CategoryQuantitative SpecificationMechanistic Justification
Hand Protection Nitrile, ≥ 5 mil thicknessAbsolute barrier against thioether dermal absorption. Nitrile offers superior resistance to carboxylic acids compared to latex.
Eye Protection ANSI Z87.1 Splash GogglesForms a seal to prevent aerosolized acidic dust from dissolving into the ocular mucosa.
Body Protection Flame-resistant cotton coatPrevents electrostatic dust accumulation on forearms, a common vector for accidental ingestion.
Respiratory N95/P100 Particulate FilterRequired only if handling outside a fume hood; filters ≥ 95% of airborne particulates > 0.3 μm.

Operational Handling Plan: Weighing & Solubilization

The following step-by-step methodology is grounded in the workflow protocols established by the National Research Council's [3]. Every step includes a validation check to ensure the protocol is a self-sustaining safety system.

Step 1: Engineering Control Verification

  • Action : Conduct all dry-powder handling inside a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.

  • Causality : Negative pressure environments capture aerosolized thioether dust before it reaches the operator's breathing zone, mitigating H335 risks.

  • Validation Check : Before opening the chemical vial, verify the fume hood flow rate is between 80–100 linear feet per minute (LFM) using the digital monitor or a physical flow indicator.

Step 2: Static Mitigation and Transfer

  • Action : Tare an anti-static weigh boat or a grounded glass vial. Transfer the solid using a clean stainless-steel micro-spatula.

  • Causality : Fine powders of sulfonamide derivatives hold static charge, leading to sudden aerosolization and cross-contamination of the analytical balance.

  • Validation Check : Hover a gloved finger 2 inches above the powder before transfer. If the powder jumps or clings erratically to the spatula, discharge the area with an anti-static zero-stat gun before proceeding.

Step 3: Solubilization and Containment

  • Action : Add the target solvent (e.g., DMSO or buffered aqueous media) directly to the pre-weighed solid inside the fume hood. Cap the vial tightly and agitate using a vortex mixer.

  • Causality : Wetting the powder immediately eliminates the inhalation hazard. Vortexing prevents the pressure buildup that can occur during manual shaking.

  • Validation Check : Invert the capped vial over a dry Kimwipe inside the hood to verify the seal integrity before transporting the solution to the benchtop.

Waste Management and Disposal Plan

Disposal must strictly adhere to EPA regulations for hazardous waste generators[4].

Step 1: Chemical Segregation

  • Action : Collect all solid waste (contaminated gloves, weigh boats) in a dedicated high-density polyethylene (HDPE) container. Never mix this compound with strong oxidizing agents (e.g., peroxides, nitric acid).

  • Causality : The methylsulfanyl group is highly susceptible to exothermic oxidation. Mixing with oxidizers can lead to thermal runaway or the release of toxic sulfur oxide (SOx) gases.

  • Validation Check : Review the waste container log to confirm the absolute absence of oxidizing agents before depositing the benzenesulfonamide derivative.

Step 2: Regulatory Labeling and Accumulation

  • Action : Affix a compliant label reading: "Hazardous Waste: Toxic/Irritant – Contains 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid."

  • Causality : Proper nomenclature prevents dangerous downstream reactions at the disposal facility and complies with EPA right-to-know mandates[5].

  • Validation Check : Ensure the "Accumulation Start Date" is filled out immediately upon the first drop of waste entering the container. Transfer the container to a permitted Treatment, Storage, and Disposal Facility (TSDF) within your facility's regulatory timeframe (e.g., 90 days for Large Quantity Generators)[4].

Process Visualization

G A 1. Hazard Assessment (OSHA 1910.132) B 2. PPE Donning (Nitrile, Goggles, Coat) A->B Identify Risks C 3. Engineering Controls (Class II Fume Hood) B->C Proceed to Workspace D 4. Chemical Handling (Weighing & Solubilization) C->D Validate Airflow E 5. Decontamination (Surface & Equipment) D->E Post-Task Cleanup F 6. Waste Segregation (EPA 40 CFR 262) D->F Excess Reagent E->F Contaminated Materials G 7. Final Disposal (Licensed TSDF) F->G Manifest & Transport

Figure 1: End-to-end operational workflow for safe chemical handling and hazardous waste disposal.

References

  • NextSDS. 2-benzenesulfonamido-4-(methylsulfanyl)butanoic acid Chemical Substance Information. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.132 - Personal Protective Equipment General Requirements. Retrieved from[Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from[Link]

  • Environmental Protection Agency (EPA). 40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste. Retrieved from[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid
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